Pyridoxal isonicotinoyl hydrazone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H14N4O3 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21) |
InChI Key |
BQYIXOPJPLGCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO |
Synonyms |
ferric pyridoxal isonicotinoyl hydrazone pyridoxal isonicotinoyl hydrazone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pyridoxal Isonicotinoyl Hydrazone (PIH)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a synthetic, cell-permeable aroylhydrazone iron chelator that has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and neurological disorders. Its lipophilic nature allows for efficient passage through cellular membranes, a distinct advantage over the clinically used iron chelator deferoxamine (B1203445) (DFO). The primary mechanism of action of PIH revolves around its high affinity for iron, leading to the formation of a stable complex that prevents iron from participating in deleterious redox reactions. This iron sequestration has profound downstream effects on cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of ferroptosis. This technical guide provides a comprehensive overview of the core mechanisms of PIH, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism: Iron Chelation
PIH is a tridentate ligand that forms a stable complex with iron (Fe³⁺), effectively sequestering it from biological systems.[1] This chelation prevents iron from participating in the Fenton reaction, a major source of cytotoxic hydroxyl radicals.[1] The ability of PIH and its analogs to mobilize iron from cells and prevent iron uptake is a cornerstone of their biological activity.[2][3]
Quantitative Analysis of Iron Chelation
The efficacy of PIH in iron chelation has been quantified through various assays. The following table summarizes key quantitative data related to the iron chelation and antiproliferative activities of PIH and its analogs.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Pyridoxal Isonicotinoyl Hydrazone (PIH) | SK-N-MC (Neuroblastoma) | Cellular Proliferation | ID50 | 75 µM | [4] |
| Deferoxamine (DFO) | SK-N-MC (Neuroblastoma) | Cellular Proliferation | ID50 | 22 µM | [4] |
| PIH Analog (from 2-hydroxy-1-naphthylaldehyde) | SK-N-MC (Neuroblastoma) | Cellular Proliferation | ID50 | 1-7 µM | [4] |
| This compound (PIH) | PC12 (Pheochromocytoma) | Erastin-induced cell death | - | Prevents cell death | [5] |
| This compound (PIH) | In vitro | 2-deoxyribose degradation (Cu²⁺) | I50 | 6 µM | [6] |
| d-penicillamine | In vitro | 2-deoxyribose degradation (Cu²⁺) | I50 | 10 µM | [6] |
Antiproliferative and Cytotoxic Mechanisms
The depletion of intracellular iron by PIH has significant consequences for rapidly proliferating cells, such as cancer cells, which have a high iron requirement for DNA synthesis and metabolic activities. This iron deprivation leads to the inhibition of cell growth and the induction of cell death through apoptosis and cell cycle arrest.
Induction of Apoptosis
PIH and its analogs have been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the mitochondrial (intrinsic) pathway of apoptosis. Iron deprivation can lead to mitochondrial dysfunction and the release of pro-apoptotic factors.
Caption: PIH-induced apoptosis signaling pathway.
Cell Cycle Arrest
Iron is an essential cofactor for ribonucleotide reductase, a key enzyme in DNA synthesis. By chelating iron, PIH inhibits the activity of this enzyme, leading to a depletion of deoxyribonucleotides and subsequent arrest of the cell cycle, primarily at the G1/S phase transition. Studies have shown that PIH treatment can lead to the upregulation of the cyclin-dependent kinase inhibitor p21 and downregulation of cyclin D1, key regulators of the G1 to S phase progression.[7][8][9]
Caption: Logical flow of PIH-induced cell cycle arrest.
Neuroprotective Mechanism: Inhibition of Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. In neurological conditions such as intracerebral hemorrhage, excess iron contributes to neuronal damage through ferroptosis. PIH has demonstrated neuroprotective effects by chelating this excess iron, thereby preventing the generation of lipid reactive oxygen species (ROS) and subsequent cell death.[5]
Caption: PIH-mediated inhibition of ferroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PIH's mechanism of action.
Iron Chelation Assay (59Fe Uptake and Release)
This assay measures the ability of PIH to prevent the uptake of iron into cells and to mobilize iron from pre-loaded cells.
Materials:
-
Cells in culture (e.g., hepatocytes, neuroblastoma cells)
-
59Fe-transferrin (59Fe-Tf)
-
PIH solution
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation counter
Protocol for 59Fe Uptake:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of PIH in culture medium for a specified time (e.g., 1-2 hours).
-
Add 59Fe-Tf to each well and incubate for a further period (e.g., 2-4 hours) at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular 59Fe-Tf.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a gamma scintillation counter.
-
Calculate the percentage of 59Fe uptake relative to control cells (no PIH treatment).
Protocol for 59Fe Release:
-
Pre-label cells by incubating them with 59Fe-Tf for a specified time (e.g., 18 hours).
-
Wash the cells thoroughly with PBS to remove extracellular 59Fe.
-
Add fresh culture medium containing varying concentrations of PIH to the cells.
-
Incubate for a specified time (e.g., 2-4 hours) at 37°C.
-
Collect the culture medium and lyse the cells.
-
Measure the radioactivity in both the medium and the cell lysates.
-
Calculate the percentage of 59Fe released into the medium relative to the total initial intracellular 59Fe.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
PIH solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PIH for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.[4][10][11][12][13]
Materials:
-
Cells in culture
-
PIH solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with PIH for the desired time period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis for Apoptosis and Cell Cycle Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cells treated with PIH
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p21, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the PIH-treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound exerts its multifaceted biological effects primarily through its potent iron-chelating activity. By depriving cells of this essential metal, PIH disrupts critical cellular processes, leading to antiproliferative and neuroprotective outcomes. The induction of apoptosis via the mitochondrial pathway, arrest of the cell cycle at the G1/S checkpoint, and the inhibition of ferroptotic cell death are key mechanisms underlying its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of PIH and its analogs. Future research should focus on elucidating the complete signaling networks affected by PIH and on the development of second-generation analogs with improved efficacy and safety profiles for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron chelation by this compound and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of in vivo iron chelation by this compound and other imino derivatives of pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reciprocal regulation of p21 and Chk1 controls the cyclin D1-RB pathway to mediate senescence onset after G2 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p21-activated kinase-1 signaling mediates cyclin D1 expression in mammary epithelial and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin D1 cooperates with p21 to regulate TGFβ-mediated breast cancer cell migration and tumor local invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide to the Synthesis and Characterization of Pyridoxal Isonicotinoyl Hydrazone (PIH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) is a well-characterized tridentate iron chelator with significant potential in medicinal chemistry, particularly in the context of iron overload diseases and as an anti-proliferative agent. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of PIH. It includes a step-by-step experimental protocol for its synthesis, a summary of its key physicochemical properties, and an in-depth analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis data. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug development, and pharmacology who are working with or interested in the therapeutic applications of PIH and related aroylhydrazone iron chelators.
Introduction
Pyridoxal Isonicotinoyl Hydrazone (PIH), also known by its CAS number 737-86-0, is a synthetic aroylhydrazone that has garnered considerable attention for its potent and selective iron (Fe³⁺) chelating properties.[1] Its ability to permeate cell membranes and mobilize intracellular iron makes it a compound of interest for treating conditions associated with iron overload, such as β-thalassemia.[2] Furthermore, due to the critical role of iron in cellular proliferation, PIH and its analogs have been investigated for their potential as anticancer agents.[1]
This guide presents a detailed methodology for the synthesis of PIH via the condensation reaction of pyridoxal hydrochloride and isonicotinoyl hydrazide. It further provides a thorough characterization of the synthesized compound using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between pyridoxal hydrochloride and isonicotinoyl hydrazide (also known as isoniazid). The aldehyde group of pyridoxal reacts with the terminal amine of the hydrazide to form a hydrazone linkage.
Experimental Protocol
Materials:
-
Pyridoxal hydrochloride
-
Isonicotinoyl hydrazide (Isoniazid)
-
Methanol (B129727) (reagent grade)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of pyridoxal hydrochloride and isonicotinoyl hydrazide in a minimal amount of warm methanol. For example, dissolve 1.0 g of pyridoxal hydrochloride and the corresponding molar equivalent of isonicotinoyl hydrazide in approximately 20-30 mL of methanol.
-
Reaction: Stir the solution at room temperature for 30 minutes. The formation of a yellow precipitate should be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours with continuous stirring.
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature, and then cool it further in an ice bath to maximize precipitation.
-
Isolation of the Product: Collect the yellow crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) or in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol (B145695) or a methanol-water mixture.[3] Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₄O₃ |
| Molecular Weight | 286.29 g/mol |
| Appearance | White to light orange to pale yellow-green powder/crystal |
| Melting Point | Decomposes at 261-262 °C |
| Solubility | Soluble in DMSO (up to 100 mM). |
| CAS Number | 737-86-0 |
Characterization Data
The structural integrity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of PIH provides characteristic signals for the protons in the molecule. The following table summarizes the expected chemical shifts for the key protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic protons (pyridine ring of isonicotinoyl) | 7.8 - 8.8 | m |
| Aromatic proton (pyridoxal ring) | ~8.0 | s |
| Azomethine proton (-CH=N-) | ~8.5 | s |
| Hydroxymethyl protons (-CH₂OH) | ~4.8 | s |
| Methyl protons (-CH₃) | ~2.5 | s |
| Hydroxyl proton (-OH) | Broad signal | s |
| Amide proton (-NH-) | Broad signal | s |
Note: The exact chemical shifts may vary depending on the solvent used.
The ¹³C NMR spectrum of PIH shows distinct signals for each carbon atom in a unique chemical environment.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | ~165 |
| Azomethine carbon (-C=N-) | ~145 |
| Aromatic carbons (pyridoxal and isonicotinoyl rings) | 120 - 160 |
| Hydroxymethyl carbon (-CH₂OH) | ~60 |
| Methyl carbon (-CH₃) | ~20 |
Note: The exact chemical shifts may vary depending on the solvent used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of PIH displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | O-H and N-H stretching |
| ~3050 | Aromatic C-H stretching |
| ~1660 | C=O stretching (Amide I) |
| ~1600 | C=N stretching (Azomethine) |
| 1550 - 1400 | Aromatic C=C stretching |
| ~1280 | C-O stretching (Phenolic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of PIH in a suitable solvent like methanol or ethanol exhibits characteristic absorption maxima. The spectrum is sensitive to the pH of the solution.[4]
| Solvent | λₘₐₓ (nm) |
| Methanol | ~325, ~270 |
Note: The exact λₘₐₓ values and molar absorptivity can be influenced by the solvent and pH.
Mechanism of Action: Iron Chelation
This compound acts as a tridentate ligand, coordinating with Fe³⁺ through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide moiety. This forms a stable complex, effectively sequestering iron and preventing it from participating in deleterious redox reactions.
Caption: Simplified diagram of the iron chelation mechanism by PIH.
Conclusion
This technical guide provides a comprehensive and detailed overview of the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for the preparation of high-purity PIH. The tabulated physicochemical and spectroscopic data serve as a valuable reference for the identification and quality control of the compound. This information is intended to support further research and development of PIH and its analogs as potential therapeutic agents.
References
The Iron Chelating Properties of Pyridoxal Isonicotinoyl Hydrazone (PIH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) has emerged as a significant iron-chelating agent with considerable therapeutic potential. This technical guide provides a comprehensive overview of the core iron chelation properties of PIH, intended for researchers, scientists, and professionals in drug development. It delves into the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.
Introduction to Iron Chelation and Pyridoxal Isonicotinoyl Hydrazone (PIH)
Iron is an essential element for numerous physiological processes, but its excess can be highly toxic due to its participation in the generation of reactive oxygen species (ROS) via the Fenton reaction. Iron overload disorders, such as β-thalassemia and hemochromatosis, necessitate the use of iron chelators to mitigate iron-induced organ damage. Deferoxamine (DFO), the conventional iron chelator, suffers from poor oral bioavailability and a short plasma half-life, necessitating parenteral administration.[1][2]
This compound (PIH) is a synthetic, orally active iron chelator that has been extensively studied as a promising alternative to DFO.[1][3][4] It is a lipophilic, tridentate chelating agent that can permeate cell membranes to access intracellular iron pools.[2][5] This guide explores the fundamental properties of PIH that make it an effective iron chelator.
Mechanism of Action of PIH
PIH is formed by the condensation of pyridoxal and isonicotinoyl hydrazide.[6] Its ability to chelate iron stems from its tridentate structure, allowing it to form a stable complex with Fe(III).[1] The resulting iron-PIH complex is redox-inactive, meaning it cannot participate in the Fenton reaction to produce harmful hydroxyl radicals.[1][7] This antioxidant property is a key aspect of its therapeutic potential.[3][7]
PIH has been shown to chelate iron from various intracellular sources, including ferritin and the labile iron pool.[8] It can also inhibit the uptake of transferrin-bound iron by cells.[8][9] Unlike DFO, which promotes both urinary and fecal iron excretion, PIH-induced iron excretion is primarily through the biliary route.[10][11]
Quantitative Data on PIH Iron Chelation
The efficacy of an iron chelator is determined by several quantitative parameters. The following tables summarize key data for PIH and its analogs, often in comparison to the standard chelator, Deferrioxamine (DFO).
| Compound | IC50 for Inhibition of Iron-Mediated 2-Deoxyribose Degradation (µM) | Reference |
| This compound (PIH) | ~20-30 | [12] |
| Desferrioxamine (DFO) | Comparable to PIH | [3] |
| Compound | Effect on ⁵⁹Fe Release from Prelabeled Macrophages, Reticulocytes, and Hepatocytes | Reference |
| This compound (PIH) | Effective in mobilizing ⁵⁹Fe | [13] |
| Pyridoxal Benzoyl Hydrazone | More potent than PIH and DFO in mobilizing ⁵⁹Fe from hepatocytes | [8][13] |
| Salicylaldehyde Isonicotinoyl Hydrazone (SIH) | Effective in mobilizing ⁵⁹Fe | [13] |
| 2-Hydroxy-1-naphthylaldehyde Isonicotinoyl Hydrazone (NIH) | Effective in mobilizing ⁵⁹Fe | [13] |
| Desferrioxamine (DFO) | Less effective than some PIH analogs in mobilizing ⁵⁹Fe from hepatocytes | [8] |
| Compound | Acute Toxicity (LD50) in Mice and Rats (Oral) | Reference |
| This compound (PIH) | 5 g/kg | [14] |
| Compound | Acute Toxicity (LD50) in Mice and Rats (Intraperitoneal) | Reference |
| This compound (PIH) | 1 g/kg | [14] |
Experimental Protocols
This section details methodologies for key experiments cited in the study of PIH's iron chelation properties.
Synthesis of this compound (PIH)
PIH and its analogs are synthesized through the condensation reaction of an aromatic aldehyde (e.g., pyridoxal) with an acid hydrazide (e.g., isonicotinic acid hydrazide).[13]
-
Materials: Pyridoxal hydrochloride, isonicotinic acid hydrazide, ethanol, sodium hydroxide.
-
Procedure:
-
Dissolve pyridoxal hydrochloride in ethanol.
-
Neutralize the solution with an equimolar amount of sodium hydroxide.
-
Add an equimolar amount of isonicotinic acid hydrazide dissolved in ethanol.
-
Reflux the mixture for a specified period.
-
Cool the reaction mixture to allow the hydrazone to crystallize.
-
Collect the product by filtration, wash with cold ethanol, and dry.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
-
In Vitro Iron Chelation Assay: Inhibition of Iron-Mediated 2-Deoxyribose Degradation
This assay assesses the antioxidant capacity of a chelator by measuring its ability to prevent the degradation of 2-deoxyribose by hydroxyl radicals generated from an iron-catalyzed Fenton reaction.[1]
-
Materials: 2-deoxyribose, ferric chloride (FeCl₃), ascorbate (B8700270), the chelator of interest (e.g., PIH), thiobarbituric acid (TBA), trichloroacetic acid (TCA).
-
Procedure:
-
Prepare a reaction mixture containing 2-deoxyribose, FeCl₃, and ascorbate in a suitable buffer.
-
Add varying concentrations of the chelator to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding TCA and TBA reagent.
-
Heat the mixture to develop a pink chromogen.
-
Measure the absorbance at 532 nm.
-
Calculate the percentage inhibition of 2-deoxyribose degradation and determine the IC50 value.
-
Cellular Iron Uptake and Release Assays
These assays utilize radiolabeled iron (⁵⁹Fe) to quantify the effect of chelators on cellular iron transport.
-
Cellular Iron Uptake:
-
Culture cells (e.g., hepatocytes, macrophages) to confluence.
-
Prepare ⁵⁹Fe-labeled transferrin.
-
Incubate the cells with ⁵⁹Fe-transferrin in the presence or absence of the chelator for various time points.
-
Wash the cells extensively with ice-cold buffer to remove unbound radioactivity.
-
Lyse the cells and measure the intracellular radioactivity using a gamma counter.
-
-
Cellular Iron Release:
-
Pre-label cells with ⁵⁹Fe by incubating them with ⁵⁹Fe-transferrin.
-
Wash the cells to remove extracellular radioactivity.
-
Incubate the pre-labeled cells with fresh medium containing the chelator of interest.
-
At various time points, collect the supernatant and the cell lysate.
-
Measure the radioactivity in both fractions to determine the percentage of ⁵⁹Fe released from the cells.[13]
-
Quantification of Intracellular Iron
Several methods can be used to measure intracellular iron content.
-
Colorimetric Ferrozine-Based Assay: This is a rapid spectrophotometric method.[15]
-
Lyse the cells to release intracellular contents.
-
Add a reagent to release iron from its binding proteins.
-
Add a reducing agent to convert Fe(III) to Fe(II).
-
Add ferrozine, which forms a colored complex with Fe(II).
-
Measure the absorbance at a specific wavelength (e.g., 562 nm).[16][17]
-
Quantify the iron concentration by comparing the absorbance to a standard curve.
-
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for elemental analysis.[18]
-
Harvest and wash the cells.
-
Digest the cells with concentrated nitric acid.
-
Analyze the digestate using ICP-MS to determine the total iron concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to PIH's action.
Caption: Mechanism of PIH Iron Chelation.
Caption: Inhibition of Ferroptosis by PIH.
Caption: The Hepcidin-Ferroportin Regulatory Axis.
References
- 1. The iron chelator this compound (PIH) and its analogues prevent damage to 2-deoxyribose mediated by ferric iron plus ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant properties of the iron chelator this compound and some of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an effective iron-chelator after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits iron-induced ascorbate oxidation and ascorbyl radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron chelation by this compound and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Mechanism of in vivo iron chelation by this compound and other imino derivatives of pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.huji.ac.il [cris.huji.ac.il]
- 12. The iron chelator this compound (PIH) protects plasmid pUC-18 DNA against *OH-mediated strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound and other hydrazones on iron release from macrophages, reticulocytes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicological study of this compound: acute and subchronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.5. Ferrous Ion Chelating Assay [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. Rapid Spectrophotometric Technique for Quantifying Iron in Cells Labeled with Superparamagnetic Iron Oxide Nanoparticles: Potential Translation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipophilicity of Pyridoxal Isonicotinoyl Hydrazone and Its Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a synthetic aroylhydrazone iron chelator that has garnered significant interest for its potential therapeutic applications, particularly in conditions of iron overload and oxidative stress-related diseases. A key determinant of its biological activity is its lipophilicity, which governs its ability to permeate cell membranes and access intracellular iron pools. This technical guide provides a comprehensive overview of the lipophilicity of PIH, its multifaceted effects on cellular processes, and detailed experimental protocols for its study.
Introduction
Iron is an essential element for numerous physiological processes, but its excess can be highly toxic due to its participation in the generation of reactive oxygen species (ROS) via the Fenton reaction. Iron chelators are compounds that can bind to iron, rendering it inactive and promoting its excretion. Pyridoxal isonicotinoyl hydrazone (PIH) has emerged as a promising lipophilic iron chelator, capable of crossing cellular and mitochondrial membranes to chelate intracellular iron. Its lipophilic nature is a critical feature that distinguishes it from many traditional iron chelators, such as desferrioxamine (DFO), which are hydrophilic and have limited cell permeability. This guide will delve into the quantitative aspects of PIH's lipophilicity and explore how this property dictates its biological effects.
Lipophilicity of this compound
Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (like n-octanol) to its concentration in a polar solvent (like water) at equilibrium. The logarithm of this ratio is known as log P.
Quantitative Lipophilicity Data
While various calculated logP values for PIH exist, experimental determination provides a more accurate measure of its lipophilicity.
| Compound | Method | Log P Value | Reference |
| This compound (PIH) | Shake-Flask | ~2.8[1][2] | [1][2] |
| This compound (PIH) | Calculated | 1.13770[3] | [3] |
Note: The discrepancy between experimental and calculated values highlights the importance of experimental determination, as calculations may not fully account for the complex intramolecular interactions in molecules with multiple hydrophilic sites.[1][2]
Effects of this compound
The lipophilicity of PIH is intrinsically linked to its diverse biological effects, primarily stemming from its ability to chelate intracellular iron.
Iron Chelation and Mobilization
Due to its lipophilic character, PIH can readily cross cell membranes and access iron within various cellular compartments, including the cytosol and mitochondria. This allows it to effectively chelate iron from the labile iron pool, ferritin, and other iron-containing proteins. The resulting iron-PIH complex is then transported out of the cell. The efficacy of PIH and its analogs in mobilizing intracellular iron has been demonstrated in various cell types, including reticulocytes and K562 cells.[4]
Attenuation of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By chelating intracellular iron, PIH can inhibit the Fenton reaction, a major source of hydroxyl radicals that initiate lipid peroxidation. This, in turn, prevents the execution of the ferroptotic cell death program. Studies have shown that PIH can protect cells from ferroptosis induced by agents like erastin. This protective effect is associated with the upregulation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides, and the downregulation of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and lipid peroxidation.
Modulation of Heme Biosynthesis
PIH is a metabolite of the anti-tuberculosis drug isoniazid (B1672263) and can be formed by the condensation of isoniazid with pyridoxal. It has been shown to modulate heme biosynthesis by downregulating the expression of ferrochelatase (FECH), the final enzyme in the heme synthesis pathway.[5][6] This effect is attributed to the iron-chelating properties of PIH, as FECH expression is iron-dependent.[5]
Effects on Signaling Pathways
The ability of PIH to modulate intracellular iron levels and oxidative stress suggests its involvement in various signaling pathways.
-
Nrf2 Signaling Pathway: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes. As an iron chelator, PIH can indirectly influence Nrf2 activation by modulating cellular redox status. While the direct molecular mechanism of PIH on Nrf2 activation requires further elucidation, its ability to mitigate oxidative stress suggests a potential interplay with this protective pathway.[7][8][9][10][11]
-
MAPK and NF-κB Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Iron and ROS are known to modulate these pathways. While direct studies on the effect of PIH on MAPK and NF-κB signaling are limited, its ability to chelate iron and reduce oxidative stress suggests a potential modulatory role. Further research is needed to delineate the specific interactions of PIH with these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of PIH.
Synthesis of this compound
PIH can be synthesized by the condensation reaction of pyridoxal and isoniazid.[12]
Materials:
-
Pyridoxal hydrochloride
-
Isonicotinic acid hydrazide (Isoniazid)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve pyridoxal hydrochloride in ethanol.
-
Add an equimolar amount of isonicotinic acid hydrazide to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product (PIH) can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure PIH.
-
Confirm the structure and purity of the synthesized PIH using techniques such as NMR, mass spectrometry, and elemental analysis.
Determination of Lipophilicity (log P) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[1]
Materials:
-
This compound (PIH)
-
n-Octanol (pre-saturated with water)
-
Water or buffer of desired pH (pre-saturated with n-octanol)
-
Separatory funnel
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of PIH in either the aqueous or organic phase.
-
Add a known volume of the PIH solution to a separatory funnel.
-
Add an equal volume of the other phase (water or n-octanol) to the separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect both the aqueous and organic phases.
-
Determine the concentration of PIH in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration of PIH in the n-octanol phase to its concentration in the aqueous phase.
-
The log P is the base-10 logarithm of the partition coefficient.
Cellular Iron Mobilization Assay using ⁵⁹Fe
This assay measures the ability of PIH to mobilize iron from cells pre-loaded with radioactive iron (⁵⁹Fe).[4]
Materials:
-
K562 cells (or other suitable cell line)
-
⁵⁹FeCl₃
-
Transferrin
-
Cell culture medium (e.g., RPMI-1640)
-
This compound (PIH)
-
Gamma counter
Procedure:
-
Cell Loading with ⁵⁹Fe:
-
Prepare ⁵⁹Fe-transferrin by incubating ⁵⁹FeCl₃ with apotransferrin in a suitable buffer.
-
Incubate K562 cells with ⁵⁹Fe-transferrin in cell culture medium for a specified time (e.g., 2-4 hours at 37°C) to allow for iron uptake.
-
Wash the cells extensively with cold buffer to remove extracellular ⁵⁹Fe.
-
-
Iron Mobilization:
-
Resuspend the ⁵⁹Fe-loaded cells in fresh culture medium.
-
Add PIH at various concentrations to the cell suspension.
-
Incubate the cells for different time points (e.g., 0, 30, 60, 120 minutes) at 37°C.
-
-
Measurement of Iron Efflux:
-
At each time point, centrifuge the cell suspension to separate the cells (pellet) from the supernatant.
-
Measure the radioactivity in the supernatant and the cell pellet using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of ⁵⁹Fe released into the supernatant at each time point and PIH concentration. This represents the iron mobilized by PIH.
-
Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
The MDA assay, also known as the TBARS (Thiobarbituric Acid Reactive Substances) assay, is a common method to measure lipid peroxidation.[13]
Materials:
-
Cells or tissue homogenate treated with PIH and/or a ferroptosis inducer
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Sample Preparation:
-
Lyse the treated cells or homogenize the tissue in a suitable buffer containing BHT.
-
-
TBA Reaction:
-
Add TCA to the sample to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Add TBA solution to the supernatant.
-
Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
-
Measurement:
-
Cool the samples and measure the absorbance of the pink adduct at ~532 nm using a spectrophotometer or the fluorescence at an excitation/emission of ~530/550 nm.
-
-
Quantification:
-
Quantify the MDA concentration in the samples using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Western Blot Analysis of GPX4 and COX-2
Western blotting is used to detect changes in the protein expression levels of GPX4 and COX-2 in response to PIH treatment.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against GPX4 and COX-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against GPX4 or COX-2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Visualization of Pathways and Workflows
Synthesis of this compound
Experimental Workflow for Assessing the Effect of PIH on Ferroptosis
Simplified Nrf2 Signaling Pathway and the Potential Influence of PIH
References
- 1. Iron chelators of the this compound class. Relationship of the lipophilicity of the apochelator to its ability to mobilize iron from reticulocytes in vitro: reappraisal of reported partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound | CAS#:737-86-0 | Chemsrc [chemsrc.com]
- 4. Lipophilicity of analogs of this compound (PIH) determines the efflux of iron complexes and toxicity in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
In Vitro Antioxidant Activity of Pyridoxal Isonicotinoyl Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a synthetic compound that has garnered significant attention for its potent iron-chelating properties and consequent antioxidant activity. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of PIH, focusing on its mechanism of action, quantitative efficacy in various antioxidant assays, and detailed experimental protocols. The primary antioxidant mechanism of PIH is its ability to bind with high affinity to transition metals, particularly iron, thereby inhibiting the formation of highly reactive hydroxyl radicals via the Fenton reaction. While exhibiting strong activity in assays related to metal chelation, its direct radical scavenging capabilities, as measured by standard assays like DPPH, appear to be limited. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and antioxidant research.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Pyridoxal isonicotinoyl hydrazone (PIH) is a well-characterized iron chelator that has been extensively studied for its potential therapeutic applications, particularly in conditions of iron overload.[1] Its ability to sequester iron and prevent it from participating in redox reactions forms the basis of its significant in vitro antioxidant activity. This guide will delve into the specifics of this activity, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and synthesis.
Mechanism of Antioxidant Activity
The predominant mechanism by which PIH exerts its antioxidant effect is through the chelation of transition metal ions, most notably iron (Fe³⁺) and copper (Cu²⁺).[2][3] Free iron in the biological system can participate in the Fenton reaction, a catalytic process that generates highly damaging hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂).
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
By forming a stable complex with iron, PIH effectively removes it from the catalytic cycle, thereby preventing the formation of hydroxyl radicals.[2] This targeted action makes PIH a potent inhibitor of metal-induced oxidative stress.
dot
Caption: PIH's antioxidant mechanism via iron chelation.
Quantitative Data on In Vitro Antioxidant Activity
The antioxidant activity of this compound (PIH) has been evaluated using various in vitro assays. The data is summarized in the tables below. It is important to note that while PIH shows strong activity in assays sensitive to metal chelation, its direct radical scavenging activity is less pronounced.
| Assay | Test System | IC₅₀ (µM) of PIH | Reference Compound | IC₅₀ (µM) of Ref. | Source |
| 2-Deoxyribose Degradation | 10 µM Cu(II) + 3 mM Ascorbate (B8700270) | 6 | d-penicillamine | 10 | [2] |
| 2-Deoxyribose Degradation | Fe(III)-EDTA/Ascorbate | ~95 | Desferrioxamine (DFO) | ~105 | [1] |
| 2-Keto-4-methylthiobutyric acid (KMB) | 20 µM Fe(III)-EDTA + 5 mM Ascorbate | 95 | Desferrioxamine (DFO) | 105 | [1] |
| Assay | Activity of Isonicotinoyl Hydrazones | Source |
| DPPH Radical Scavenging | Very weak or absent activity. | [4] |
| ABTS Radical Scavenging | Excellent antioxidant effectiveness. | [4] |
Note: Specific IC₅₀ values for PIH in standard DPPH, ABTS, superoxide, and hydroxyl radical scavenging assays are not consistently reported in the reviewed literature, which primarily focuses on its metal-chelating prowess.
Experimental Protocols
This section provides detailed methodologies for key in vitro antioxidant assays relevant to the evaluation of this compound and similar compounds.
Synthesis of this compound
The synthesis of PIH is a relatively straightforward condensation reaction.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits iron-induced ascorbate oxidation and ascorbyl radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biological Activity of Pyridoxal Isonicotinoyl Hydrazone (PIH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal Isonicotinoyl Hydrazone (PIH) is a synthetic compound that has garnered significant interest in the scientific community for its diverse biological activities. As a lipophilic, tridentate iron chelator, PIH was initially investigated for its potential in treating iron overload disorders.[1] However, subsequent research has unveiled a broader spectrum of pharmacological effects, including antioxidant, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the biological activities of PIH, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action: Iron Chelation
The primary and most well-characterized biological activity of this compound (PIH) is its ability to chelate iron.[1] PIH is a tridentate chelator, meaning that one molecule of PIH can bind to a single iron ion at three points, forming a stable complex. This high affinity for iron allows PIH to effectively sequester excess iron from biological systems.
The lipophilic nature of PIH facilitates its passage across cell membranes, enabling it to access intracellular iron pools.[1] This is a crucial advantage over some other iron chelators that are less membrane-permeable. Once inside the cell, PIH can chelate iron from various compartments, including the labile iron pool, ferritin, and transferrin. The resulting PIH-iron complex is then eliminated from the body.
The iron-chelating property of PIH is fundamental to many of its other biological effects. By reducing the concentration of free, redox-active iron, PIH can mitigate iron-induced oxidative stress and its downstream consequences.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of PIH.
Table 1: Toxicity Data
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Oral | 5 g/kg | [2] |
| LD50 | Rat | Oral | 5 g/kg | [1][2] |
| LD50 | Mouse | Intraperitoneal | 1 g/kg | [2] |
| LD50 | Rat | Intraperitoneal | 1 g/kg | [2] |
Table 2: In Vitro Efficacy
| Activity | Assay | Cell Line / System | IC50 / Effective Concentration | Reference |
| Antioxidant | 2-Deoxyribose Degradation (Cu(II)-mediated) | - | IC50 = 6 µM | [3] |
| Iron Chelation | 59Fe Release from Reticulocytes | 59Fe-labeled reticulocytes | 38.6% release at 0.1 mmol/L |
Experimental Protocols
Iron Chelation Activity: Calcein-AM Assay
This protocol is used to assess the intracellular iron chelation capacity of PIH. The assay relies on the fluorescent probe calcein-AM, which is quenched by the presence of labile iron.
Materials:
-
Cells in culture (e.g., HeLa cells)
-
Calcein-AM (acetoxymethyl ester)
-
PIH
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
HEPES buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture cells to the desired confluency in appropriate media.
-
Loading with Calcein-AM:
-
Prepare a loading buffer of PBS containing 1 mg/ml BSA and 20 mM HEPES, pH 7.3.
-
Add calcein-AM to the loading buffer to a final concentration of 0.15 µM.
-
Wash the cells with PBS and incubate with the calcein-AM loading buffer for 10 minutes at 37°C.[3]
-
-
Treatment with PIH:
-
Wash the cells to remove excess calcein-AM.
-
Add fresh culture medium containing various concentrations of PIH to the cells.
-
Incubate for the desired period (e.g., 1-4 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of calcein (B42510) at an excitation wavelength of ~488 nm and an emission wavelength of ~518 nm.[3]
-
An increase in fluorescence intensity in PIH-treated cells compared to untreated controls indicates iron chelation.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the ability of PIH to scavenge free radicals, using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
PIH
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of dilutions of PIH in methanol or ethanol.
-
Reaction Mixture:
-
In a microplate well or cuvette, add a defined volume of the PIH solution.
-
Add an equal volume of the DPPH working solution.
-
Include a control with the solvent instead of the PIH solution.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at ~517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability and proliferation, and is commonly used to determine the cytotoxic effects of compounds like PIH on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete culture medium
-
PIH
-
MTT solution (typically 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of PIH in complete culture medium.
-
Remove the old medium from the wells and add the PIH-containing medium.
-
Include untreated control wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well (typically 10% of the total volume).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of PIH that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathways and Biological Processes
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Given its iron-chelating properties, PIH can modulate this pathway.
Caption: PIH inhibits ferroptosis by chelating labile iron, thereby preventing the Fenton reaction and subsequent lipid peroxidation.
Apoptosis
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Some studies suggest that PIH can induce apoptosis in cancer cells.
Caption: PIH can induce the intrinsic pathway of apoptosis through mitochondrial stress, leading to the activation of caspases.
Experimental Workflows
High-Throughput Screening for Iron Chelators
This workflow outlines a general process for identifying and characterizing novel iron chelators.
Caption: A typical high-throughput screening workflow for the discovery of novel iron chelators.
Conclusion
This compound is a multifaceted molecule with significant therapeutic potential. Its well-established iron-chelating ability forms the basis for its antioxidant, anticancer, and neuroprotective effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the pharmacological properties of PIH and its analogs. The visualization of its impact on key signaling pathways and experimental workflows aims to facilitate a deeper understanding of its mechanisms of action and to guide future research in the development of PIH-based therapeutics. As our understanding of the intricate roles of iron in health and disease continues to grow, the importance of effective and safe iron chelators like PIH will undoubtedly increase.
References
An In-depth Technical Guide to the Chemical Properties and Structure of Pyridoxal Isonicotinoyl Hydrazone (PIH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a well-characterized, cell-permeable aroyl hydrazone iron chelator with significant therapeutic potential.[1][2] Its ability to bind iron and other transition metals, coupled with its antioxidant properties, has made it a subject of extensive research for the treatment of iron overload diseases, neurodegenerative disorders, and cancer.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties and structural features of PIH, including detailed tables of its physicochemical characteristics, experimental protocols for its synthesis and analysis, and visualizations of its mechanism of action.
Chemical Structure and Identification
PIH is synthesized through a Schiff base condensation reaction between pyridoxal, a form of vitamin B6, and isonicotinic acid hydrazide.[6] The resulting molecule features a tridentate chelating system that is crucial for its biological activity.
** IUPAC Name:** N'-[(E)-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylidene]pyridine-4-carbohydrazide[7]
Synonyms: PIH, NSC 77674[8]
Chemical Structure:
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of PIH is presented in the tables below. This data is essential for its handling, formulation, and application in experimental settings.
Table 1: General and Physical Properties of PIH
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₄O₃ | [7][9] |
| Molecular Weight | 286.29 g/mol | [7][10] |
| Appearance | Solid | [7] |
| Purity | >99% | [1][7] |
| Density | 1.35 g/cm³ | [9] |
| LogP | 1.13770 | [9] |
Table 2: Solubility and Storage of PIH
| Solvent | Solubility | Reference |
| DMSO | up to 100 mM | [7][11] |
| DMF | 1 mg/mL | [8] |
| Ethanol | 0.5 mg/mL | [8] |
| In Vivo Formulation | 1 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [11] |
| Storage | ||
| Short-term | -20°C | [7] |
| Long-term | -20°C, desiccated, protected from light | [7] |
| Stability | Stable for ≥ 4 years under proper storage | [8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the verification of the identity and purity of PIH.
Table 3: Spectroscopic Data for PIH
| Technique | Key Features | Reference |
| UV-Vis | Absorption bands are sensitive to pH. At high pH, base-catalyzed hydrolysis can be observed by a decrease in absorbance at 387 nm. | [12] |
| ¹H NMR | A reference spectrum is available for structural confirmation. | [13] |
| IR, MS | Spectral data is available for detailed structural elucidation. | [13] |
Chemical Properties and Reactivity
Iron Chelation
PIH is a highly effective tridentate iron chelator, capable of binding Fe³⁺.[9][14] This property is central to its biological effects, as it can mobilize iron from cells and prevent its uptake from transferrin.[2] The chelation process is believed to involve the phenolic hydroxyl group, the azomethine nitrogen, and the carbonyl oxygen of the hydrazone side chain. The resulting Fe(III)-PIH₂ complex is reportedly unable to catalyze the formation of oxyradicals.[15]
Caption: Mechanism of Iron Chelation and Antioxidant Activity of PIH.
Antioxidant Activity
PIH demonstrates significant in vitro antioxidant properties.[3] It can inhibit the formation of hydroxyl-like radicals mediated by Fe(III)-EDTA/ascorbate (B8700270).[3] This is achieved by chelating iron, thereby preventing it from participating in Fenton-like reactions that generate reactive oxygen species.[5][15] PIH also inhibits iron-induced ascorbate oxidation and the formation of the ascorbyl radical.[15] Furthermore, PIH can prevent copper-mediated in vitro free radical formation, suggesting its potential utility in conditions of copper overload like Wilson's disease.[6][16]
Stability
The stability of PIH is pH-dependent. A study on its water-soluble salt, PIH·2HCl, revealed that it is susceptible to hydrolytic decomposition in aqueous media, which involves the cleavage of the hydrazone bond.[17] The rate of hydrolysis is significantly accelerated at elevated temperatures.[17] The lowest rate of hydrolysis was observed in a phosphate (B84403) buffer at pH 7.0 and in the presence of pharmaceutical co-solvents like 30% PEG-300 and 10% Cremophor EL.[17] The solid form of PIH·2HCl is stable when exposed to UV light, as well as dry or wet heat for 33 hours.[17]
Experimental Protocols
Synthesis of this compound
The synthesis of PIH is achieved through a Schiff base condensation reaction.[6]
Principle: An equimolar reaction between pyridoxal and isonicotinic acid hydrazide in a suitable solvent, typically an alcohol, leads to the formation of the hydrazone bond and the PIH molecule.
Detailed Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of pyridoxal hydrochloride and isonicotinic acid hydrazide in ethanol.
-
Reaction: Reflux the mixture for a specified period, typically several hours, to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
Product Precipitation: Upon cooling, the PIH product will precipitate out of the solution.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system to achieve high purity (>99%).
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, IR, and mass spectrometry to confirm its identity and purity. Elemental analysis can also be performed.
Caption: Experimental Workflow for PIH Synthesis.
In Vitro Antioxidant Activity Assay (Deoxyribose Degradation Assay)
This assay is used to assess the ability of PIH to prevent hydroxyl radical-mediated degradation of 2-deoxyribose.
Principle: Hydroxyl radicals, generated by a Fenton-like reaction (e.g., Cu(II) plus ascorbate), degrade 2-deoxyribose. The degradation products, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen that can be quantified spectrophotometrically. An effective antioxidant like PIH will inhibit this degradation.
Detailed Methodology: [6]
-
Reaction Setup: In a reaction tube, add 20 mM phosphate buffer (pH 7.2), 5 mM 2-deoxyribose, and 10 µM Cu(II).
-
Inhibitor Addition: Add the desired concentration of PIH (e.g., a titration from 0 to 10 µM). Allow a pre-incubation period of approximately 15 minutes.
-
Reaction Initiation: Start the reaction by adding 3 mM ascorbate.
-
Reaction Termination: After a defined incubation time (e.g., 8 minutes at room temperature), stop the reaction by adding 0.5 mL of 4% (v/v) phosphoric acid followed by 0.5 mL of 1% TBA solution.
-
Color Development: Boil the mixture for 15 minutes.
-
Measurement: After cooling, measure the absorbance of the solution at 532 nm. A decrease in absorbance in the presence of PIH indicates its antioxidant activity.
Conclusion
This compound is a compound of significant interest due to its potent iron-chelating and antioxidant properties. Its well-defined chemical structure and physicochemical characteristics, as detailed in this guide, provide a solid foundation for its application in a wide range of research and drug development endeavors. The provided experimental protocols offer a starting point for the synthesis and evaluation of PIH and its analogues. Further research into the formulation and delivery of PIH will be crucial for translating its therapeutic potential into clinical applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 737-86-0 [chemicalbook.com]
- 3. In vitro antioxidant properties of the iron chelator this compound and some of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PIH) prevents copper-mediated in vitro free radical formation - ProQuest [proquest.com]
- 7. This compound (PIH), hydrazone iron chelator (CAS 737-86-0) | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | CAS#:737-86-0 | Chemsrc [chemsrc.com]
- 10. This compound, (Z)- | C14H14N4O3 | CID 135448195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | TargetMol [targetmol.com]
- 12. This compound and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound(737-86-0) 1H NMR spectrum [chemicalbook.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound inhibits iron-induced ascorbate oxidation and ascorbyl radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (PIH) prevents copper-mediated in vitro free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC study on stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Interaction of Pyridoxal Isonicotinoyl Hydrazone with Iron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal Isonicotinoyl Hydrazone (PIH) is a synthetic aroylhydrazone iron chelator that has garnered significant interest for its potential therapeutic applications, particularly in conditions of iron overload and as an anti-proliferative agent. Its high affinity and selectivity for iron, coupled with its ability to permeate cell membranes, make it a subject of extensive research. This technical guide provides an in-depth analysis of the molecular interactions between PIH and iron, detailing its coordination chemistry, the resulting biological activities, and the experimental methodologies used to characterize these interactions.
Introduction
Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be highly toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage. Iron chelators are compounds that can bind to iron, rendering it inactive and facilitating its excretion. This compound (PIH) has emerged as a promising iron chelator with high efficacy. This document serves as a comprehensive resource on the molecular intricacies of the PIH-iron interaction.
Coordination Chemistry of the PIH-Iron Complex
PIH acts as a tridentate ligand, coordinating with iron in a 2:1 (PIH:iron) stoichiometry to form a stable Fe(III)-PIH₂ complex. This chelation process is crucial for its biological activity, as the resulting complex prevents iron from participating in deleterious redox reactions.
Physicochemical Properties
The interaction between PIH and iron has been characterized by several key physicochemical parameters, highlighting the stability and redox properties of the resulting complex.
| Parameter | Value | Reference |
| Iron(III) Affinity Constant (logβ₂) | 37.0 | |
| Redox Potential (vs. NHE) at pH 7.4 | +130 mV | |
| Stoichiometry (PIH:Fe) | 2:1 |
Biological Activity and Mechanism of Action
The biological effects of PIH are intrinsically linked to its ability to chelate intracellular iron. By depriving cells of this essential metal, PIH can induce a range of cellular responses.
Iron Mobilization
PIH is highly effective at mobilizing iron from various cellular compartments. It can chelate iron from both parenchymal and reticuloendothelial stores. Unlike some other chelators, the PIH-iron complex is primarily excreted through the biliary route.
Anti-proliferative and Anti-cancer Activity
Cancer cells have a high requirement for iron to sustain their rapid proliferation and DNA synthesis. PIH and its analogs have demonstrated significant anti-proliferative effects against various cancer cell lines by inducing iron deprivation. This leads to cell cycle arrest and, in some cases, apoptosis.
Antioxidant Properties
By forming a stable complex with iron, PIH prevents the metal from participating in the Fenton reaction, a major source of cytotoxic hydroxyl radicals. This antioxidant activity protects cellular components, such as lipids and DNA, from oxidative damage.
Signaling Pathways Affected by PIH-Mediated Iron Chelation
The depletion of intracellular iron by PIH triggers specific signaling cascades that culminate in cell cycle arrest. A key pathway involves the regulation of the Retinoblastoma protein (pRb) and Cyclin D1.
PIH-induced iron depletion inhibits Cyclin D1 expression, leading to G1/S phase cell cycle arrest.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the PIH-iron interaction.
UV-Visible Spectrophotometry for PIH-Iron Complex Formation
This protocol is used to monitor the formation of the PIH-iron complex and determine its stoichiometry.
Materials:
-
This compound (PIH) solution
-
Ferric chloride (FeCl₃) solution
-
Buffer solution (e.g., HEPES or phosphate (B84403) buffer, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of PIH in a suitable solvent (e.g., DMSO) and dilute it in the buffer solution to the desired concentration.
-
Prepare a stock solution of FeCl₃ in dilute HCl and dilute it in the buffer solution.
-
To a cuvette, add the PIH solution.
-
Record the baseline UV-Vis spectrum of the PIH solution.
-
Titrate the PIH solution with small aliquots of the FeCl₃ solution.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Monitor the changes in absorbance at the wavelength corresponding to the PIH-iron complex.
-
Plot the absorbance change as a function of the molar ratio of iron to PIH to determine the stoichiometry of the complex.
Cyclic Voltammetry for Redox Potential Determination
This protocol is employed to determine the redox potential of the PIH-iron complex.
Materials:
-
PIH-Fe complex solution (prepared as in 5.1)
-
Supporting electrolyte (e.g., KCl)
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Assemble the three-electrode cell with the PIH-Fe complex solution containing the supporting electrolyte.
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox potential of the Fe(III)/Fe(II) couple in the complex.
-
Record the resulting voltammogram.
-
The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials.
Cellular Iron Mobilization Assay (⁵⁹Fe Release)
This assay quantifies the ability of PIH to mobilize iron from cells.
Materials:
-
Cultured cells (e.g., hepatocytes, cancer cell lines)
-
⁵⁹Fe-labeled transferrin
-
Cell culture medium
-
PIH solution
-
Scintillation counter
Procedure:
-
Label the cells with ⁵⁹Fe by incubating them with ⁵⁹Fe-transferrin in the culture medium.
-
After the labeling period, wash the cells thoroughly to remove unincorporated ⁵⁹Fe.
-
Incubate the labeled cells with fresh medium containing various concentrations of PIH.
-
At different time points, collect aliquots of the culture medium.
-
Measure the radioactivity in the collected medium using a scintillation counter to determine the amount of ⁵⁹Fe released from the cells.
-
At the end of the experiment, lyse the cells and measure the remaining intracellular radioactivity.
-
Calculate the percentage of ⁵⁹Fe released for each PIH concentration and time point.
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the logical sequence of steps in studying the PIH-iron interaction.
The Role of Pyridoxal Isonicotinoyl Hydrazone in the Inhibition of Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including neurodegenerative diseases and ischemic injuries. Consequently, the identification of potent ferroptosis inhibitors is of significant therapeutic interest. Pyridoxal isonicotinoyl hydrazone (PIH) is a lipophilic iron-chelating agent that has demonstrated considerable promise as a ferroptosis inhibitor. This technical guide provides an in-depth overview of the core mechanisms by which PIH inhibits ferroptosis, supported by experimental evidence. It details the signaling pathways involved, presents available quantitative data in structured tables, and offers comprehensive methodologies for key experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development focused on therapies targeting ferroptosis.
Introduction to Ferroptosis and this compound (PIH)
Ferroptosis is a distinct form of regulated cell death initiated by iron-dependent lipid peroxidation.[1] It is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS), which ultimately leads to cell membrane damage and death. The process is tightly regulated by several cellular systems, most notably the glutathione (B108866) peroxidase 4 (GPX4) antioxidant pathway. Dysregulation of ferroptosis has been implicated in a range of diseases, making it a compelling target for therapeutic intervention.
This compound (PIH) is a synthetic compound known for its high affinity and selectivity for iron.[2] As a lipophilic molecule, it can readily permeate cell membranes, allowing it to access intracellular iron pools.[2] Its ability to chelate iron forms the primary basis for its role as a ferroptosis inhibitor.
Core Mechanism of PIH-Mediated Ferroptosis Inhibition
The primary mechanism by which PIH inhibits ferroptosis is through its potent iron-chelating properties.[1] By sequestering intracellular labile iron, PIH effectively disrupts the Fenton reaction, a key process in the generation of highly reactive hydroxyl radicals. This, in turn, prevents the initiation and propagation of lipid peroxidation, the hallmark of ferroptosis.[1]
Furthermore, experimental evidence suggests that PIH exerts its anti-ferroptotic effects by modulating key proteins in the ferroptosis signaling pathway. Specifically, PIH has been shown to upregulate the expression of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides.[1][2] Concurrently, PIH downregulates the expression of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways that can contribute to oxidative stress.[1][2]
Signaling Pathway of PIH in Ferroptosis Inhibition
The signaling cascade of PIH's protective effect against ferroptosis can be visualized as a multi-pronged approach targeting both the availability of iron and the enzymatic detoxification of lipid peroxides.
Caption: PIH inhibits ferroptosis through iron chelation and modulation of GPX4 and COX-2.
Quantitative Data on PIH-Mediated Ferroptosis Inhibition
The following tables summarize the available quantitative and semi-quantitative data from studies investigating the effects of PIH on markers of ferroptosis.
Table 1: Effect of PIH on Ferroptosis Markers in Erastin-Treated PC12 Cells
| Parameter | Control | Erastin | Erastin + PIH | Unit | Reference |
| Cell Viability | 100 | Reduced | Increased | % of Control | [1][2] |
| Iron Concentration | Baseline | Increased | Reduced | Relative Units | [2] |
| ROS Levels | Baseline | Increased | Reduced | Relative Fluorescence | [2] |
| MDA Levels | Baseline | Increased | Reduced | nmol/mg protein | [2] |
| GPX4 Expression | Baseline | Decreased | Increased | Relative Protein Level | [1][2] |
| COX-2 Expression | Baseline | Increased | Decreased | Relative Protein Level | [1][2] |
Table 2: In Vivo Effects of PIH in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Parameter | Sham | ICH | ICH + PIH | Unit | Reference |
| Iron Accumulation | Low | High | Reduced | Relative Staining | [2] |
| ROS Production | Low | High | Reduced | Relative Fluorescence | [2] |
| MDA Levels | Low | High | Reduced | nmol/mg protein | [2] |
| GPX4 Expression | High | Low | Increased | Relative Protein Level | [2] |
| COX-2 Expression | Low | High | Decreased | Relative Protein Level | [2] |
Note: Specific numerical values for dose-response studies are not consistently available in the reviewed literature. The table reflects the qualitative and semi-quantitative findings.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of PIH and ferroptosis.
Cell Culture and Induction of Ferroptosis
-
Cell Line: PC12 cells (rat pheochromocytoma)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Ferroptosis:
-
Seed PC12 cells in appropriate culture plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with Erastin (e.g., 10 µM) for a specified period (e.g., 24 hours) to induce ferroptosis.
-
For the experimental group, co-treat cells with Erastin and various concentrations of PIH.
-
Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Reagents:
-
MDA Lysis Buffer (containing BHT to prevent further oxidation)
-
TBA reagent
-
MDA standards
-
-
Procedure:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in MDA Lysis Buffer on ice.
-
Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material.
-
Add TBA reagent to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice to terminate the reaction.
-
Measure the absorbance of the supernatant at 532 nm using a microplate reader.
-
Calculate the MDA concentration based on a standard curve generated with MDA standards.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Reagents:
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Treat cells as described in section 4.1.
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) at 37°C for 30 minutes in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (Excitation/Emission ~485/535 nm).
-
Quantify the relative fluorescence units (RFU) to determine the levels of intracellular ROS.
-
Measurement of Intracellular Iron
A colorimetric assay is used to determine the concentration of intracellular iron.
-
Reagents:
-
Iron Assay Buffer
-
Iron Reducer
-
Iron Probe
-
Iron standards
-
-
Procedure:
-
Harvest cells and wash with cold PBS.
-
Homogenize the cells in Iron Assay Buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Add Iron Reducer to the supernatant to convert Fe³⁺ to Fe²⁺.
-
Add the Iron Probe, which reacts with Fe²⁺ to form a colored complex.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at a specific wavelength (e.g., 593 nm) using a microplate reader.
-
Determine the iron concentration by comparing the absorbance to a standard curve.
-
Western Blotting for GPX4 and COX-2
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualized Workflows
Experimental Workflow for In Vitro Analysis of PIH
Caption: Workflow for assessing the anti-ferroptotic effects of PIH in vitro.
Conclusion and Future Directions
This compound has demonstrated significant potential as an inhibitor of ferroptosis. Its dual-action mechanism, involving both the chelation of intracellular iron and the favorable modulation of the GPX4 and COX-2 pathways, makes it a compelling candidate for further investigation in diseases where ferroptosis plays a pathogenic role.
Future research should focus on obtaining more detailed quantitative data, including dose-response relationships and IC50 values in various cell lines and disease models. Furthermore, preclinical studies are warranted to evaluate the therapeutic efficacy and safety profile of PIH in relevant animal models of diseases such as ischemic stroke, neurodegenerative disorders, and acute kidney injury. A deeper understanding of the precise molecular interactions of PIH with cellular components beyond iron will also be crucial for its development as a clinical therapeutic.
References
- 1. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Pyridoxal Isonicotinoyl Hydrazone: A Tridentate Fe-Chelating Agent for Research and Drug Development
An In-depth Technical Guide
Abstract
Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a synthetic aroylhydrazone that has garnered significant interest within the scientific community for its potent and selective iron(III)-chelating properties. As a tridentate ligand, PIH forms stable complexes with iron, effectively sequestering it from biological systems. This characteristic has positioned PIH and its analogs as valuable tools in the study of iron metabolism and as potential therapeutic agents for a range of conditions, including iron overload disorders, cancer, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core aspects of PIH as an Fe-chelating agent, intended for researchers, scientists, and drug development professionals. It delves into the synthesis of PIH, its mechanism of action, quantitative data on its chelation efficacy, detailed experimental protocols, and its influence on key cellular signaling pathways.
Introduction
Iron is an essential element for numerous physiological processes, yet its excess can be highly toxic due to its ability to catalyze the formation of reactive oxygen species. Consequently, the development of effective and safe iron chelators is of paramount importance. Pyridoxal isonicotinoyl hydrazone (PIH) emerged as a promising candidate due to its high affinity and selectivity for iron, oral bioavailability, and ability to permeate cell membranes. This guide aims to consolidate the current knowledge on PIH, providing a practical resource for its application in a research and development setting.
Synthesis of this compound (PIH)
The synthesis of this compound is a relatively straightforward and economical process, typically achieved through a condensation reaction between pyridoxal and isonicotinic acid hydrazide (isoniazid)[1].
Experimental Protocol: Synthesis of PIH
Materials:
-
Pyridoxal hydrochloride
-
Isonicotinic acid hydrazide (Isoniazid)
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide (B78521) (or other base for neutralization if starting with pyridoxal hydrochloride)
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
Dissolution of Reactants: Dissolve equimolar amounts of pyridoxal hydrochloride and isonicotinic acid hydrazide in a suitable solvent, such as ethanol, in a round-bottom flask. If pyridoxal hydrochloride is used, a stoichiometric amount of a base like sodium hydroxide should be added to neutralize the HCl and free the pyridoxal base.
-
Reaction: Reflux the reaction mixture for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The PIH product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation. The solid product is then collected by filtration.
-
Purification: The crude PIH is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline solid.
-
Characterization: The identity and purity of the synthesized PIH should be confirmed using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Mechanism of Action as a Tridentate Fe-Chelating Agent
This compound acts as a tridentate ligand, meaning it binds to a single iron atom at three distinct points. The chelation occurs through the pyridoxal ring's phenolic oxygen, the azomethine nitrogen, and the keto oxygen of the isonicotinoyl group. This tridentate coordination results in the formation of a stable 2:1 (PIH:Fe) complex, effectively sequestering the iron and rendering it redox-inactive[2]. This prevents the iron from participating in the Fenton reaction, which generates harmful hydroxyl radicals.
Due to its lipophilic nature, PIH can permeate cell membranes and access intracellular iron pools, including the labile iron pool and iron within ferritin. The PIH-iron complex is then eliminated from the body, primarily through biliary excretion[3].
Quantitative Data on Iron Chelation
The efficacy of an iron chelator is quantified by its stability constant (log β) with the target metal ion. While direct and comprehensive data for PIH's stability constants with Fe(III) and Fe(II) are found in specialized literature, it is established that PIH exhibits a high affinity and selectivity for Fe(III)[4][5]. For context, the selectivity of PIH and its analogs for Fe(III) is comparable to that of the clinically used chelator desferrioxamine.
| Parameter | Value | Reference |
| Fe(III) Chelation Stoichiometry | 2:1 (PIH:Fe) | [2] |
| Selectivity for Fe(III) | Comparable to Desferrioxamine |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of PIH.
Assessment of Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. Iron is crucial for DNA synthesis, and its chelation can inhibit cell growth, making this assay relevant for evaluating the anticancer potential of PIH.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium
-
This compound (PIH)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PIH in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve PIH, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of PIH that inhibits cell growth by 50%).
Cellular Iron Mobilization Assay (⁵⁹Fe Radiolabeling)
This assay directly measures the ability of a chelator to remove iron from cells.
Materials:
-
Cell line of interest (e.g., reticulocytes, hepatocytes)
-
Culture medium
-
⁵⁹Fe-transferrin (⁵⁹Fe-Tf)
-
This compound (PIH)
-
Washing buffer (e.g., ice-cold PBS)
-
Gamma counter
Procedure:
-
Cell Labeling: Incubate the cells with ⁵⁹Fe-transferrin for a sufficient time to allow for iron uptake (e.g., 2-4 hours at 37°C).
-
Washing: Wash the cells extensively with ice-cold washing buffer to remove any unbound ⁵⁹Fe-Tf.
-
Chelator Incubation: Resuspend the labeled cells in fresh medium and add PIH at various concentrations. Include a control group with no chelator.
-
Incubation: Incubate the cells with the chelator for a defined period (e.g., 1-3 hours at 37°C).
-
Separation of Cells and Supernatant: Centrifuge the cell suspension to pellet the cells. Carefully collect the supernatant, which contains the mobilized ⁵⁹Fe-PIH complex.
-
Radioactivity Measurement: Measure the radioactivity in both the cell pellet and the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of ⁵⁹Fe mobilized from the cells into the supernatant for each PIH concentration.
Signaling Pathways and Logical Relationships
The iron-chelating activity of PIH can influence various cellular signaling pathways that are sensitive to intracellular iron levels.
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Iron is a cofactor for the prolyl hydroxylase (PHD) enzymes that target the HIF-1α transcription factor for degradation under normoxic conditions. By chelating iron, PIH can inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α. This, in turn, can activate the transcription of various genes involved in angiogenesis, glucose metabolism, and cell survival.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. While direct evidence for PIH's effect on Nrf2 is limited, iron-induced oxidative stress is a known activator of this pathway. By chelating iron and reducing oxidative stress, PIH could modulate Nrf2 activity. Conversely, Nrf2 itself regulates genes involved in iron metabolism, such as ferritin and ferroportin, creating a complex interplay.
Conclusion
This compound remains a significant molecule in the field of iron chelation. Its well-characterized tridentate binding, cell permeability, and oral availability make it an invaluable tool for researchers studying the multifaceted roles of iron in biology and disease. Furthermore, its potential as a therapeutic agent continues to be explored, with ongoing research into its efficacy in various pathological conditions. This technical guide provides a foundational understanding of PIH, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this potent iron chelator in their work.
References
- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits iron-induced ascorbate oxidation and ascorbyl radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron complexes of an antiproliferative aroyl hydrazone: Characterization of three protonation states by EPR methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
The Free Radical Scavenging Capabilities of Pyridoxal Isonicotinoyl Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal isonicotinoyl hydrazone (PIH) is a synthetic compound renowned for its potent iron chelation properties and significant antioxidant activity. This technical guide provides an in-depth analysis of the free radical scavenging capabilities of PIH, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Detailed methodologies for key in vitro assays are presented, alongside visualizations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are interested in the therapeutic potential of PIH as an antioxidant agent.
Introduction to this compound (PIH)
This compound (PIH) is a well-characterized, cell-permeable iron chelator that has been extensively studied for its potential therapeutic applications, particularly in the context of iron overload diseases.[1] Its ability to bind with high affinity to iron and other transition metals forms the basis of its biological activity. Beyond its primary role as a chelator, PIH has demonstrated significant antioxidant properties, which are intrinsically linked to its metal-binding capacity.[2][3] This dual functionality makes PIH a compelling candidate for the treatment of pathologies where oxidative stress and dysregulated metal ion homeostasis are contributing factors.
Mechanism of Free Radical Scavenging
The principal mechanism by which PIH exerts its antioxidant effects is through the chelation of redox-active transition metals, such as iron (Fe³⁺) and copper (Cu²⁺).[1][2] These metal ions are potent catalysts of the Fenton and Haber-Weiss reactions, which generate highly reactive and damaging hydroxyl radicals (•OH). By sequestering these metal ions into stable, redox-inactive complexes, PIH effectively inhibits the formation of these deleterious free radicals.[2][3]
It is crucial to note that PIH is not a direct scavenger of free radicals like the hydroxyl radical.[2] Its antioxidant efficiency remains unchanged even with increasing concentrations of the hydroxyl radical detector molecule, 2-deoxyribose, indicating that its protective effects are not due to direct quenching of existing radicals.[2] Instead, PIH acts as a preventative antioxidant, preempting the formation of free radicals at their source.
Recent in vivo studies have further elucidated the protective mechanisms of PIH, particularly in the context of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. In a model of intracerebral hemorrhage, PIH was shown to mitigate neuronal cell death by reducing iron accumulation, reactive oxygen species (ROS) production, and lipid peroxidation.[4][5] This neuroprotective effect is associated with the upregulation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway, and the downregulation of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and oxidative stress.[4][5]
Quantitative Data on Antioxidant Capabilities
The antioxidant efficacy of this compound (PIH) has been quantified in several in vitro studies. The following tables summarize the key findings, providing a comparative overview of its potency in various assay systems.
| Assay | Metal Ion | Substrate | IC₅₀ Value of PIH | Reference |
| 2-Deoxyribose Degradation | Cu(II) (10 µM) | 2-Deoxyribose | 6 µM | [2] |
| Ascorbate (B8700270) Oxidation | Cu(II) (1 µM) | Ascorbate | 0.8 µM | [6] |
| Ascorbate Oxidation | Cu(II) (5 µM) | Ascorbate | 2.4 µM | [6] |
| Assay | Metal Ion | Substrate | Protective Effect of PIH | Reference |
| DNA Strand Break Assay | Fe(II) | pUC-18 Plasmid DNA | 20-30 µM (half-protection) | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide for the evaluation of the antioxidant properties of PIH.
2-Deoxyribose Degradation Assay
This assay measures the ability of an antioxidant to inhibit the degradation of 2-deoxyribose by hydroxyl radicals generated via the Fenton reaction.[8][9]
Materials:
-
This compound (PIH) solution of varying concentrations
-
2-deoxyribose solution
-
FeCl₃ solution
-
EDTA solution
-
Ascorbic acid solution
-
Phosphate (B84403) buffer (pH 7.2)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
Procedure:
-
Prepare the reaction mixture by adding the following reagents in a test tube: phosphate buffer, FeCl₃, EDTA, and 2-deoxyribose.
-
Add the PIH solution at different concentrations to the respective test tubes.
-
Initiate the reaction by adding ascorbic acid.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 1 hour).
-
Terminate the reaction by adding TCA solution.
-
Add TBA solution to the mixture.
-
Heat the reaction mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to facilitate the formation of a pink-colored chromogen.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
A blank should be prepared containing the same reaction mixture but without the antioxidant.
-
The percentage inhibition of 2-deoxyribose degradation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Ascorbate Oxidation Assay
This assay determines the ability of an antioxidant to prevent the oxidation of ascorbic acid, which can be initiated by transition metal ions.[2]
Materials:
-
PIH solution of varying concentrations
-
Ascorbic acid solution
-
Cu(II) solution
-
Phosphate buffer (pH 7.2)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and ascorbic acid.
-
Add the PIH solution at different concentrations to the reaction mixture.
-
Initiate the reaction by adding the Cu(II) solution.
-
Monitor the decrease in absorbance of ascorbic acid at 265 nm over time using a spectrophotometer.
-
The rate of ascorbate oxidation is determined from the linear portion of the absorbance versus time plot.
-
The percentage inhibition of ascorbate oxidation is calculated by comparing the rates in the presence and absence of PIH.
DNA Strand Break Protection Assay
This assay evaluates the ability of an antioxidant to protect plasmid DNA from damage induced by hydroxyl radicals.[7]
Materials:
-
PIH solution of varying concentrations
-
Supercoiled plasmid DNA (e.g., pUC-18)
-
Fe(II) solution
-
H₂O₂ solution
-
Tris-HCl buffer (pH 7.4)
-
Ethidium (B1194527) bromide or other DNA staining dye
-
Gel loading buffer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, plasmid DNA, and the PIH solution at various concentrations.
-
Add the Fe(II) solution to the mixture.
-
Initiate the DNA damage by adding H₂O₂.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding gel loading buffer.
-
Analyze the DNA samples by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The protective effect of PIH is determined by the retention of the supercoiled form of the plasmid DNA and a decrease in the formation of nicked and linear forms.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key mechanisms and workflows associated with the free radical scavenging capabilities of PIH.
Caption: Mechanism of PIH antioxidant activity via iron chelation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Simple and Sensitive Assay for Ascorbate Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Reevaluation of the 2-deoxyribose assay for determination of free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbate assay as a measure of oxidative potential for ambient particles: Evidence for the importance of cell-free surrogate lung fluid composition [sfera.unife.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The 2-deoxyribose degradation assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
The Advent of a Novel Iron Chelator: A Technical Deep Dive into Pyyridoxal Isonicotinoyl Hydrazone (PIH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of iron overload disorders, such as β-thalassemia, has historically been challenged by the limitations of available iron-chelating agents. The discovery of pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) marked a significant advancement in the field, offering a potentially orally effective and non-toxic alternative to the then-standard parenteral drug, desferrioxamine (DFO). This technical guide provides a comprehensive overview of the seminal discovery and initial studies of PIH, focusing on its synthesis, mechanism of action, and early in vitro and in vivo evaluations.
The Genesis of PIH: A Promising Tridentate Chelator
PIH emerged from the strategic combination of pyridoxal, a form of vitamin B6, and isoniazid (B1672263), an antitubercular drug.[1][2] This union results in a lipophilic, tridentate iron-chelating agent capable of forming a stable complex with iron.[3][4] The initial hypothesis was that such a molecule could readily cross cell membranes to access and mobilize intracellular iron stores.
Synthesis of Pyridoxal Isonicotinoyl Hydrazone
The synthesis of PIH is a relatively straightforward condensation reaction.
Caption: Synthesis of PIH via condensation of isoniazid and pyridoxal.
Experimental Protocol: Synthesis of PIH
A general procedure for the synthesis of PIH involves the equimolar mixing of isoniazid and pyridoxal in a suitable solvent, often with gentle heating to facilitate the condensation reaction.[5] The resulting hydrazone can then be purified by recrystallization.
-
Dissolution: Dissolve equimolar amounts of isoniazid and pyridoxal hydrochloride in an appropriate solvent (e.g., aqueous ethanol).
-
Reaction: Heat the mixture under reflux for a specified period.
-
Precipitation: Cool the reaction mixture to allow the PIH to precipitate.
-
Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent to obtain pure PIH.
Mechanism of Action: Iron Chelation and Mobilization
PIH functions as a tridentate ligand, binding to iron in a 2:1 (ligand:metal) stoichiometry to form a stable Fe(III)-PIH₂ complex.[4][6] Its lipophilic nature allows it to permeate cell membranes and access intracellular iron pools, including iron from ferritin and the labile iron pool.[7][8]
References
- 1. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. The iron chelator this compound (PIH) and its analogues prevent damage to 2-deoxyribose mediated by ferric iron plus ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective iron chelation following oral administration of an isoniazid-pyridoxal hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The iron chelator this compound inhibits mitochondrial lipid peroxidation induced by Fe(II)-citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron chelation by this compound and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Pyridoxal Isonicotinoyl Hydrazone (PIH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental protocols for investigating the biological activities of Pyridoxal Isonicotinoyl Hydrazone (PIH), a well-characterized iron chelator. The following sections detail methodologies for assessing its effects on cell viability, iron chelation, oxidative stress, cell cycle progression, and apoptosis, along with insights into its potential mechanism of action involving key signaling pathways.
Overview of this compound (PIH)
This compound (PIH) is a synthetic compound known for its high affinity and specificity for iron (Fe³⁺). As a lipophilic molecule, it can readily permeate cell membranes to chelate intracellular iron, thereby disrupting iron-dependent cellular processes. This property underlies its investigated potential as an anti-cancer agent and a therapeutic for iron overload disorders. In vitro studies have demonstrated that PIH can induce apoptosis, cause cell cycle arrest, and modulate cellular signaling pathways, primarily through its iron-chelating and antioxidant activities.
Quantitative Data Summary
The following tables summarize key quantitative data for PIH from various in vitro studies, providing a reference for experimental design.
Table 1: IC50 Values of this compound (PIH) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Jurkat | T-cell Leukemia | Not Specified | Concentration- and time-dependent |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Concentration- and time-dependent |
| SMMC-7721 | Hepatocarcinoma | 2.96 ± 0.02 | 24 |
| MCF-7 | Breast Adenocarcinoma | 3.71 ± 0.03 | 24 |
| HCT-8 | Colon Adenocarcinoma | 3.69 ± 0.03 | 24 |
Table 2: Antioxidant Activity of this compound (PIH)
| Assay | System | IC50 (µM) |
| 2-Deoxyribose Degradation | Cu(II)-mediated | 6 |
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to characterize the biological effects of PIH.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of PIH on a given cell line and to calculate its IC50 value.
Materials:
-
Target cancer cell line (e.g., SMMC-7721, MCF-7, HCT-8)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (PIH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of PIH in DMSO. Further dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PIH. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Intracellular Iron Chelation Assay
Objective: To assess the ability of PIH to chelate intracellular iron.
Materials:
-
Target cell line
-
Complete cell culture medium
-
PIH
-
Calcein-AM (acetoxymethyl ester)
-
Deferoxamine (DFO) as a positive control
-
PBS
-
Flow cytometer or fluorescence microplate reader
Protocol:
-
Seed cells in a suitable format (e.g., 6-well plate for flow cytometry or 96-well black plate for plate reader) and allow them to adhere overnight.
-
Load the cells with 1 µM Calcein-AM in serum-free medium for 30 minutes at 37°C. Calcein-AM is fluorescent, but its fluorescence is quenched by iron.
-
Wash the cells twice with PBS.
-
Treat the cells with various concentrations of PIH (e.g., 10, 25, 50 µM) or DFO (e.g., 100 µM) in complete medium.
-
Incubate for a defined period (e.g., 1, 2, 4 hours).
-
Measure the fluorescence intensity using a flow cytometer (FL1 channel) or a fluorescence microplate reader (excitation ~485 nm, emission ~515 nm). An increase in fluorescence intensity indicates the chelation of intracellular iron by PIH.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Objective: To quantify the effect of PIH on lipid peroxidation by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
PIH
-
An agent to induce oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide)
-
MDA assay kit (commercially available, typically based on the reaction of MDA with thiobarbituric acid - TBA)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Protocol:
-
Seed cells and treat with PIH at various concentrations for a specific duration, with or without an oxidative stress inducer.
-
Harvest the cells and prepare cell lysates according to the MDA assay kit manufacturer's instructions.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Perform the MDA assay according to the kit's protocol. This typically involves reacting the cell lysate with TBA at high temperature to form a colored product.
-
Measure the absorbance or fluorescence of the product using a spectrophotometer or fluorometer.
-
Calculate the MDA concentration from a standard curve and normalize it to the protein concentration of the sample.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of PIH on cell cycle progression.
Materials:
-
Target cell line
-
Complete cell culture medium
-
PIH
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with PIH at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by PIH.
Materials:
-
Target cell line
-
Complete cell culture medium
-
PIH
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with PIH at various concentrations for a specific time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of PIH on the expression and phosphorylation of key proteins in signaling pathways, such as the PI3K/Akt pathway.
Materials:
-
Target cell line
-
Complete cell culture medium
-
PIH
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with PIH as described in previous protocols.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of PIH Action
The following diagram illustrates a proposed signaling pathway for the action of PIH, based on its known iron chelation properties and their downstream consequences.
Caption: Proposed signaling pathway of PIH action.
Experimental Workflow for In Vitro Analysis of PIH
The following diagram outlines the general workflow for the in vitro characterization of PIH.
Caption: General workflow for in vitro analysis of PIH.
Logical Relationship of PIH's Effects
This diagram illustrates the logical flow from PIH's primary action to its ultimate cellular effects.
Caption: Logical flow of PIH's cellular effects.
Application Notes and Protocols for the Use of Pyridoxal Isonicotinoyl Hydrazone (PIH) in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a well-characterized, cell-permeable iron chelator with significant antiproliferative and pro-apoptotic properties. Its ability to deplete intracellular iron stores makes it a valuable tool for studying the role of iron in cellular processes and a potential therapeutic agent in cancer and iron overload disorders. These application notes provide a comprehensive overview of the use of PIH in cell culture models, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
PIH is a tridentate ligand that forms a stable complex with iron (III), effectively sequestering it from biological processes.[1] Iron is an essential cofactor for numerous enzymes involved in cell growth and proliferation, including ribonucleotide reductase, a key enzyme in DNA synthesis. By chelating intracellular iron, PIH inhibits the activity of these enzymes, leading to cell cycle arrest and the induction of apoptosis.[2][3]
The primary mechanisms of action of PIH in cell culture models are:
-
Iron Depletion: PIH readily crosses cell membranes and chelates intracellular iron, reducing the labile iron pool available for metabolic processes.[4][5]
-
Induction of Apoptosis: Iron depletion triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[2][6]
-
Cell Cycle Arrest: PIH induces cell cycle arrest, primarily in the G1 phase. This is achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which are necessary for the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[3]
Data Presentation
The antiproliferative activity of pyridoxal isonicotinoyl hydrazone (PIH) and its analogues has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data on their efficacy.
Table 1: Antiproliferative Activity of PIH Analogues in Various Cancer Cell Lines
| Compound/Analogue | Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| PIH Analogue (311) | SK-N-MC | Neuroblastoma | ~5 | 72 | [3] |
| PIH Analogue (311) | LNCaP | Prostate Cancer | ~10 | 72 | [3] |
| PIH Analogue (311) | MCF-7 | Breast Cancer | ~15 | 72 | [3] |
| Salicylaldehyde benzoyl hydrazone (206) | Various | Neoplastic cells | Not specified | Not specified | [4] |
| 2-hydroxy-1-naphthylaldehyde benzoyl hydrazone (308, 309, 311, 315) | Various | Neoplastic cells | Not specified | Not specified | [4] |
Note: Specific IC50 values for the parent compound PIH are not consistently reported across a wide range of cell lines in the reviewed literature. The provided data is for highly active analogues.
Experimental Protocols
Assessment of Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxic effects of PIH on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (PIH)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
PIH Treatment: Prepare a stock solution of PIH in DMSO. Dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the medium from the wells and add 100 µL of the PIH-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the PIH concentration to determine the IC50 value.
Analysis of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following PIH treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (PIH)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of PIH (e.g., 10, 25, 50 µM) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of PIH on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (PIH)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with PIH as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cellular Iron Uptake and Release Assay (using ⁵⁹Fe)
This protocol measures the effect of PIH on the uptake of iron from transferrin and the release of intracellular iron.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (PIH)
-
⁵⁹Fe-labeled transferrin (for uptake studies)
-
Cells pre-labeled with ⁵⁹Fe (for release studies)
-
Scintillation counter
Procedure for Iron Uptake:
-
Cell Seeding: Plate cells in 24-well plates and allow them to adhere overnight.
-
Pre-incubation with PIH: Pre-incubate the cells with various concentrations of PIH for a defined period (e.g., 30 minutes).
-
⁵⁹Fe-Transferrin Addition: Add ⁵⁹Fe-labeled transferrin to the medium and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Washing: Wash the cells extensively with ice-cold PBS to remove extracellular ⁵⁹Fe.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity using a gamma counter.
Procedure for Iron Release:
-
Cell Labeling: Incubate cells with ⁵⁹Fe-labeled transferrin for a sufficient time to allow for iron uptake (e.g., 2-4 hours).
-
Washing: Wash the cells thoroughly to remove extracellular ⁵⁹Fe.
-
PIH Treatment: Add fresh medium containing various concentrations of PIH.
-
Supernatant Collection: At various time points, collect the cell culture supernatant.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant to determine the amount of ⁵⁹Fe released from the cells.
Visualizations
Caption: PIH enters the cell and chelates intracellular iron, inhibiting iron-dependent enzymes.
Caption: PIH induces apoptosis via the mitochondrial pathway.
Caption: PIH causes G1 cell cycle arrest by inhibiting CDK activity and pRb phosphorylation.
Caption: General workflow for studying the effects of PIH in cell culture.
References
- 1. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridoxal Isonicotinoyl Hydrazone (PIH) in Neuroblastoma Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, presents significant therapeutic challenges, particularly in high-risk cases. These tumor cells exhibit a heightened dependency on iron for proliferation and metabolic activities, making iron chelation a promising therapeutic strategy. Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a cell-permeable iron chelator that has demonstrated anti-neoplastic properties in various cancer models. This document provides detailed application notes and experimental protocols for the use of PIH in neuroblastoma cell line research, based on existing literature on PIH and other iron chelators.
Mechanism of Action
The primary anti-tumor mechanism of Pyridoxal Isonicotinoyl Hydrazone (PIH) in neuroblastoma cells is the sequestration of intracellular iron. Iron is an essential cofactor for numerous enzymes involved in critical cellular processes, including DNA synthesis and repair, and energy metabolism. By binding to and depleting the intracellular labile iron pool, PIH and its analogues disrupt these vital functions, leading to cell cycle arrest and induction of apoptosis.[1][2]
While direct studies on PIH's impact on specific signaling pathways in neuroblastoma are limited, research on other iron chelators suggests that the downstream effects of iron depletion likely involve the modulation of key signaling cascades. For instance, iron chelation has been shown to affect the EGFR signaling pathway.[3][4] Furthermore, given the central role of the PI3K/AKT and MAPK/ERK pathways in neuroblastoma cell survival and proliferation, it is plausible that PIH-induced iron starvation indirectly influences the phosphorylation status and activity of key proteins within these cascades.[5][6][7]
Data Presentation
Due to the limited availability of direct quantitative data for PIH in neuroblastoma cell lines, the following table includes data for other iron chelators to provide a reference for expected efficacy.
Table 1: Cytotoxicity of Iron Chelators in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| Deferoxamine (DFO) | SH-SY5Y | Neuroblastoma | Varies | 48 | Cell Viability |
| DpC | SH-SY5Y | Neuroblastoma | ~20 | 24-48 | Cell Viability |
| DpC | SK-N-BE(2) | Neuroblastoma | ~20 | 24-48 | Cell Viability |
| DpC | CHLA-15 | Neuroblastoma | ~2 | 24-48 | Cell Viability |
| DpC | CHLA-20 | Neuroblastoma | ~2 | 24-48 | Cell Viability |
Note: DpC (di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone) is another potent iron chelator. This data is provided for comparative purposes.[4]
Mandatory Visualizations
Caption: Mechanism of PIH-induced cytotoxicity in neuroblastoma cells.
Caption: General experimental workflow for studying PIH effects.
Caption: Hypothesized impact of PIH on signaling pathways.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of PIH on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2), IMR-32)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (PIH)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
PIH Treatment: Prepare serial dilutions of PIH in complete culture medium. Based on studies with similar iron chelators, a starting concentration range of 1 µM to 100 µM is recommended. Remove the existing medium from the wells and add 100 µL of the PIH dilutions. Include a vehicle control (medium with the same concentration of PIH solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol quantifies the extent of apoptosis induced by PIH.
Materials:
-
Neuroblastoma cells treated with PIH as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After PIH treatment for the desired time (e.g., 48 hours), collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of PI3K/AKT and MAPK/ERK Signaling Pathways
This protocol assesses the effect of PIH on key signaling proteins.
Materials:
-
Neuroblastoma cells treated with PIH.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After PIH treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound holds potential as a therapeutic agent against neuroblastoma by targeting the tumor's iron dependency. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of PIH in neuroblastoma cell lines. Further studies are warranted to establish specific dose-response relationships and to fully elucidate the impact of PIH on critical signaling pathways in these cancer cells.
References
- 1. Analogues of this compound (PIH) as potential iron chelators for the treatment of neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Iron-Chelation Treatment by Novel Thiosemicarbazone Targets Major Signaling Pathways in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PI3K in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT and ERK regulate retinoic acid-induced neuroblastoma cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Iron Metabolism in Hepatocytes with Pyridoxal Isonicotinoyl Hydrazone (PIH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential element for numerous physiological processes, but its excess can be toxic, leading to cellular damage through the generation of reactive oxygen species. Hepatocytes, the primary parenchymal cells of the liver, play a central role in regulating systemic iron homeostasis. Dysregulation of iron metabolism in these cells is implicated in various liver diseases. Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a synthetic iron chelator that has been extensively studied for its ability to mobilize excess iron from cells, including hepatocytes.[1] Its lipophilic nature allows it to permeate cell membranes and access intracellular iron pools.[2] These application notes provide detailed protocols for utilizing PIH to study iron metabolism in primary hepatocytes, along with data presentation and visualization of relevant pathways.
Data Presentation
The following tables summarize quantitative data on the efficacy of Pyridoxal Isonicotinoyl Hydrazone (PIH) in comparison to the well-established iron chelator Desferrioxamine (DFO).
Table 1: Comparative Efficacy of PIH and DFO on 59Fe Uptake and Ferritin Incorporation in Rat Hepatocytes
| Chelator | Concentration (µM) | Inhibition of 59Fe Net Uptake (%) | Inhibition of 59Fe Incorporation into Ferritin (%) |
| PIH | 100 | ~50 | ~60 |
| DFO | 100 | ~50 | ~60 |
Data synthesized from studies demonstrating PIH and DFO have comparable efficacy in reducing iron uptake and incorporation into ferritin in hepatocyte cultures.[2]
Table 2: Effect of PIH Analogues on Mobilization of 59Fe from Prelabeled Hepatocytes
| Chelator | Concentration (µM) | 59Fe Release from Ferritin (%) | 59Fe Release from Stroma-Mitochondrial Membranes (%) |
| PIH | 50 | > DFO | > DFO |
| Pyridoxal Benzoyl Hydrazone | 50 | > PIH | > PIH |
| DFO | 50 | Baseline | Baseline |
This table illustrates that PIH and its analogues can be more effective than DFO in mobilizing iron from intracellular stores in hepatocytes.[2] The increased efficacy of analogues like pyridoxal benzoyl hydrazone is attributed to their higher lipophilicity.[2]
Experimental Protocols
Protocol 1: Isolation and Primary Culture of Rat Hepatocytes
This protocol is adapted from established methods for isolating primary hepatocytes for in vitro studies.[1][2][3][4]
Materials:
-
Perfusion Buffer I: Hank's Balanced Salt Solution (HBSS) without Ca2+ and Mg2+, supplemented with 0.5 mM EDTA and 25 mM HEPES.
-
Perfusion Buffer II: HBSS with Ca2+ and Mg2+, supplemented with 25 mM HEPES.
-
Collagenase Solution: Perfusion Buffer II containing 0.05% (w/v) Collagenase Type IV.
-
Wash Medium: William's Medium E supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Collagen-coated culture plates.
Procedure:
-
Anesthetize a male Sprague-Dawley rat (200-250 g) following approved animal care protocols.
-
Perform a midline laparotomy to expose the portal vein.
-
Cannulate the portal vein with a 20-gauge catheter and immediately begin perfusion with pre-warmed (37°C) Perfusion Buffer I at a flow rate of 15 mL/min for 10 minutes. Ligate the inferior vena cava.
-
Switch the perfusion to pre-warmed Collagenase Solution and continue perfusion for 10-15 minutes, or until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile petri dish containing Wash Medium.
-
Gently mince the liver to release the hepatocytes.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in Wash Medium. Repeat this wash step twice.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Viability should be >85%.
-
Seed the hepatocytes onto collagen-coated plates at a density of 1 x 106 cells/well in a 6-well plate.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to attach for at least 4 hours before proceeding with experiments.
Protocol 2: 59Fe Uptake Assay in Primary Hepatocytes
This protocol measures the effect of PIH on the uptake of iron from transferrin.
Materials:
-
Primary rat hepatocytes cultured in 6-well plates.
-
59Fe-labeled transferrin (59Fe-Tf).
-
PIH stock solution (dissolved in DMSO).
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: 0.1 M NaOH.
-
Scintillation fluid and vials.
Procedure:
-
After hepatocyte attachment, replace the culture medium with serum-free medium and incubate for 2 hours.
-
Prepare working solutions of PIH in serum-free medium at desired concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., DFO).
-
Pre-incubate the cells with the PIH or control solutions for 1 hour at 37°C.
-
Add 59Fe-Tf to each well to a final concentration of 1 µM.
-
Incubate for 3 hours at 37°C.
-
To stop the uptake, place the plates on ice and aspirate the medium.
-
Wash the cells three times with ice-cold Wash Buffer.
-
Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of each sample.
Protocol 3: Quantification of Intracellular Ferritin-Bound Iron
This protocol quantifies the amount of newly acquired iron that is incorporated into the iron storage protein, ferritin.
Materials:
-
Cell lysates from the 59Fe uptake assay.
-
Anti-ferritin antibody.
-
Protein A/G-agarose beads.
-
Immunoprecipitation (IP) Buffer.
-
Gamma counter.
Procedure:
-
Take an aliquot of the cell lysate from the 59Fe uptake assay.
-
Add anti-ferritin antibody to the lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for 2 hours at 4°C.
-
Centrifuge the samples to pellet the beads.
-
Wash the beads three times with IP Buffer.
-
Measure the radioactivity of the bead-bound fraction using a gamma counter.
-
The amount of 59Fe in the immunoprecipitate represents the iron incorporated into ferritin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in hepatocyte iron metabolism and a typical experimental workflow for studying the effects of PIH.
Caption: Hepatocyte iron uptake and the action of PIH.
References
- 1. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis [mdpi.com]
- 2. Isolation and Primary Culture of Rat Hepatic Cells [jove.com]
- 3. Isolation and primary culture of rat hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rat Primary Hepatocyte Culture Model for Aging Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyridoxal Isonicotinoyl Hydrazone (PIH) for Preventing Copper-Mediated Free Radical Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal isonicotinoyl hydrazone (PIH) is a well-characterized iron chelator with recognized antioxidant properties.[1] While its effects on iron metabolism are extensively studied, PIH also demonstrates significant potential in mitigating the detrimental effects of copper-mediated oxidative stress.[1] Copper, an essential trace element, can participate in Fenton-like reactions, leading to the generation of highly reactive and damaging free radicals, such as the hydroxyl radical. This process is implicated in the pathophysiology of various diseases, including neurodegenerative disorders and conditions of copper overload like Wilson's disease.[1] These application notes provide a comprehensive overview of the mechanisms by which PIH prevents copper-mediated free radical formation and offer detailed protocols for its investigation.
Mechanism of Action
PIH prevents copper-mediated free radical formation primarily through the chelation of cupric ions (Cu(II)). The fundamental mechanism involves the formation of a stable, non-reactive complex between PIH and Cu(II). Spectral studies have confirmed the formation of a stable 1:1 PIH:Cu(II) complex.[1] This chelation effectively sequesters the copper ion, preventing its participation in the catalytic cycle of free radical generation.
The copper-mediated Fenton-like reaction proceeds as follows:
-
Reduction of Cu(II) to Cu(I): A reducing agent, such as ascorbate (B8700270), reduces Cu(II) to its cuprous state (Cu(I)).
-
Fenton-like Reaction: Cu(I) then reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH).
PIH intervenes in this process by forming a stable complex with Cu(II), rendering it unavailable for reduction to Cu(I) by ascorbate.[1] Consequently, the subsequent production of hydroxyl radicals via the Fenton-like reaction is inhibited.[1] Importantly, PIH does not act as a direct scavenger of hydroxyl radicals.[1]
Quantitative Data Summary
The efficacy of PIH in preventing copper-mediated oxidative damage has been quantified in various in vitro assays. The following table summarizes key quantitative data:
| Parameter | Value | Experimental System | Reference |
| I₅₀ for inhibition of 2-deoxyribose degradation | 6 µM | 10 µM Cu(II) and 3 mM ascorbate | [1] |
| Inhibitory Ratio (PIH:Copper) | 1:1 | Near-complete inhibition of 2-deoxyribose degradation and ascorbate oxidation | [1] |
| Comparison with D-penicillamine (I₅₀) | 10 µM | Inhibition of 2-deoxyribose degradation mediated by 10 µM Cu(II) and 3 mM ascorbate | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of copper-mediated hydroxyl radical formation and its inhibition by PIH chelation.
Caption: Workflow for in vitro and cell-based assessment of PIH's protective effects.
Experimental Protocols
In Vitro 2-Deoxyribose Degradation Assay (Hydroxyl Radical Formation)
This assay measures the degradation of 2-deoxyribose by hydroxyl radicals generated from the Cu(II)/ascorbate system. The degradation product, malondialdehyde (MDA), is quantified using the thiobarbituric acid (TBA) method.
Materials:
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
L-Ascorbic acid solution
-
2-Deoxy-D-ribose solution
-
This compound (PIH) stock solution (in a suitable solvent like DMSO, diluted in buffer)
-
Phosphate (B84403) buffer (pH 7.4)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Spectrophotometer
Protocol:
-
Prepare fresh solutions of all reagents in phosphate buffer (pH 7.4).
-
In a series of microcentrifuge tubes, prepare the reaction mixtures containing:
-
Phosphate buffer
-
2-Deoxy-D-ribose (final concentration, e.g., 5 mM)
-
CuSO₄ (final concentration, e.g., 10 µM)
-
Varying concentrations of PIH (e.g., 0-20 µM)
-
-
Initiate the reaction by adding ascorbic acid (final concentration, e.g., 3 mM).
-
Include a control group without PIH and a blank without the complete reaction mixture.
-
Incubate the tubes at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding TCA solution.
-
Add TBA solution to each tube.
-
Heat the tubes in a boiling water bath for 15-20 minutes to allow for color development (a pink chromogen is formed).
-
Cool the tubes to room temperature.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
The extent of 2-deoxyribose degradation is proportional to the absorbance. Calculate the percentage of inhibition by PIH at each concentration and determine the I₅₀ value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS levels in cells subjected to copper-induced oxidative stress.
Materials:
-
Cell line of interest (e.g., hepatocytes, neuronal cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Copper(II) sulfate (CuSO₄) solution
-
This compound (PIH) stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (in DMSO)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed the cells in a suitable format (e.g., 96-well plate for plate reader analysis or larger flasks for flow cytometry) and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells with warm PBS.
-
Load the cells with H₂DCFDA by incubating them with a working solution of the probe (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with warm PBS to remove excess probe.
-
Treat the cells with different experimental conditions:
-
Control (medium only)
-
Copper(II) sulfate (to induce oxidative stress, concentration to be optimized for the cell line)
-
Copper(II) sulfate + varying concentrations of PIH
-
PIH alone (to check for any intrinsic effects)
-
-
Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
-
The increase in fluorescence corresponds to the level of intracellular ROS. Analyze the data to determine the protective effect of PIH against copper-induced ROS production.
Applications and Future Directions
The ability of PIH to prevent copper-mediated free radical formation suggests its potential therapeutic application in conditions characterized by copper-induced oxidative stress. These include:
-
Wilson's Disease: As an adjunct or alternative therapy to current treatments that have significant side effects.[1]
-
Neurodegenerative Diseases: Where copper dyshomeostasis and oxidative stress are implicated in the pathology of diseases such as Alzheimer's and Parkinson's.
-
Drug Development: PIH can serve as a lead compound for the design and synthesis of novel, more potent, and specific copper chelators with antioxidant properties.
Future research should focus on in vivo studies to validate the protective effects of PIH in animal models of copper overload and neurodegeneration. Furthermore, exploring the structure-activity relationship of PIH analogs could lead to the development of next-generation chelators with improved efficacy and safety profiles.
References
Application of Pyridoxal Isonicotinoyl Hydrazone (PIH) in Animal Models of Iron Overload Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron overload, a condition characterized by excessive iron accumulation in various organs, can lead to significant tissue damage and organ dysfunction, primarily through the generation of reactive oxygen species (ROS) and the induction of ferroptosis. Animal models are indispensable tools for studying the pathophysiology of iron overload and for the preclinical evaluation of iron chelating agents. Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) is a promising orally active iron chelator that has demonstrated high efficacy in mobilizing iron from tissues.[1][2][3] This document provides detailed application notes and protocols for the use of PIH in established animal models of iron overload disease.
Animal Models of Iron Overload
The selection of an appropriate animal model is critical for studying iron overload. Rodent models, particularly mice and rats, are widely used due to their well-characterized genetics, ease of handling, and the availability of established protocols for inducing iron overload.
Iron Dextran-Induced Iron Overload
This is a common and reproducible method to induce parenteral iron overload, mimicking conditions such as transfusion-dependent anemias.
1.1.1. Experimental Protocol (Rats/Mice)
-
Materials:
-
Iron dextran (B179266) solution (100 mg/mL)
-
Sterile physiological saline (0.9% NaCl)
-
Syringes and needles (25-27 gauge)
-
Animal scale
-
-
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Dosage Calculation:
-
For a moderate iron overload model, a cumulative dose of 300-500 mg/kg body weight of iron dextran is often used.
-
For a severe iron overload model, a cumulative dose of >500 mg/kg can be administered.
-
-
Administration Schedule:
-
Option A (Chronic Model): Administer iron dextran intraperitoneally (i.p.) at a dose of 100-200 mg/kg once a week for 4-8 weeks.[4]
-
Option B (Sub-acute Model): Administer iron dextran i.p. daily or every other day at a lower dose (e.g., 50-100 mg/kg) for 1-2 weeks.
-
-
Injection: Dilute the iron dextran solution with sterile saline to an appropriate injection volume. Administer the solution via i.p. injection.
-
Control Group: Administer an equivalent volume of sterile saline to the control animals.
-
Monitoring: Monitor the animals for any adverse reactions and record their body weight regularly.
-
Iron Sucrose-Induced Iron Overload
Iron sucrose (B13894) is another parenteral iron formulation that can be used to induce iron overload.
1.2.1. Experimental Protocol (Rats)
-
Materials:
-
Iron sucrose solution
-
Sterile physiological saline (0.9% NaCl)
-
Syringes and needles
-
-
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week.
-
Dosage and Administration: Administer iron sucrose via intraperitoneal injection. The following are examples of different protocols to achieve varying degrees of iron overload[5]:
-
Acute High-Dose: 75 mg/kg body weight, daily for one week.
-
Chronic High-Dose: 75 mg/kg body weight, three times a week for four weeks.
-
Chronic Low-Dose: 15 mg/kg body weight, three times a week for four weeks.
-
-
Control Group: Inject control rats with an equivalent volume of sterile saline.
-
Application of Pyridoxal Isonicotinoyl Hydrazone (PIH)
PIH is an orally effective iron chelator, offering a significant advantage over parenterally administered chelators like deferoxamine (B1203445) (DFO).
PIH Administration Protocol
-
Preparation of PIH Solution: PIH can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or sterile water for oral administration.
-
Dosage: The effective dose of PIH in rodents typically ranges from 25 to 500 mg/kg/day.[1][2] A dose-response relationship has been observed, with higher doses leading to greater iron excretion.[2]
-
Administration: Administer the PIH suspension orally via gavage once daily. The treatment duration will depend on the experimental design, but a period of 2-4 weeks is common for assessing the efficacy in reducing established iron overload.
Assessment of PIH Efficacy
To evaluate the effectiveness of PIH treatment, several key parameters should be measured in both control and treated animals.
Quantification of Tissue Iron Content
-
Sample Collection: At the end of the experiment, euthanize the animals and collect organs of interest, primarily the liver and spleen, as they are major sites of iron storage.
-
Non-Heme Iron Assay:
-
Accurately weigh a portion of the tissue (e.g., 50-100 mg).
-
Digest the tissue in an acidic solution (e.g., a mixture of hydrochloric acid and trichloroacetic acid) to release non-heme iron.
-
Add a chromogen solution (e.g., bathophenanthroline (B157979) sulfonate) that forms a colored complex with ferrous iron (Fe²⁺). A reducing agent is included to convert all ferric iron (Fe³⁺) to Fe²⁺.
-
Measure the absorbance of the colored complex using a spectrophotometer.
-
Calculate the iron concentration based on a standard curve generated with known iron concentrations.
-
Analysis of Serum Iron Parameters
-
Blood Collection: Collect blood samples via cardiac puncture or from the tail vein.
-
Parameters to Measure:
-
Serum Iron: Measures the amount of circulating iron bound to transferrin.
-
Total Iron Binding Capacity (TIBC): Measures the blood's capacity to bind iron with transferrin.
-
Transferrin Saturation (TSAT): Calculated as (Serum Iron / TIBC) x 100%. It represents the percentage of transferrin that is saturated with iron.
-
Serum Ferritin: An indicator of the body's total iron stores.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of PIH on Tissue Iron Concentration in Iron Dextran-Overloaded Rats
| Treatment Group | Liver Non-Heme Iron (µg/g dry weight) | Spleen Non-Heme Iron (µg/g dry weight) |
| Control (Saline) | Value ± SD | Value ± SD |
| Iron Overload (Iron Dextran) | Value ± SD | Value ± SD |
| Iron Overload + PIH (50 mg/kg/day) | Value ± SD | Value ± SD |
| Iron Overload + PIH (100 mg/kg/day) | Value ± SD | Value ± SD |
| Iron Overload + DFO (100 mg/kg/day, i.p.) | Value ± SD | Value ± SD |
Table 2: Effect of PIH on Serum Iron Parameters in Iron Dextran-Overloaded Rats
| Treatment Group | Serum Iron (µg/dL) | Serum Ferritin (ng/mL) | Transferrin Saturation (%) |
| Control (Saline) | Value ± SD | Value ± SD | Value ± SD |
| Iron Overload (Iron Dextran) | Value ± SD | Value ± SD | Value ± SD |
| Iron Overload + PIH (50 mg/kg/day) | Value ± SD | Value ± SD | Value ± SD |
| Iron Overload + PIH (100 mg/kg/day) | Value ± SD | Value ± SD | Value ± SD |
| Iron Overload + DFO (100 mg/kg/day, i.p.) | Value ± SD | Value ± SD | Value ± SD |
Visualization of Signaling Pathways and Workflows
Graphviz (DOT language) can be used to create diagrams illustrating the experimental workflow and the underlying signaling pathways.
Experimental Workflow
Caption: Experimental workflow for evaluating PIH in an iron overload animal model.
Cellular Iron Uptake and the Action of PIH
Caption: Cellular iron uptake and the chelating action of PIH.
Iron-Induced Oxidative Stress and Ferroptosis, and the Protective Role of PIH
Caption: PIH mitigates iron-induced oxidative stress and ferroptosis.
Conclusion
This compound is a potent, orally active iron chelator with significant therapeutic potential for the treatment of iron overload diseases. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize PIH in relevant animal models. Careful experimental design, adherence to detailed protocols, and thorough endpoint analysis are crucial for obtaining reliable and reproducible data to further elucidate the therapeutic efficacy and mechanisms of action of PIH.
References
- 1. Effective iron chelation following oral administration of an isoniazid-pyridoxal hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of in vivo iron chelation by this compound and other imino derivatives of pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The iron chelator this compound (PIH) and its analogues prevent damage to 2-deoxyribose mediated by ferric iron plus ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New rat models of iron sucrose-induced iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridoxal Isonicotinoyl Hydrazone (PIH) and its Analogs as Antiproliferative Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) and its analogs represent a promising class of iron chelators with significant antiproliferative activity against various cancer cell lines.[1][2] Iron is an essential element for cellular processes, including DNA synthesis and energy production, and cancer cells exhibit an elevated requirement for this metal.[3] The therapeutic strategy of iron deprivation through chelation offers a targeted approach to inhibit tumor growth.[1][2] PIH and its derivatives have demonstrated greater efficacy than the conventional iron chelator deferoxamine (B1203445) (DFO), primarily due to their higher lipophilicity, which facilitates cell membrane permeability and access to intracellular iron pools.[1][2][4] This document provides detailed application notes on the mechanism of action of PIH, quantitative data on its antiproliferative effects, and comprehensive protocols for its evaluation in a research setting.
Mechanism of Action
The primary mechanism by which PIH and its analogs exert their antiproliferative effects is through the chelation of intracellular iron, leading to a state of iron deprivation. This has several downstream consequences that collectively inhibit cancer cell growth and proliferation.
1. Inhibition of DNA Synthesis and Cell Cycle Arrest:
Iron is a critical cofactor for ribonucleotide reductase, the rate-limiting enzyme in the synthesis of deoxyribonucleotides, the building blocks of DNA. By chelating iron, PIH and its analogs inhibit the activity of this enzyme, thereby halting DNA synthesis and preventing cell division.[5] This leads to cell cycle arrest, primarily at the G0/G1 and S phases.[6]
Studies have shown that treatment with PIH analogs, such as the compound designated '311', leads to a decrease in the hyperphosphorylated form of the retinoblastoma protein (pRb).[5][7] This is accompanied by a reduction in the levels of D-type cyclins (D1, D2, and D3) and cyclin-dependent kinase 4 (cdk4), which are responsible for pRb phosphorylation.[5][7] A decrease in cdk2 levels has also been observed.[7] While cyclin E levels may increase, cyclins A and B1 are typically decreased following treatment.[7] Interestingly, while the mRNA transcripts for the cell cycle inhibitors WAF1 and GADD45 increase, their protein levels do not show a corresponding rise, suggesting a potential dysregulation of translation.[7]
2. Induction of Apoptosis:
PIH analogs have been shown to induce apoptosis in various cancer cell lines.[8] The induction of apoptosis is concentration- and time-dependent and appears to be mediated through mitochondrial pathways, as evidenced by the partial anti-apoptotic effect of Bcl-2 overexpression.[8] The iron complexes of PIH analogs themselves can be toxic and contribute to the induction of apoptosis.[8] The specific effects on apoptosis and necrosis can be cell-line specific.[6]
Quantitative Data: Antiproliferative Activity of PIH and its Analogs
The antiproliferative activity of PIH and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of PIH and some of its more effective analogs in various cancer cell lines. It is important to note that analogs, particularly those derived from 2-hydroxy-1-naphthylaldehyde, often exhibit significantly greater potency than the parent PIH compound.[3][9]
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridoxal Isonicotinoyl Hydrazone (PIH) | SK-N-MC Human Neuroepithelioma | 75 | [9] |
| Deferoxamine (DFO) | SK-N-MC Human Neuroepithelioma | 22 | [9] |
| PIH Analogs (derived from 2-hydroxy-1-naphthylaldehyde) | SK-N-MC Human Neuroepithelioma | 1 - 7 | [9] |
| Isonicotinoyl hydrazone derivative 3l | HCT 116 Human Colorectal Carcinoma | 0.29 | [10] |
| Isonicotinoyl hydrazone derivative 3b | HCT 116 Human Colorectal Carcinoma | 3.1 | [10] |
| 5-Fluorouracil (Standard) | HCT 116 Human Colorectal Carcinoma | 5 | [10] |
| CHBH (PIH derivative) | HT-29 Human Colorectal Carcinoma | 0.95 (after 72h) | [11] |
| Salicylaldehyde hydrazone derivative 12 | K-562 Human Chronic Myeloid Leukemia | 0.03 | [12] |
| Salicylaldehyde hydrazone derivative 14 | K-562 Human Chronic Myeloid Leukemia | 0.05 | [12] |
| Salicylaldehyde hydrazone derivative 12 | HL-60 Human Promyelocytic Leukemia | < 0.06 | [12] |
| Salicylaldehyde hydrazone derivative 14 | HL-60 Human Promyelocytic Leukemia | < 0.06 | [12] |
| Salicylaldehyde hydrazone derivative 12 | MCF-7 Human Breast Adenocarcinoma | 0.23 | [12] |
| Salicylaldehyde hydrazone derivative 14 | MCF-7 Human Breast Adenocarcinoma | 0.23 | [12] |
| Melphalan (Standard) | Various Leukemic and Breast Cancer Cell Lines | Higher than hydrazone derivatives 12 & 14 | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiproliferative effects of PIH and its analogs.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of PIH and its analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (PIH) or its analogs
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of PIH or its analog in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of PIH and its analogs on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PIH or its analogs
-
DMSO
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium iodide (PI) solution (1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PIH or its analog (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify apoptosis induced by PIH and its analogs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PIH or its analogs
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PIH or its analog (and a vehicle control) for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PIH Mechanism of Action.
Caption: MTT Assay Workflow.
Caption: Cell Cycle Analysis Workflow.
Conclusion
This compound and its analogs are potent antiproliferative agents with a clear mechanism of action centered on iron chelation. Their ability to induce cell cycle arrest and apoptosis in cancer cells makes them attractive candidates for further drug development. The protocols and data presented in these application notes provide a framework for researchers to investigate the therapeutic potential of this class of compounds. Further in vivo studies are warranted to fully evaluate their efficacy and safety as anticancer agents.[1][2][3]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Iron chelators as anti-neoplastic agents: current developments and promise of the PIH class of chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of this compound (PIH) as potential iron chelators for the treatment of neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron Chelators as Anti-Neoplastic Agents: Current Developments and Promise of the PIH Class of Chelators - ProQuest [proquest.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. The potential of iron chelators of the this compound class as effective antiproliferative agents, IV: The mechanisms involved in inhibiting cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The potential of iron chelators of the this compound class as effective antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents | Semantic Scholar [semanticscholar.org]
- 11. The Role of Iron Chelation Therapy in Colorectal Cancer: A Systematic Review on Its Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Attenuating Ferroptosis in Cerebral Hemorrhage Models Using Pyridoxal Isonicotinoyl Hydrazone (PIH)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Pyridoxal Isonicotinoyl Hydrazone (PIH), a lipophilic iron-chelating agent, to mitigate ferroptosis in both in vivo and in vitro models of cerebral hemorrhage. The information presented is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of PIH in hemorrhagic stroke.
Introduction
Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and morbidity. A growing body of evidence suggests that ferroptosis, an iron-dependent form of regulated cell death, plays a crucial role in the secondary brain injury observed after ICH. The breakdown of red blood cells in the hematoma releases large amounts of iron, which catalyzes the formation of reactive oxygen species (ROS) and lipid peroxidation, key events that trigger ferroptosis.
This compound (PIH) is a lipophilic iron chelator that can readily cross the blood-brain barrier. By sequestering excess iron, PIH has been shown to inhibit the downstream cascade of ferroptosis, thereby reducing neuronal death, neuroinflammation, and improving neurological outcomes in preclinical models of cerebral hemorrhage.[1][2][3] This document outlines the experimental procedures to study the effects of PIH on ferroptosis in established ICH models.
Key Mechanisms of PIH Action in Cerebral Hemorrhage
PIH attenuates ferroptosis and subsequent brain injury through a multi-faceted mechanism:
-
Iron Chelation: As a lipophilic molecule, PIH effectively chelates excess iron in the brain parenchyma, preventing its participation in the Fenton reaction and the generation of hydroxyl radicals.[4]
-
Inhibition of Lipid Peroxidation: By reducing iron availability, PIH significantly decreases the levels of lipid peroxidation products, such as malondialdehyde (MDA), a key executioner of ferroptotic cell death.[1][5]
-
Upregulation of GPX4: PIH treatment has been demonstrated to increase the expression of Glutathione (B108866) Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides and acts as a central negative regulator of ferroptosis.[1][4]
-
Downregulation of COX-2: PIH has been observed to downregulate the expression of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory pathways and oxidative stress following brain injury.[1][4]
-
Anti-inflammatory Effects: Beyond its direct effects on ferroptosis, PIH also mitigates the inflammatory response following ICH by reducing the production of pro-inflammatory cytokines.[1]
Signaling Pathway of PIH in Attenuating Ferroptosis
Caption: PIH signaling pathway in attenuating ferroptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of PIH on key markers of ferroptosis and neurological outcomes in cerebral hemorrhage models.
Table 1: In Vivo Efficacy of PIH in a Mouse Model of Intracerebral Hemorrhage
| Parameter | ICH Group | ICH + PIH (25 mg/kg) Group | Fold Change/Percent Improvement |
| Neurological Function | |||
| Modified Neurological Severity Score (mNSS) at Day 3 | 10.2 ± 1.5 | 6.8 ± 1.2 | ~33% improvement |
| Rotarod Test (latency to fall, s) at Day 7 | 45.3 ± 8.2 | 88.6 ± 10.5 | ~95% improvement |
| Ferroptosis Markers | |||
| Iron Accumulation (relative units) | 3.2 ± 0.4 | 1.5 ± 0.3 | ~53% reduction |
| ROS Production (relative fluorescence) | 4.8 ± 0.6 | 2.1 ± 0.4 | ~56% reduction |
| MDA Levels (nmol/mg protein) | 12.5 ± 1.8 | 5.4 ± 0.9 | ~57% reduction |
| Protein Expression | |||
| GPX4 (relative to control) | 0.4 ± 0.1 | 0.8 ± 0.15 | ~100% increase |
| COX-2 (relative to control) | 3.5 ± 0.5 | 1.2 ± 0.3 | ~66% reduction |
| Inflammatory Markers | |||
| IL-1β (pg/mg protein) | 150.2 ± 20.5 | 75.8 ± 12.1 | ~50% reduction |
| TNF-α (pg/mg protein) | 210.6 ± 25.8 | 98.4 ± 15.3 | ~53% reduction |
Data are presented as mean ± standard deviation and are compiled from representative studies.[1]
Table 2: In Vitro Efficacy of PIH in a Neuronal Cell Model of Ferroptosis
| Parameter | Erastin-treated PC-12 Cells | Erastin (B1684096) + PIH-treated PC-12 Cells | Fold Change/Percent Improvement |
| Cell Viability (%) | 45.2 ± 5.1 | 82.5 ± 6.3 | ~82% increase |
| Iron Accumulation (relative units) | 2.8 ± 0.3 | 1.2 ± 0.2 | ~57% reduction |
| ROS Production (relative fluorescence) | 5.2 ± 0.7 | 2.3 ± 0.4 | ~56% reduction |
| MDA Levels (nmol/mg protein) | 15.8 ± 2.1 | 6.1 ± 1.0 | ~61% reduction |
Data are presented as mean ± standard deviation and are compiled from representative studies.[1][5]
Experimental Protocols
In Vivo Model: Collagenase-Induced Intracerebral Hemorrhage in Mice
This protocol describes the induction of ICH in mice using collagenase, a widely used and reproducible model that mimics the pathophysiology of human hemorrhagic stroke.
Caption: Workflow for collagenase-induced ICH and PIH treatment.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Hamilton syringe with a 30-gauge needle
-
Collagenase type VII-S
-
Sterile saline
-
Suturing material
-
PIH (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Anesthetize the mouse and mount it on a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the right striatum at the following coordinates: 0.8 mm anterior to bregma, 2.0 mm lateral to the midline.
-
Slowly lower the needle to a depth of 2.8 mm from the cortical surface.
-
Inject 0.075 units of collagenase dissolved in 0.5 µL of sterile saline at a rate of 0.2 µL/min.
-
Leave the needle in place for 10 minutes after injection to prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Administer PIH (25 mg/kg, intraperitoneally) or vehicle at 2, 12, 24, and 48 hours post-ICH.[1]
-
Perform neurological assessments at desired time points.
-
Euthanize the animals at the end of the experiment and harvest brain tissue for further analysis.
In Vitro Model: Erastin-Induced Ferroptosis in PC-12 Cells
This protocol describes the induction of ferroptosis in a neuronal cell line using erastin, a small molecule that inhibits the cystine/glutamate antiporter system Xc-, leading to glutathione depletion and subsequent ferroptosis.
Materials:
-
PC-12 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Erastin
-
PIH (dissolved in DMSO)
-
DMSO (vehicle control)
-
Reagents for cell viability, ROS, and MDA assays
Procedure:
-
Culture PC-12 cells in appropriate medium until they reach the desired confluency.
-
Treat the cells with erastin (e.g., 10 µM) to induce ferroptosis.
-
Concurrently, treat a subset of the erastin-exposed cells with different concentrations of PIH (e.g., 1-20 µM). Include a vehicle control group (DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
Assess cell viability using assays such as MTT or LDH.
-
Measure intracellular ROS levels using fluorescent probes like DCFH-DA.
-
Quantify lipid peroxidation by measuring MDA levels.
Key Experimental Assays
1. Neurological Function Assessment
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.
-
Rotarod Test: Assesses motor coordination and balance by measuring the time a mouse can remain on a rotating rod.
2. Lipid Peroxidation (MDA) Assay
-
Homogenize brain tissue or lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate/lysate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Use a commercial MDA assay kit following the manufacturer's instructions. This typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
-
Normalize the MDA concentration to the protein concentration.
3. Western Blot Analysis for GPX4 and COX-2
-
Extract total protein from brain tissue or cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against GPX4 and COX-2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
4. Immunofluorescence Staining for Neuronal Nuclei (NeuN) and COX-2
-
Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA and then cryoprotect in a sucrose (B13894) solution.
-
Section the brain tissue using a cryostat.
-
Permeabilize the sections with Triton X-100.
-
Block with a serum-containing solution.
-
Incubate with primary antibodies against NeuN and COX-2.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the sections with a DAPI-containing mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for investigating the therapeutic potential of PIH in attenuating ferroptosis in cerebral hemorrhage models. By effectively chelating iron and modulating key players in the ferroptotic pathway, PIH emerges as a promising candidate for the development of novel neuroprotective strategies for hemorrhagic stroke. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and further elucidate the mechanisms underlying the beneficial effects of PIH.
References
Investigating Heme Biosynthesis Disruption by Pyridoxal Isonicotinoyl Hydrazone (PIH)
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to investigating the effects of Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) on heme biosynthesis. PIH, a key metabolite of the antituberculosis drug isoniazid (B1672263), is known to disrupt heme synthesis, primarily through its potent iron-chelating properties. This disruption is characterized by the downregulation of ferrochelatase (FECH) and a subsequent accumulation of protoporphyrin IX (PPIX), a cytotoxic intermediate. These application notes detail the mechanism of PIH action and provide detailed protocols for key experiments to assess its impact on the heme biosynthesis pathway.
Introduction
Heme is a vital prosthetic group for a multitude of proteins involved in critical biological processes, including oxygen transport (hemoglobin), electron transport (cytochromes), and drug metabolism (cytochrome P450 enzymes).[1] The biosynthesis of heme is a highly regulated, multi-step enzymatic pathway. Disruption of this pathway can lead to the accumulation of neurotoxic and phototoxic intermediates, resulting in a group of metabolic disorders known as porphyrias.[2]
Pyridoxal isonicotinoyl hydrazone (PIH) is a metabolite formed from the condensation of isoniazid and pyridoxal (vitamin B6).[3][4][5] It is a well-documented iron chelator, a property that underpins its mechanism of disrupting heme biosynthesis.[3][6][7][8][9][10] Specifically, PIH-mediated iron chelation leads to a decrease in the protein levels of ferrochelatase (FECH), the terminal enzyme in the heme synthesis pathway that inserts ferrous iron into protoporphyrin IX (PPIX) to form heme.[3][4][5][6] This inhibition of FECH results in the accumulation of its substrate, PPIX, which has been implicated in cholestatic liver injury.[3][4]
Furthermore, another metabolite of isoniazid, hydrazine, has been shown to upregulate δ-aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme of the heme biosynthesis pathway.[3][4][5] The dual effect of ALAS1 upregulation and FECH downregulation creates a "perfect storm" for the significant accumulation of PPIX, exacerbating the toxic effects.
These application notes provide a framework for researchers to investigate the intricate effects of PIH on heme biosynthesis, offering detailed protocols for assessing key enzymatic activities, quantifying pathway intermediates, and evaluating cellular iron status.
Mechanism of Action of PIH on Heme Biosynthesis
The primary mechanism by which PIH disrupts heme biosynthesis is through the chelation of intracellular iron. This has a direct impact on the final step of the pathway catalyzed by ferrochelatase.
Data Presentation
The following tables summarize the expected quantitative data from experiments investigating the effects of PIH on heme biosynthesis.
Table 1: Effect of PIH on Heme Biosynthesis Enzyme Expression
| Treatment | ALAS1 mRNA (relative fold change) | ALAS1 Protein (relative intensity) | FECH mRNA (relative fold change) | FECH Protein (relative intensity) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| PIH (50 µM) | No significant change | No significant change | No significant change | ↓ (~40-50%)[3] |
| Hydrazine (100 µM) | ↑ | ↑ | No significant change | No significant change |
| Isoniazid (200 µM) | ↑ | ↑ | No significant change | ↓ (~50%)[3] |
Table 2: Effect of PIH on Heme Pathway Intermediates and Cellular Iron
| Treatment | Protoporphyrin IX (PPIX) (relative fluorescence) | Total Heme (relative absorbance) | Cellular Iron (ng/mg protein) | Ferritin (ng/mg protein) |
| Vehicle Control | 1.0 | 1.0 | Baseline | Baseline |
| PIH (50 µM) | ↑ | ↓ | ↓ | ↓ |
| Isoniazid (200 µM) | ↑ | ↓ | ↓ | ↓ |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to assess the disruption of heme biosynthesis by PIH.
Experimental Workflow
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma cells (HepG2/C3A) are a suitable model as they express the necessary heme biosynthesis enzymes.[3]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability/fluorescence assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare stock solutions of PIH (e.g., 50 mM in DMSO).
-
Treat cells with varying concentrations of PIH (e.g., 10, 50, 100 µM) for 24-72 hours.[3] Include a vehicle control (DMSO).
-
Protocol 2: Quantification of Protoporphyrin IX (PPIX)
-
Principle: PPIX is a fluorescent molecule that can be quantified using a fluorescence plate reader.
-
Procedure:
-
After treatment, wash cells with phosphate-buffered saline (PBS).
-
Lyse cells in a suitable buffer (e.g., RIPA buffer).
-
Transfer the lysate to a black 96-well plate.
-
Measure fluorescence using an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm.
-
Normalize fluorescence intensity to total protein concentration determined by a BCA assay.
-
Protocol 3: Measurement of Ferrochelatase (FECH) and ALAS1 Protein Levels by Western Blot
-
Principle: Western blotting is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Prepare cell lysates as in Protocol 2.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FECH (1:1000) and ALAS1 (1:1000) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Protocol 4: Measurement of Cellular Iron Content
-
Principle: The ferrozine (B1204870) assay is a colorimetric method for quantifying iron.
-
Procedure:
-
Wash treated cells with PBS.
-
Lyse cells and digest with an acidic solution (e.g., 10 mM HCl, 1.2 M KNO3) to release iron from proteins.
-
Add a solution of ferrozine, which forms a colored complex with ferrous iron.
-
Measure the absorbance at ~562 nm.
-
Calculate the iron concentration using a standard curve generated with known concentrations of ferrous iron.
-
Normalize to total protein concentration.
-
Protocol 5: Measurement of Heme Synthesis Rate using [¹⁴C] 5-Aminolevulinic Acid (ALA)
-
Principle: This assay measures the incorporation of a radiolabeled precursor into newly synthesized heme.[1][11]
-
Procedure:
-
Culture and treat cells as described in Protocol 1.
-
During the final 4-6 hours of treatment, add [¹⁴C] 5-ALA to the culture medium.
-
Wash cells with PBS to remove unincorporated [¹⁴C] 5-ALA.
-
Lyse the cells and extract heme using an acetone-HCl-water mixture.[1]
-
Separate heme from other porphyrins by diethyl ether extraction and washing with 2 N HCl.[1]
-
Measure the radioactivity in the heme fraction using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of the cell lysate.
-
Conclusion
The protocols and information provided in this document offer a robust framework for investigating the disruption of heme biosynthesis by this compound. By employing these methods, researchers can elucidate the detailed molecular mechanisms of PIH-induced toxicity, which is crucial for understanding the side effects of isoniazid therapy and for the development of potential therapeutic interventions. The provided diagrams and tables serve as valuable tools for visualizing the experimental workflow and for organizing and interpreting the resulting data.
References
- 1. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrins and Hemoglobin | Basicmedical Key [basicmedicalkey.com]
- 3. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound. Effective iron chelation after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron chelation by this compound and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of in vivo iron chelation by this compound and other imino derivatives of pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound and other hydrazones on iron release from macrophages, reticulocytes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Heme Synthesis Levels in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Induction of Apoptosis in Hematopoietic Cells with Pyridoxal Isonicotinoyl Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal isonicotinoyl hydrazone (PIH) is a lipophilic iron chelator that has demonstrated potent pro-apoptotic activity in hematopoietic cancer cell lines. Its ability to sequester intracellular iron disrupts essential cellular processes, ultimately leading to programmed cell death. These application notes provide a comprehensive overview of the mechanisms, quantitative effects, and detailed protocols for studying PIH-induced apoptosis in hematopoietic cells, particularly Jurkat T lymphocytes and K562 chronic myelogenous leukemia cells.
Mechanism of Action
PIH induces apoptosis in hematopoietic cells primarily through its iron-chelating properties. By binding to intracellular iron, PIH depletes the available iron pool, which is crucial for various cellular functions, including DNA synthesis and mitochondrial respiration. This iron deprivation leads to mitochondrial destabilization, a key event in the intrinsic apoptotic pathway.
The process involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[1] Initiator caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.[2][3]
The anti-apoptotic protein Bcl-2, which is known to stabilize the mitochondrial membrane, has been shown to partially counteract PIH-induced apoptosis, further implicating the mitochondrial pathway in this process.[4]
Quantitative Data
The apoptotic effect of PIH on hematopoietic cells is both concentration- and time-dependent. While specific IC50 values can vary between studies and experimental conditions, the following tables summarize the expected trends and representative data for Jurkat and K562 cells.
Table 1: Concentration-Dependent Effects of PIH on Apoptosis in Hematopoietic Cells (48-hour treatment)
| Cell Line | PIH Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| Jurkat | 0 (Control) | < 5% |
| 1 | 10 - 20% | |
| 5 | 30 - 50% | |
| 10 | 60 - 80% | |
| K562 | 0 (Control) | < 5% |
| 5 | 15 - 25% | |
| 10 | 40 - 60% | |
| 25 | 70 - 90% |
Table 2: Time-Dependent Effects of PIH (10 µM) on Apoptosis in Jurkat Cells
| Incubation Time (hours) | % Apoptotic Cells (Annexin V Positive) |
| 0 | < 5% |
| 6 | 10 - 15% |
| 12 | 25 - 35% |
| 24 | 50 - 65% |
| 48 | 60 - 80% |
Table 3: Effect of Bcl-2 Overexpression on PIH-Induced Apoptosis in Jurkat Cells (10 µM PIH, 48 hours)
| Cell Line | % Apoptotic Cells (Annexin V Positive) |
| Jurkat (Wild-Type) | 60 - 80% |
| Jurkat (Bcl-2 Overexpressing) | 30 - 45% |
Signaling Pathway Diagram
Caption: PIH-induced apoptotic signaling pathway in hematopoietic cells.
Experimental Workflow Diagram
Caption: General experimental workflow for studying PIH-induced apoptosis.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: Jurkat (human T lymphocyte) and K562 (human chronic myelogenous leukemia) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Add various concentrations of PIH to the wells and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed 5 x 10^5 cells per well in a 6-well plate and treat with PIH as described above.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Materials:
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
Treat cells with PIH as described.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in culture medium containing 10 µg/mL JC-1.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
-
-
Protocol:
-
Treat 1-2 x 10^6 cells with PIH.
-
Harvest and wash the cells.
-
Lyse the cells in 50 µL of chilled cell lysis buffer on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Add 50 µL of 2X Reaction Buffer and 5 µL of DEVD-pNA substrate to 50 µL of the cell lysate in a 96-well plate.
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm. An increase in absorbance indicates higher caspase-3 activity.
-
Western Blot for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins like Bcl-2 and Bax.
-
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
-
Protocol:
-
Treat cells with PIH and harvest.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using ECL reagents and an imaging system. β-actin is used as a loading control.
-
References
- 1. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-apoptotic functions of caspases in myeloid cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Activation Is Required for Terminal Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Pyyridoxal Isonicotinoyl Hydrazone (PIH) in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH). This resource provides essential information on the stability of PIH in aqueous solutions, offering troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for PIH in aqueous solutions?
A1: The primary degradation pathway for PIH in aqueous solutions is hydrolysis. This process involves the cleavage of the hydrazone bond (-C=N-N-), resulting in the formation of its constituent aldehyde (pyridoxal) and hydrazide (isonicotinoyl hydrazide).[1][2] This hydrolytic decomposition is a critical factor to consider when preparing and storing aqueous solutions of PIH for experimental use.
Q2: How does pH affect the stability of PIH in aqueous solutions?
A2: The stability of PIH is highly dependent on the pH of the aqueous solution. PIH exhibits its greatest stability in neutral conditions (approximately pH 7.0).[2] In strongly acidic or basic solutions, the rate of hydrolysis increases significantly, leading to faster degradation of the compound.[1] For oral administration studies, it is suggested that PIH be administered with an enteric coating or calcium carbonate to protect it from the acidic environment of the stomach.[1]
Q3: What is the influence of temperature on the stability of PIH solutions?
A3: Elevated temperatures accelerate the hydrolytic degradation of PIH in aqueous solutions.[2] Therefore, it is recommended to store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation over time. For kinetic studies, precise temperature control is crucial for obtaining reproducible results.
Q4: Is the solid form of PIH stable?
A4: Yes, the solid form of PIH is considerably more stable than its aqueous solutions. Studies have shown that solid PIH is stable when exposed to UV light, as well as dry and wet heat for extended periods.[2]
Q5: What is the approximate half-life of PIH in common laboratory buffers?
A5: The half-life of PIH in aqueous solutions is highly dependent on the specific conditions. For instance, in phosphate-buffered saline (PBS), the half-life of PIH is approximately 24 hours.[3] However, in cell culture media such as RPMI, which contains amino acids that can catalyze hydrolysis, the half-life is significantly shorter, ranging from 1 to 8 hours.[3]
Data Presentation: Stability of PIH under Various Conditions
The following table summarizes the stability of Pyridoxal Isonicotinoyl Hydrazone (PIH) under different experimental conditions. Due to the limited availability of precise quantitative data in the literature, this table provides a qualitative and semi-quantitative overview.
| Condition | Parameter | Observation | Reference |
| pH | pH 2.0 | High susceptibility to hydrolysis | [2] |
| pH 3.9 | Susceptible to hydrolysis | [2] | |
| pH 7.0 | Lowest rate of hydrolysis; most stable | [2] | |
| pH 9.0 | Susceptible to hydrolysis | [2] | |
| pH 12.0 | High susceptibility to hydrolysis | [2] | |
| Temperature | Laboratory Temperature | Hydrolysis occurs | [2] |
| 40 °C | Significantly accelerated hydrolysis | [2] | |
| Solvent/Medium | Aqueous Media | Considerably sensitive to hydrolytic decomposition | [2] |
| Phosphate (B84403) Buffer (pH 7.0) | Lowest rate of hydrolysis | [2] | |
| 30% PEG-300 | Low rate of hydrolysis | [2] | |
| 10% Cremophor EL | Low rate of hydrolysis | [2] | |
| Phosphate-Buffered Saline (PBS) | Half-life of approximately 24 hours | [3] | |
| RPMI Cell Culture Medium | Half-life of 1-8 hours (amino acid-catalyzed hydrolysis) | [3] | |
| Oxidative Stress | 3% and 30% Hydrogen Peroxide | No special degradation products detected | [2] |
| Physical Stress (Solid Form) | UV, Dry Heat, Wet Heat (33 hours) | Stable | [2] |
Experimental Protocols
Protocol 1: Stability Assessment of PIH using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of PIH in aqueous solutions using reverse-phase HPLC.
1. Materials and Reagents:
- This compound (PIH)
- HPLC-grade acetonitrile (B52724) and methanol
- HPLC-grade water
- Phosphate buffer salts (e.g., potassium dihydrogen phosphate, sodium phosphate dibasic)
- Formic acid or other suitable mobile phase modifier
- Vials for HPLC autosampler
2. Instrumentation:
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Preparation of Solutions:
- Stock Solution of PIH: Accurately weigh a known amount of PIH and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution.
- Working Solutions: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate buffer at various pH values) to the final experimental concentration.
- Mobile Phase: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good separation of PIH from its degradation products. A common mobile phase might be a gradient of acetonitrile in water with 0.1% formic acid.
4. Stability Study Procedure:
- Incubate the working solutions of PIH at the desired temperatures (e.g., room temperature, 37°C, 40°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
- Immediately quench any further degradation by diluting the aliquot in the mobile phase or a suitable cold solvent and store at a low temperature until analysis.
- Inject the samples into the HPLC system.
5. HPLC Analysis:
- Set the flow rate (e.g., 1.0 mL/min).
- Set the UV detector to a wavelength where PIH has strong absorbance (e.g., around 325 nm).
- Monitor the chromatograms for the appearance of degradation product peaks and the decrease in the peak area of the parent PIH peak over time.
6. Data Analysis:
- Calculate the percentage of PIH remaining at each time point relative to the initial concentration (time 0).
- Plot the natural logarithm of the PIH concentration versus time to determine the degradation rate constant (k) from the slope of the line.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Stability Assessment of PIH using UV-Visible Spectrophotometry
This protocol provides a simpler, alternative method for monitoring the degradation of PIH, particularly in acidic and basic solutions where significant spectral changes occur upon hydrolysis.
1. Materials and Reagents:
- This compound (PIH)
- Buffers of various pH values (e.g., HCl for acidic pH, phosphate buffers for neutral pH, NaOH for basic pH)
- Quartz cuvettes
2. Instrumentation:
- UV-Visible Spectrophotometer
3. Procedure:
- Prepare a solution of PIH in the desired aqueous buffer at a known concentration.
- Immediately after preparation (time 0), record the UV-Visible spectrum of the solution over a relevant wavelength range (e.g., 200-500 nm).
- Incubate the solution at the desired temperature.
- At subsequent time points, record the UV-Visible spectrum of the solution.
4. Data Analysis:
- Monitor the change in absorbance at specific wavelengths. Hydrolysis of PIH in acidic solutions leads to a decrease in absorbance at wavelengths above 300 nm.[1] In basic solutions, a decrease in absorbance around 387 nm can be observed.[1]
- The rate of degradation can be estimated by tracking the change in absorbance over time.
Mandatory Visualizations
Factors Affecting PIH Stability
Caption: Factors influencing the hydrolytic degradation of PIH.
Experimental Workflow for PIH Stability Assessment
Caption: Workflow for assessing the stability of PIH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of PIH in solution | - Inappropriate pH: Solution may be too acidic or basic. - High temperature: Storage or incubation temperature is too high. - Catalytic components in the medium: Presence of amino acids or other nucleophiles in complex media (e.g., cell culture media). | - Adjust the pH of the solution to be as close to neutral (pH 7.0) as possible. - Store stock solutions at 2-8°C or frozen and prepare working solutions fresh. - For experiments in complex media, be aware of the faster degradation rate and consider this when interpreting results. |
| Variable results in stability studies | - Inconsistent temperature control: Fluctuations in incubation temperature. - Inconsistent pH: Poorly buffered solutions. - Inconsistent timing of sample analysis: Delay between sample collection and analysis. | - Use a calibrated incubator or water bath with precise temperature control. - Use a buffer with sufficient capacity to maintain a stable pH. - Quench the reaction immediately after sampling by dilution in a cold solvent or mobile phase and analyze promptly. |
| Poor peak shape or resolution in HPLC | - Inappropriate mobile phase: Mobile phase composition is not optimized. - Column degradation: The HPLC column is old or has been exposed to harsh conditions. - Sample solvent effects: The solvent used to dissolve the sample is much stronger than the mobile phase. | - Optimize the mobile phase composition (e.g., gradient, pH, organic solvent ratio). - Replace the HPLC column. - If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume. |
| Appearance of unexpected peaks in chromatogram | - Contamination: Contaminants in the solvent, buffer, or from the sample handling process. - Secondary degradation pathways: Although hydrolysis is primary, other reactions may occur under specific stress conditions. | - Use high-purity solvents and reagents. - Run a blank (solvent without PIH) to identify any background peaks. - If the unexpected peaks are consistent and appear over time, consider further characterization (e.g., by mass spectrometry) to identify potential minor degradation products. |
References
- 1. This compound and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC study on stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Pyridoxal Isonicotinoyl Hydrazone (PIH)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of the iron chelator, Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH).
FAQs and Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability of Unformulated PIH
Question: We are observing low and inconsistent plasma concentrations of PIH after oral administration of the pure compound in our rat model. What are the likely causes and how can we address this?
Answer:
Low and variable oral bioavailability of unformulated PIH is a common issue stemming from its inherent physicochemical properties. The primary culprits are its instability in the harsh acidic environment of the stomach and its susceptibility to hydrolysis.
Troubleshooting Steps:
-
Assess Stability in Simulated Gastric Fluid (SGF): PIH is known to hydrolyze in strongly acidic conditions.[1] It is crucial to determine the extent of degradation in the stomach.
-
Recommendation: Perform an in vitro stability study of your PIH formulation in SGF (pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8). This will quantify the amount of degradation before it reaches the primary site of absorption in the intestine.
-
-
Consider Formulation Strategies: To protect PIH from gastric degradation, consider formulating the compound.
-
Enteric Coating: This is a primary strategy to bypass the stomach and release the drug in the more neutral pH of the small intestine.[1][2]
-
Nanoformulations: Encapsulating PIH in nanoparticles, such as solid lipid nanoparticles (SLNs), can protect it from degradation and potentially enhance its absorption.[3][4]
-
-
Evaluate Intestinal Permeability: Even if PIH reaches the intestine intact, its ability to permeate the intestinal epithelium may be a limiting factor.
-
Recommendation: Conduct a Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) of PIH. This will provide an in vitro prediction of its intestinal absorption.
-
Issue 2: Developing a Robust Analytical Method for PIH Quantification in Plasma
Question: We are struggling to develop a sensitive and reliable method to measure PIH concentrations in rat plasma for our pharmacokinetic studies. What is the recommended analytical technique and what are the key validation parameters?
Answer:
A sensitive and specific analytical method is critical for accurate pharmacokinetic assessment. Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for quantifying small molecules like PIH in complex biological matrices.
Recommended Method: UPLC-MS/MS
-
Principle: This technique combines the separation power of UPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for accurate quantification even at low concentrations.
-
Key Validation Parameters: According to regulatory guidelines, your UPLC-MS/MS method should be validated for:
-
Linearity: A linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively. Both intra-day and inter-day variability should be assessed.[5][6][7]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[5][6][7]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Recovery: The efficiency of the extraction process.[5]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Issue 3: In Vitro Caco-2 Permeability Results Do Not Correlate with In Vivo Findings
Question: Our Caco-2 permeability assay suggests moderate to high permeability for our PIH formulation, but we are still observing low bioavailability in our animal model. What could be the reasons for this discrepancy?
Answer:
While the Caco-2 model is a valuable tool, discrepancies between in vitro permeability and in vivo bioavailability can arise from several factors that are not fully recapitulated in the cell-based assay.
Troubleshooting Considerations:
-
P-glycoprotein (P-gp) Efflux: PIH may be a substrate for efflux transporters like P-gp, which are present in the intestinal epithelium and actively pump drugs back into the intestinal lumen, reducing net absorption.[4]
-
Recommendation: Conduct bi-directional transport studies in your Caco-2 assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of active efflux. You can confirm this by co-incubating with a P-gp inhibitor like verapamil.
-
-
First-Pass Metabolism: After absorption, PIH may be extensively metabolized in the intestine or liver before reaching systemic circulation. The Caco-2 model has limited metabolic capabilities.
-
Recommendation: Investigate the metabolic stability of PIH in liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.
-
-
In Vivo Formulation Performance: The in vitro dissolution and release characteristics of your formulation may not accurately reflect its behavior in the complex gastrointestinal environment.
-
Recommendation: Ensure your in vitro dissolution testing uses biorelevant media (e.g., FaSSIF, FeSSIF) to better mimic in vivo conditions.
-
Quantitative Data Summary
Table 1: Stability of Pyridoxal Isonicotinoyl Hydrazone (PIH) in Aqueous Media
| pH | Condition | Half-life (t½) | Reference |
| 1.0 | Acidic | ~25 minutes | [8] |
| 7.0 | Neutral (Phosphate Buffer) | ~24 hours | [9] |
| >7.4 | Basic | Hydrolysis occurs | [1] |
Table 2: In Vivo Efficacy of Orally Administered PIH in Rats
| Dose (mg/kg) | Route | Effect | Reference |
| 25-100 | Oral | Up to 8-fold increase in fecal iron excretion | [8] |
Key Experimental Protocols
Protocol 1: In Vitro Stability of PIH in Simulated Gastric and Intestinal Fluids
Objective: To determine the degradation kinetics of PIH in simulated gastrointestinal fluids.
Materials:
-
This compound (PIH)
-
Simulated Gastric Fluid (SGF), pH 1.2 (USP standard)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (USP standard)
-
HPLC or UPLC-MS/MS system
Methodology:
-
Prepare a stock solution of PIH in a suitable solvent (e.g., DMSO).
-
Spike a known concentration of PIH into pre-warmed SGF and SIF to a final concentration relevant to your in vivo studies.
-
Incubate the solutions at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 1, 2, 4, 6 hours for SIF), withdraw aliquots of the samples.
-
Immediately quench the degradation reaction by adding a suitable solvent (e.g., ice-cold acetonitrile) and/or adjusting the pH.
-
Analyze the concentration of the remaining intact PIH at each time point using a validated HPLC or UPLC-MS/MS method.
-
Plot the concentration of PIH versus time and calculate the degradation rate constant and half-life.
Protocol 2: Caco-2 Cell Permeability Assay for PIH
Objective: To assess the intestinal permeability of PIH and investigate the potential for active efflux.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (e.g., 12-well or 96-well)
-
Hank's Balanced Salt Solution (HBSS)
-
PIH
-
Lucifer yellow (for monolayer integrity testing)
-
P-glycoprotein inhibitor (e.g., verapamil)
-
UPLC-MS/MS system
Methodology:
-
Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (Lucifer yellow).
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add a solution of PIH in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Add a solution of PIH in HBSS to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for A-B transport.
-
-
P-gp Inhibition Study: Repeat the A-B transport experiment in the presence of a P-gp inhibitor in the apical chamber.
-
Analyze the concentration of PIH in all collected samples using a validated UPLC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and the efflux ratio.
Protocol 3: In Vivo Pharmacokinetic Study of Oral PIH Formulations in Rats
Objective: To determine and compare the pharmacokinetic profiles of different oral formulations of PIH.
Materials:
-
Sprague-Dawley or Wistar rats
-
PIH formulations (e.g., uncoated, enteric-coated, nanoformulation)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
UPLC-MS/MS system
Methodology:
-
Fast the rats overnight with free access to water.
-
Administer a single oral dose of the PIH formulation to each rat via oral gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Extract PIH from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of PIH in the plasma extracts using a validated UPLC-MS/MS method.
-
Calculate the key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
If an intravenous dose group is included, the absolute oral bioavailability (F%) can be calculated.
Visualizations
References
- 1. This compound and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro dissolution profiles of enteric-coated microsphere/microtablet pancreatin preparations at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal transporters: enhanced absorption through P-glycoprotein-related drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of this compound and its analogs [agris.fao.org]
Technical Support Center: Addressing Solubility Challenges of Pyridoxal Isonicotinoyl Hydrazone (PIH)
For researchers, scientists, and drug development professionals working with the promising iron chelator Pyridoxal Isonicotinoyl Hydrazone (PIH), overcoming its inherent solubility challenges is a critical step in advancing experimental work and formulation development. This technical support center provides practical guidance, troubleshooting tips, and detailed protocols to address common issues related to the solubility of PIH.
Frequently Asked Questions (FAQs)
Q1: What are the main solubility limitations of this compound (PIH)?
A1: The primary solubility challenge with PIH is its poor aqueous solubility. It is a lipophilic molecule, limiting its dissolution in aqueous buffers commonly used in biological assays and for parenteral formulations.[1][2] Furthermore, PIH is susceptible to hydrolysis in both acidic and basic aqueous solutions, which can lead to its degradation and loss of activity.[3] It exhibits the greatest stability in aqueous solutions at a neutral pH of approximately 7.0.
Q2: In which organic solvents is PIH soluble?
A2: PIH shows good solubility in several organic solvents. It is readily soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM.[4][5][6] It also dissolves in Dimethylformamide (DMF) and to a lesser extent in ethanol.[7] See Table 1 for a summary of reported solubility data.
Q3: My PIH is precipitating out of my aqueous buffer. What can I do?
A3: Precipitation of PIH in aqueous buffers is a common issue. Here are several troubleshooting steps you can take:
-
pH Adjustment: Ensure the pH of your buffer is as close to neutral (pH 7.0) as possible, where PIH exhibits its lowest rate of hydrolysis and potentially better stability in solution.
-
Co-solvents: Consider the addition of a co-solvent. A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used for in vivo formulations.[8] For in vitro work, starting with a concentrated stock solution in DMSO and then diluting it into your aqueous medium is a common practice.
-
Temperature: Ensure your solution is not being stored at a low temperature that could decrease solubility. Gentle warming and sonication may help redissolve the precipitate, but be cautious of potential degradation at elevated temperatures.[8]
-
Concentration: You may be exceeding the solubility limit of PIH in your specific buffer system. Try working with a lower concentration.
Q4: How can I improve the aqueous solubility of PIH for my experiments?
A4: Several strategies can be employed to enhance the aqueous solubility of PIH:
-
Salt Formation: Using the hydrochloride salt of PIH (PIH x 2HCl) can improve its water solubility.[4]
-
Co-solvents: Incorporating co-solvents such as Polyethylene Glycol 300 (PEG-300) or Cremophor EL can increase solubility and reduce the rate of hydrolysis.[4]
-
Cyclodextrin (B1172386) Complexation: Encapsulating PIH within cyclodextrin molecules can form inclusion complexes with enhanced aqueous solubility.
-
Nanoparticle Formulation: Formulating PIH into nanoparticles, such as those made with chitosan, can improve its dispersion and solubility in aqueous media.
-
Solid Dispersions: Creating a solid dispersion of PIH in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.
Troubleshooting Guides
Issue: PIH Degradation in Solution
Symptoms:
-
Loss of biological activity over time.
-
Change in the color or appearance of the solution.
-
Appearance of new peaks in HPLC analysis.
Possible Causes:
-
Hydrolysis: The hydrazone bond in PIH is susceptible to cleavage in aqueous solutions, especially at acidic (below pH 4) and basic (above pH 8) conditions.[3]
-
Light Sensitivity: PIH is reported to be light-sensitive, and exposure to light can lead to degradation.[5]
-
Oxidation: Although less common, oxidative degradation can occur, especially in the presence of certain metal ions or oxidizing agents.
Solutions:
-
pH Control: Maintain the pH of aqueous solutions as close to 7.0 as possible using a suitable buffer (e.g., phosphate (B84403) buffer).
-
Use of Co-solvents: The presence of co-solvents like 30% PEG-300 or 10% Cremophor EL has been shown to decrease the rate of hydrolysis.[4]
-
Protect from Light: Store stock solutions and experimental samples in amber vials or protected from light.[5]
-
Fresh Preparation: Prepare aqueous solutions of PIH fresh before each experiment whenever possible.
-
Storage of Stock Solutions: Store concentrated stock solutions in a suitable organic solvent like DMSO at -20°C or -80°C.[8]
Data Presentation
Table 1: Solubility of this compound (PIH) in Various Solvents
| Solvent | Concentration | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | up to 100 mM (28.63 mg/mL) | Not Specified | Sonication may be required.[8] |
| Dimethylformamide (DMF) | 1 mg/mL | Not Specified | |
| Ethanol | 0.5 mg/mL | Not Specified | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (3.49 mM) | Not Specified | A common formulation for in vivo studies. Sonication is recommended.[8] |
| Aqueous Buffers | Poorly soluble | Not Specified | Highly pH-dependent stability. |
Experimental Protocols
Protocol 1: Preparation of a PIH Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of PIH for subsequent dilution in aqueous media.
Materials:
-
This compound (PIH) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of PIH powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the PIH does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Store the stock solution in tightly sealed amber vials at -20°C or -80°C for long-term storage.
Protocol 2: General Method for Enhancing Aqueous Solubility using Co-solvents
Objective: To prepare a working solution of PIH in an aqueous buffer using a co-solvent system.
Materials:
-
PIH stock solution in DMSO (from Protocol 1)
-
Polyethylene Glycol 300 (PEG-300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or desired aqueous buffer (pH ~7.0)
Procedure:
-
Begin with the desired final volume of the working solution.
-
Sequentially add the components of the co-solvent system. For a formulation of 10% DMSO, 40% PEG300, and 5% Tween 80 in saline: a. Add the required volume of PEG-300 to a sterile tube. b. Add the required volume of the PIH stock solution in DMSO. c. Add the required volume of Tween 80. d. Vortex the mixture until it is homogeneous. e. Slowly add the saline or aqueous buffer to the final volume while vortexing to ensure proper mixing and prevent precipitation.
-
If any cloudiness appears, sonicate the solution for a few minutes.
-
Use the freshly prepared solution for your experiment.
Visualizations
Caption: Troubleshooting workflow for PIH precipitation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery enhanced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoformulations for Hydrazones; Synthesis, Characterization, Parasitology, and Histopathology Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inclusion complexes of novel formyl chromone Schiff bases with β-Cyclodextrin: Synthesis, characterization, DNA binding studies and in-vitro release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inclusion complexes of novel formyl chromone Schiff bases with β-Cyclodextrin: Synthesis, characterization, DNA binding studies and in-vitro release study. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. BJOC - Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies [beilstein-journals.org]
Technical Support Center: Optimizing Pyridoxal Isonicotinoyl Hydrazone (PIH) for Effective Iron Chelation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) as an iron chelator in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PIH in iron chelation?
A1: Pyridoxal isonicotinoyl hydrazone (PIH) is a lipophilic, tridentate iron-chelating agent.[1] Its primary mechanism involves entering cells and binding with intracellular iron, particularly from the labile iron pool.[2][3] The resulting PIH-iron complex is stable and prevents the iron from participating in redox reactions, such as the Fenton reaction, which generates harmful reactive oxygen species (ROS).[4][5] This action helps to mitigate oxidative stress and cellular damage caused by excess free iron.[4][6] Studies have shown that the Fe(III)-PIH complex does not catalyze the formation of oxyradicals.[5]
Q2: How does the lipophilicity of PIH and its analogs affect iron chelation efficacy?
A2: The lipophilicity of PIH and its analogs is a critical factor in their effectiveness as iron chelators. Higher lipophilicity allows for better penetration of cell membranes, providing greater access to intracellular iron stores.[7] Research has indicated that more lipophilic analogs of PIH can be more effective at mobilizing iron from cellular compartments like ferritin and mitochondria.[7] However, increased lipophilicity can also be associated with higher toxicity.[6]
Q3: What are the common challenges encountered when working with PIH in aqueous solutions?
A3: PIH exhibits variable stability in aqueous solutions depending on the pH. It is relatively stable at physiological pH (around 7.0-7.4).[8][9] However, it is susceptible to hydrolysis in strongly acidic or basic conditions, which breaks the hydrazone bond and releases pyridoxal and the acid hydrazide.[8][9] This instability can affect experimental reproducibility. For oral administration in animal studies, this suggests that the chelator may need to be administered with an enteric coating or a buffering agent like calcium carbonate to prevent acid-catalyzed hydrolysis in the stomach.[8]
Q4: Can PIH chelate other biologically relevant metal ions?
A4: While PIH has a high affinity and selectivity for iron(III), it can also interact with other divalent metal ions.[10] Studies have shown that PIH and its analogs bind weakly to calcium(II) and slightly more strongly to magnesium(II), primarily at a pH above 8. Chelation of zinc(II) is more significant and can occur at physiological pH. However, the selectivity for Fe(III) is comparable to that of the clinically used iron chelator deferoxamine.
Troubleshooting Guides
Problem 1: Low or inconsistent iron chelation efficiency.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal PIH Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with a broad range (e.g., 1 µM to 100 µM) and narrow down to the most effective, non-toxic concentration. |
| Inadequate Incubation Time | Optimize the incubation time. Chelation is time-dependent.[7] A time-course experiment (e.g., 1, 4, 8, 12, 24 hours) can help identify the point of maximum iron chelation. |
| PIH Degradation | Prepare fresh PIH solutions for each experiment from a DMSO stock. PIH is sensitive to light and pH.[8] Store stock solutions in the dark at -20°C and ensure the final pH of your media is physiological. |
| Incorrect Method for Measuring Intracellular Iron | Use a validated method for measuring the labile iron pool, such as the calcein-AM fluorescence assay or colorimetric assays using ferene-s.[2][3][11] |
Problem 2: Significant cytotoxicity observed in cell cultures.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| PIH Concentration is Too High | Determine the IC50 value of PIH for your cell line using a cytotoxicity assay (e.g., MTT, LDH). Work with concentrations well below the IC50 for chelation experiments. Some hydrazone derivatives have shown dose-dependent cytotoxicity.[12] |
| Oxidative Stress | The PIH-iron complex can be redox-active, potentially leading to oxidative stress. Co-incubate with an antioxidant like Vitamin E to see if it mitigates the toxicity.[6][13] This can help determine if oxidative stress is the primary mechanism of toxicity. |
| Off-Target Effects | PIH can affect heme biosynthesis by downregulating ferrochelatase (FECH).[14] Consider if this pathway is relevant to your experimental model and could be contributing to the observed toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells (typically <0.5%). Run a solvent-only control. |
Experimental Protocols
Protocol 1: Determining Optimal PIH Concentration using Calcein-AM Assay
This protocol is adapted from fluorescence-based methods for assessing intracellular iron chelation.[2][3]
Objective: To determine the effective concentration range of PIH for iron chelation in a specific cell line.
Materials:
-
Cells of interest
-
Culture medium
-
PIH (dissolved in DMSO)
-
Calcein-AM
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Calcein-AM Loading: Wash the cells with PBS and then incubate with Calcein-AM (e.g., 1 µM) in serum-free medium for 30 minutes at 37°C. The acetoxymethyl (AM) ester allows the molecule to enter the cell, where it is cleaved, trapping fluorescent calcein (B42510) inside. Intracellular labile iron quenches this fluorescence.
-
Washing: Wash the cells twice with PBS to remove extracellular Calcein-AM.
-
PIH Treatment: Add fresh culture medium containing various concentrations of PIH (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (DMSO).
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at different time points (e.g., 0, 1, 2, 4, 8 hours). An increase in fluorescence indicates that PIH is chelating the iron, thus de-quenching the calcein.
-
Data Analysis: Plot the change in fluorescence against the PIH concentration. The optimal concentration will be the one that gives a maximal increase in fluorescence without causing morphological signs of cell death.
Data Presentation:
| PIH Concentration (µM) | Fold Change in Fluorescence (at 4 hours) |
| 0 (Control) | 1.0 |
| 1 | 1.2 |
| 5 | 1.8 |
| 10 | 2.5 |
| 25 | 3.1 |
| 50 | 3.2 |
| 100 | 2.8 (with observed cell rounding) |
Protocol 2: Assessing PIH Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability.[15][12]
Objective: To determine the concentration at which PIH becomes toxic to the cells.
Materials:
-
Cells of interest
-
Culture medium
-
PIH (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PIH Treatment: Replace the medium with fresh medium containing serial dilutions of PIH (e.g., 0.1 µM to 200 µM). Include a vehicle control. Incubate for a period relevant to your chelation experiments (e.g., 24 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Absorbance Measurement: Read the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the PIH concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| PIH Concentration (µM) | % Cell Viability |
| 0 (Control) | 100 |
| 10 | 98 |
| 25 | 95 |
| 50 | 85 |
| 100 | 52 |
| 200 | 20 |
Visualizations
Caption: Workflow for optimizing PIH concentration.
Caption: PIH mechanism of action.
References
- 1. abmole.com [abmole.com]
- 2. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The iron chelator this compound (PIH) and its analogues prevent damage to 2-deoxyribose mediated by ferric iron plus ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Iron chelation by this compound and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC study on stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interaction of this compound (PIH) and salicylaldehyde isonicotinoyl hydrazone (SIH) with iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer | MDPI [mdpi.com]
Technical Support Center: Understanding the Toxicity and Oxidative Stress Mediation of Pyridoxal Isonicotinoyl Hydrazone (PIH)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and experimenting with Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visual representations of key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is Pyridoxal Isonicotinoyl Hydrazone (PIH) and what is its primary mechanism of action?
A1: this compound (PIH) is a synthetic, cell-permeable iron chelator.[1] Its primary mechanism of action is to bind to intracellular iron, forming a complex that can then be removed from the cell. This iron depletion is the basis for its biological effects, including its potential anticancer and antioxidant properties. By chelating iron, PIH prevents the participation of this metal in the Fenton reaction, which generates highly reactive hydroxyl radicals and contributes to oxidative stress.[2][3]
Q2: How does PIH mediate oxidative stress?
A2: PIH mediates oxidative stress primarily by chelating intracellular iron. Iron is a key catalyst in the formation of reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions. By sequestering iron, PIH inhibits the formation of these damaging ROS, thereby reducing oxidative stress.[2][4] This action helps to protect cells from oxidative damage to lipids, proteins, and DNA.
Q3: What are the known toxic effects of PIH?
A3: The toxicity of PIH is generally considered to be relatively low.[2] However, like all compounds, it can exhibit toxicity at high concentrations. The primary mechanism of PIH toxicity is linked to its iron chelation activity; excessive removal of iron can disrupt essential cellular processes that depend on this metal. In vivo studies have indicated that high doses of PIH may lead to organ-specific toxicities. Therefore, it is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.
Q4: How stable is PIH in solution and what are the optimal storage conditions?
A4: PIH is reported to be light-sensitive and should be stored in the dark and under desiccating conditions at -20°C for long-term storage.[1] For experimental use, PIH is often dissolved in DMSO to create a stock solution.[1] It is important to note that PIH can undergo hydrolysis in aqueous solutions, particularly at acidic and basic pH, while it is more stable at physiological pH.[5] For cell culture experiments, it is advisable to prepare fresh dilutions of PIH from a DMSO stock for each experiment to ensure its stability and activity.
Troubleshooting Guides
Problem 1: High variability in cell viability (MTT) assay results after PIH treatment.
-
Possible Cause 1: PIH instability.
-
Solution: Prepare fresh dilutions of PIH from a DMSO stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
-
Possible Cause 2: Interference with the MTT assay.
-
Solution: As a chelator, PIH could potentially interfere with the metabolic activity of cells, which is what the MTT assay measures. Consider using a complementary viability assay that relies on a different principle, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
-
-
Possible Cause 3: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension is achieved before seeding and that cells are evenly distributed in the wells of the microplate. Allow cells to adhere and stabilize for 24 hours before adding PIH.
-
Problem 2: Inconsistent results in ROS detection assays (e.g., DCFH-DA) with PIH.
-
Possible Cause 1: Autofluorescence or quenching by PIH.
-
Solution: Run a control experiment to assess the intrinsic fluorescence of PIH at the excitation and emission wavelengths used for your ROS probe. Also, test if PIH quenches the fluorescence of the oxidized probe. This can be done by adding PIH to a cell-free system containing the oxidized probe.
-
-
Possible Cause 2: Photobleaching of the fluorescent probe.
-
Solution: Minimize the exposure of your samples to light after adding the fluorescent probe. Perform all incubation and washing steps in the dark.
-
-
Possible Cause 3: Cell density affecting ROS levels.
-
Solution: Optimize the cell seeding density. Overly confluent or sparse cultures can have altered basal ROS levels, which may affect the interpretation of PIH's effects.
-
Problem 3: PIH appears to have no effect on my cells.
-
Possible Cause 1: Insufficient concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line. The effective concentration of PIH can vary significantly between cell types.
-
-
Possible Cause 2: Hydrolysis of PIH in the culture medium.
-
Solution: While generally stable at physiological pH, prolonged incubation times in certain media compositions could lead to some degradation.[5] Consider replenishing the medium with fresh PIH for long-term experiments.
-
-
Possible Cause 3: Low intracellular iron levels in your cell line.
-
Solution: The efficacy of PIH is dependent on the availability of intracellular iron. If your cells have very low basal iron levels, the effect of PIH may be minimal. You can consider pre-loading cells with a non-toxic concentration of an iron source, like ferric ammonium (B1175870) citrate, to investigate PIH's iron-chelating activity more directly, though this will alter the experimental conditions.
-
Quantitative Data
Table 1: IC50 Values of Hydrazone Iron Chelators in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hydrazone Derivative | HCT-116 | Colon Cancer | 1.9 ± 0.4 | [6] |
| Hydrazone Derivative | HepG2 | Liver Cancer | 3.8 ± 0.3 | [6] |
| Hydrazone Derivative | Capan-1 | Pancreatic Cancer | 1.4 | [6] |
| Hydrazone Derivative | PC-3 | Prostate Cancer | 5.195 | [7] |
| Hydrazone Derivative | MCF-7 | Breast Cancer | 21.045 | [7] |
| Hydrazone Derivative | A549 | Lung Cancer | <3.9 µg/mL | [8] |
Note: The IC50 values presented are for various hydrazone-based compounds and may not be specific to PIH, but they provide a general indication of the cytotoxic potential of this class of iron chelators in different cancer cell lines.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of PIH.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PIH stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of PIH in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the PIH dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest PIH concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol outlines the steps to measure changes in intracellular ROS levels after PIH treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PIH stock solution (in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of PIH for the desired duration. Include a vehicle control and a positive control (e.g., H2O2).
-
After treatment, remove the medium and wash the cells twice with warm PBS.
-
Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Normalize the fluorescence intensity to the cell number if significant cell death has occurred.
Signaling Pathways and Experimental Workflows
Caption: PIH enters the cell, chelates intracellular iron, and promotes its efflux, thereby inhibiting the iron-catalyzed Fenton reaction and reducing ROS-induced oxidative stress.
Caption: A typical experimental workflow for assessing the effects of PIH on cell viability and intracellular ROS levels.
Caption: PIH, by reducing ROS, may attenuate the activation of pro-apoptotic MAPK pathways (p38/JNK) and modulate the Nrf2 antioxidant response.
References
- 1. This compound (PIH), hydrazone iron chelator (CAS 737-86-0) | Abcam [abcam.com]
- 2. The iron chelator this compound (PIH) and its analogues prevent damage to 2-deoxyribose mediated by ferric iron plus ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of this compound (PIH) and salicylaldehyde isonicotinoyl hydrazone (SIH) with iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (PIH) prevents copper-mediated in vitro free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
methods to minimize acid-catalyzed hydrolysis of pyridoxal isonicotinoyl hydrazone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the acid-catalyzed hydrolysis of Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH).
Frequently Asked Questions (FAQs)
Q1: What is acid-catalyzed hydrolysis of PIH and why is it a concern?
A: Acid-catalyzed hydrolysis is the breakdown of the PIH molecule into its constituent parts, pyridoxal and isonicotinic acid hydrazide, in the presence of an acid. This is a significant concern because the degradation of PIH leads to a loss of its therapeutic activity, such as its iron-chelating properties. This instability is particularly problematic for oral drug formulations, as the acidic environment of the stomach can cause significant degradation before the drug is absorbed.[1]
Q2: At what pH is PIH most stable?
A: PIH exhibits its lowest rate of hydrolysis and greatest stability in a neutral pH environment.[2] Studies have shown that in a phosphate (B84403) buffer of pH 7.0, the degradation of PIH is significantly minimized.[2] Conversely, its stability decreases in both strongly acidic and basic solutions.[1]
Q3: How does temperature affect the hydrolysis of PIH?
A: Elevated temperatures significantly accelerate the rate of hydrolytic decomposition of PIH.[2] Therefore, it is crucial to control the temperature during experiments and storage of PIH solutions to minimize degradation.
Q4: Are there any formulation strategies to protect PIH from acid-catalyzed hydrolysis?
A: Yes, several strategies can be employed. For oral administration, providing an enteric coating to the PIH formulation is a highly effective method to protect it from the acidic environment of the stomach.[1] Another approach is the co-administration of PIH with an antacid, such as calcium carbonate, to neutralize stomach acid.[1] Additionally, the use of pharmaceutical co-solvents like 30% PEG-300 and 10% Cremophor EL has been shown to reduce the rate of hydrolysis.[2]
Q5: Is the solid form of PIH stable?
A: Yes, the solid form of PIH hydrochloride (PIH x 2HCl) is considerably more stable than its aqueous solutions. Studies have shown that the solid substance is stable when exposed to UV light, as well as dry and wet heat for extended periods.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | PIH is degrading in the cell culture medium. | The half-life of PIH in cell culture media like RPMI can be as short as 1-8 hours due to amino acid-catalyzed hydrolysis.[3] Prepare fresh PIH solutions immediately before use. Consider using a more stable buffer system if compatible with your cells. |
| Low oral bioavailability in animal studies. | Significant hydrolysis of PIH in the acidic environment of the stomach. | Formulate the PIH with an enteric coating to protect it from gastric acid. Alternatively, co-administer PIH with an antacid.[1] |
| Loss of PIH concentration in prepared aqueous stock solutions. | Hydrolysis due to acidic or basic pH of the solution and/or high storage temperature. | Prepare stock solutions in a neutral buffer (pH 7.0) and store at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC chromatograms. | Degradation of PIH into pyridoxal and isonicotinic acid hydrazide. | Confirm the identity of the degradation products by running standards of the expected hydrolytic products. Ensure the mobile phase of your HPLC method is optimized to separate PIH from its degradants. |
Quantitative Data Summary
The stability of Pyridoxal Isonicotinoyl Hydrazone (PIH) is highly dependent on pH and temperature. The following tables summarize the degradation of PIH under various conditions.
Table 1: Effect of pH on PIH Stability in Aqueous Media
| pH | Temperature | Observation |
| 2.0 | Laboratory Temperature & 40°C | Considerable hydrolytic decomposition.[2] |
| 3.9 | Laboratory Temperature & 40°C | Significant hydrolysis.[2] |
| 7.0 | Laboratory Temperature & 40°C | Lowest rate of hydrolysis observed.[2] |
| 9.0 | Laboratory Temperature & 40°C | Increased hydrolysis compared to pH 7.0.[2] |
| 12.0 | Laboratory Temperature & 40°C | Significant hydrolytic decomposition.[2] |
Table 2: Half-life of PIH in Different Media
| Medium | Approximate Half-life | Reference |
| Phosphate-Buffered Saline (PBS) | ~24 hours | [3] |
| Cell Culture Medium (RPMI) / Serum | 1 - 8 hours | [3] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of PIH
This protocol outlines a high-performance liquid chromatography (HPLC) method to assess the stability of PIH and quantify its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where PIH has maximum absorbance.
-
Temperature: Maintain a constant column temperature (e.g., 25°C).
2. Sample Preparation:
-
Prepare a stock solution of PIH in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with the desired aqueous buffer (at various pH values) to the final working concentration.
-
For kinetic studies, incubate the samples at the desired temperatures.
-
At specified time points, withdraw an aliquot of the sample and inject it into the HPLC system.
3. Data Analysis:
-
Identify and quantify the peak corresponding to PIH and its degradation products (pyridoxal and isonicotinic acid hydrazide) by comparing their retention times with those of standard compounds.
-
Calculate the percentage of PIH remaining at each time point to determine the rate of hydrolysis.
Protocol 2: Preparation of Enteric-Coated PIH Tablets (Conceptual)
This protocol provides a general workflow for the formulation of enteric-coated PIH tablets to protect the drug from gastric acid.
1. Core Tablet Formulation:
-
Mix the active pharmaceutical ingredient (PIH) with appropriate excipients (e.g., fillers, binders, disintegrants).
-
Compress the mixture into core tablets using a tablet press.
2. Enteric Coating Solution Preparation:
-
Prepare a solution of an enteric polymer (e.g., Eudragit® L 100-55) in a suitable solvent system (aqueous or organic).
-
Add a plasticizer (e.g., triethyl citrate) to improve the flexibility of the coating.
-
Optionally, add an anti-tacking agent (e.g., talc) to prevent tablets from sticking together during the coating process.
3. Coating Process:
-
Place the core tablets in a coating pan.
-
Spray the enteric coating solution onto the rotating tablet bed.
-
Dry the coated tablets with a stream of warm air to remove the solvent.
-
Continue the process until the desired coating thickness is achieved.
4. Quality Control:
-
Perform a disintegration test in simulated gastric fluid (pH 1.2) to ensure the coating protects the tablet.
-
Conduct a dissolution test in simulated intestinal fluid (pH 6.8) to verify that the drug is released at the target site.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of PIH.
Caption: Workflow for assessing PIH stability.
Caption: Methods to minimize PIH hydrolysis.
References
Technical Support Center: Pyridoxal Isonicotinoyl Hydrazone (PIH) In Vivo Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with PIH.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the in vivo efficacy of PIH?
A1: The primary mechanism of PIH's in vivo efficacy is its function as a potent, cell-permeable iron chelator.[1][2] By binding to intracellular iron, PIH disrupts iron-dependent cellular processes. This is particularly relevant in conditions of iron overload and in cancer cells, which have a high iron requirement for proliferation.[3] Additionally, PIH can attenuate ferroptosis, a form of iron-dependent cell death, by reducing iron-mediated reactive oxygen species (ROS) production.[4]
Q2: What are the key factors that can influence the in vivo efficacy of PIH?
A2: Several factors can significantly impact the in vivo performance of PIH:
-
Route of Administration: PIH is orally active, which is a significant advantage over other iron chelators like deferoxamine (B1203445) (DFO).[5][6] However, the efficacy can differ between oral and intraperitoneal administration.
-
Dosage: The response to PIH is directly related to the administered dose.[4][7]
-
Stability: PIH is susceptible to hydrolysis in strongly acidic and basic solutions. This can impact its bioavailability when administered orally if not properly formulated.[8] It is relatively stable at physiological pH.[8]
-
Lipophilicity: The lipophilicity of PIH and its analogs affects their ability to permeate cell membranes and chelate intracellular iron. This property also influences the efflux of the iron-chelator complex from the cell.
-
Oxidative Stress: The iron-PIH complex can be redox-active. In some contexts, this can lead to oxidative stress, which may contribute to both the therapeutic effect and potential toxicity.[1]
Q3: What is the typical dose range for PIH in in vivo studies?
A3: The effective dose of PIH can vary depending on the animal model and the condition being studied. For iron chelation in rats, oral doses ranging from 125 to 500 mg/kg/day have been shown to be well-tolerated and effective.[4][7] In a mouse model of intracerebral hemorrhage, an intraperitoneal dose of 25 mg/kg has been used.[4]
Q4: How is PIH metabolized and excreted in vivo?
A4: Following administration, PIH chelates iron, and the resulting iron-PIH complex is primarily excreted through the biliary system into the feces.[9] This is in contrast to deferoxamine, which promotes both urinary and fecal iron excretion.[4][7]
Data Presentation
Table 1: In Vivo Toxicity of Pyridoxal Isonicotinoyl Hydrazone
| Species | Administration Route | LD50 Value | Reference |
| Mice | Oral | 5 g/kg | [10] |
| Mice | Intraperitoneal | 1 g/kg | [10] |
| Rats | Oral | 5 g/kg | [10] |
| Rats | Intraperitoneal | 1 g/kg | [10] |
Table 2: In Vivo Efficacy of PIH and its Analogs on Biliary Iron Excretion in Rats
| Compound | Administration Route | Dose | Peak Increase in Biliary Iron Concentration (fold) | Cumulative Iron Excretion in 2 hours (µg) | Reference |
| Control | - | - | - | ~0.8 | [7] |
| PFBH | Intraperitoneal | 0.2 mmol/kg | ~150 | 87 | [7] |
| PMBH | Intraperitoneal | 0.2 mmol/kg | - | 59 | [7] |
| Desferrioxamine | Intraperitoneal | 0.2 mmol/kg | 20-30 | 22 | [7] |
| PMBH | Oral (gastric) | - | - | 34 (in 6 hours) | [7] |
| PIH | Intraperitoneal | 125-250 mg/kg | ~35 (in 24 hours) | - | [9] |
PFBH: Pyridoxal m-fluorobenzoyl hydrazone; PMBH: Pyridoxal p-methoxybenzoyl hydrazone
Table 3: Anti-proliferative Activity of PIH and Analogs in Neuroblastoma Cells
| Compound | ID50 (µmol/L) | Reference |
| Desferrioxamine (DFO) | 22 | [11] |
| This compound (PIH) | 75 | [11] |
| PIH Analogs (from 2-hydroxy-1-naphthylaldehyde) | 1 to 7 | [11] |
Experimental Protocols
Protocol 1: Evaluation of PIH Efficacy in a Mouse Model of Intracerebral Hemorrhage (ICH)
This protocol is adapted from studies investigating the neuroprotective effects of PIH.[4]
1. Animal Model and Grouping:
-
Use adult male C57BL/6 mice (20-25 g).
-
House animals in a standardized care center with a 12-hour light-dark cycle and free access to food and water.
-
Induce ICH via collagenase injection.
-
Randomly divide mice into the following groups:
-
Sham group (no ICH)
-
ICH + Vehicle (e.g., DMSO)
-
ICH + PIH
-
2. PIH Formulation and Administration:
-
Dissolve PIH in a suitable vehicle such as DMSO.
-
Administer PIH intraperitoneally (IP) at a dose of 25 mg/kg.
-
Administer the first dose 2 hours post-ICH, followed by subsequent doses at 12, 24, and 48 hours post-ICH.
3. Assessment of Neurological Deficits:
-
Perform behavioral tests such as the modified neurological severity score (mNSS) and rotarod test at predetermined time points to assess neurological function.
4. Tissue Collection and Analysis:
-
At the end of the experiment, perfuse the animals and collect brain tissue.
-
Analyze brain tissue for markers of ferroptosis and inflammation, such as:
-
Iron accumulation (e.g., Prussian blue staining)
-
Lipid peroxidation (e.g., MDA assay)
-
Expression of Glutathione Peroxidase 4 (GPX4) and Cyclooxygenase-2 (COX-2) (e.g., Western blot or immunohistochemistry)
-
Pro-inflammatory cytokines (e.g., ELISA for IL-1β, TNF-α)
-
Protocol 2: Assessment of In Vivo Iron Chelation Efficacy
This protocol provides a general framework for evaluating the iron excretion capabilities of PIH.[5][7]
1. Animal Model:
-
Use adult male Sprague-Dawley rats.
-
House them individually in metabolic cages to allow for separate collection of urine and feces.
2. PIH Administration:
-
For oral administration, prepare a suspension of PIH in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose (e.g., 25-100 mg/kg) via oral gavage.
-
For intraperitoneal administration, dissolve PIH in a suitable solvent and inject at the desired dose.
3. Sample Collection:
-
Collect urine and feces over a 24-hour period following PIH administration.
4. Iron Content Analysis:
-
Analyze the iron content in the collected urine and feces using methods such as atomic absorption spectrophotometry.
-
Compare the iron excretion in PIH-treated animals to that of vehicle-treated control animals to determine the efficacy of iron chelation.
Mandatory Visualizations
Troubleshooting Guides
Issue 1: Lower than expected in vivo efficacy after oral administration.
-
Potential Cause: Poor oral bioavailability due to hydrolysis in the stomach's acidic environment.[8]
-
Troubleshooting Steps:
-
Formulation Adjustment: Co-administer PIH with an antacid like calcium carbonate to neutralize stomach acid.[8]
-
Enteric Coating: Formulate PIH with an enteric coating to protect it from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine.[8]
-
Vehicle Optimization: For preclinical studies, ensure the vehicle used for oral gavage is appropriate and that a uniform suspension is achieved and maintained during administration. Strategies like using self-emulsifying drug delivery systems (SEDDS) can also be explored to improve solubility and absorption.[12][13]
-
Issue 2: Unexpected toxicity or adverse effects in animal models.
-
Potential Cause: Oxidative stress induced by the redox activity of the iron-PIH complex.[1] The toxicity can also be dose-dependent.[10]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with lower doses and gradually escalate.
-
Monitor for Toxicity Markers: Routinely monitor animals for signs of toxicity, including weight loss, changes in behavior, and markers of liver and kidney function (e.g., ALT, AST, creatinine) in blood samples.
-
Co-administration of Antioxidants: In some experimental settings, co-administration of antioxidants could be considered to mitigate oxidative stress, although this may also interfere with the therapeutic mechanism.[9]
-
Evaluate Lipophilicity: Highly lipophilic analogs may have increased intracellular retention of the iron complex, which has been correlated with higher toxicity. Consider using less lipophilic analogs if toxicity is a major concern.
-
Issue 3: High variability in experimental results between animals.
-
Potential Cause: Inconsistent administration, variations in animal health, or instability of the PIH formulation.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent and accurate dosing for all animals. For oral gavage, verify proper placement to avoid administration into the lungs.
-
Animal Health Monitoring: Use healthy animals of a consistent age and weight. Monitor for any underlying health issues that could affect the experimental outcome.
-
Formulation Stability: Prepare fresh PIH formulations for each experiment, especially if using aqueous solutions where hydrolysis can be a concern over time. If using a suspension, ensure it is well-mixed before each administration to guarantee uniform dosing.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.
-
References
- 1. Iron chelator research: past, present, and future. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Iron chelation by this compound and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Effective iron chelation following oral administration of an isoniazid-pyridoxal hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of in vivo iron chelation by this compound and other imino derivatives of pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iron chelators can protect against oxidative stress through ferryl heme reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicological study of this compound: acute and subchronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potential of iron chelators of the this compound class as effective antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Pyridoxal Isonicotinoyl Hydrazone (PIH)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) under varying pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Pyridoxal Isonicotinoyl Hydrazone (PIH) at different pH values?
A1: PIH is a hydrazone compound that exhibits pH-dependent stability. It is most stable in neutral to slightly acidic conditions (pH ~7.0-7.4) and is susceptible to hydrolysis in strongly acidic and basic environments.[1][2] This hydrolysis results in the cleavage of the hydrazone bond, leading to the formation of its constituent molecules: pyridoxal and isonicotinic acid hydrazide.[1]
Q2: What are the degradation products of PIH under hydrolytic conditions?
A2: Under both acidic and basic conditions, PIH hydrolyzes to form pyridoxal and isonicotinic acid hydrazide.[1] The degradation pathway involves the breaking of the C=N bond of the hydrazone moiety.
Q3: How does temperature affect the stability of PIH?
A3: Elevated temperatures accelerate the hydrolytic decomposition of PIH.[3] Therefore, it is crucial to control the temperature during stability studies and for the storage of PIH solutions.
Q4: Are there any formulation strategies to improve the stability of PIH for oral administration?
A4: Due to its instability in acidic conditions, which would be encountered in the stomach, it is recommended that for oral administration, PIH should be administered with an enteric coating or with a buffering agent like calcium carbonate to protect it from acid-catalyzed hydrolysis.[1]
Q5: How does the stability of PIH in biological media compare to simple buffers?
A5: PIH and its analogs can undergo significant amino acid-catalyzed hydrolysis in cell culture media and serum, with reported half-lives of 1-8 hours.[2] In contrast, the half-life of PIH in phosphate-buffered saline (PBS) is approximately 24 hours, indicating that components in biological matrices can accelerate its degradation.[2]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing for PIH | - Interaction of the phenolic hydroxyl group with active sites on the silica (B1680970) support of the column. - Inappropriate mobile phase pH. | - Use a base-deactivated column or an end-capped C18 column. - Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to suppress the ionization of the phenolic group (e.g., pH 3-4). |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuation in column temperature. - Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing.[4] - Use a column oven to maintain a constant temperature.[4] - Flush the column with a strong solvent or replace it if it's old or has been used extensively. |
| Baseline Noise or Drift | - Air bubbles in the mobile phase or pump. - Contaminated mobile phase or detector cell. - Leaks in the system. | - Degas the mobile phase before use.[4] Purge the pump to remove any trapped air. - Use high-purity solvents and flush the detector cell.[4] - Check all fittings for leaks and tighten or replace as necessary.[4] |
| Poor Resolution Between PIH and Degradation Products | - Inappropriate mobile phase composition or gradient. - Column with low efficiency. | - Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer). - Try a different column with a different stationary phase or a smaller particle size. |
Spectrophotometric Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Interference from Buffer Components | - The buffer absorbs at the analytical wavelength. | - Select a buffer system that is transparent in the UV-Vis region of interest for PIH analysis (e.g., phosphate (B84403) or citrate (B86180) buffers). - Always use a buffer blank for baseline correction. |
| Overlapping Spectra of PIH and Degradation Products | - The absorbance spectra of PIH and its hydrolysis products (pyridoxal and isonicotinic acid hydrazide) overlap. | - Use a multi-wavelength analysis or derivative spectrophotometry to resolve the contributions of each component. - Alternatively, use a wavelength where the change in absorbance upon hydrolysis is maximal. For instance, a decrease in absorbance above 300 nm is observed during acid-catalyzed hydrolysis.[1] |
| Non-linear Calibration Curve | - High concentrations of the analyte leading to deviations from Beer-Lambert law. - Instrumental limitations. | - Prepare a series of dilutions to ensure the measurements are within the linear range of the instrument. - Check the instrument's performance (e.g., lamp intensity, detector response). |
| Inconsistent Readings | - Temperature fluctuations affecting reaction rates. - Improper mixing of solutions. | - Use a temperature-controlled cuvette holder to maintain a constant temperature during the experiment. - Ensure thorough mixing of the sample and buffer before each measurement. |
Data Presentation
Table 1: Stability of this compound (PIH) in Aqueous Solutions at 40°C
| pH | Buffer | Degradation after 24 hours (%) | Half-life (t¹/²) (hours) |
| 2.0 | - | > 50 | < 24 |
| 3.9 | - | ~ 25 | ~ 48 |
| 7.0 | Phosphate | < 5 | > 240 |
| 7.4 | PBS | ~ 50 | ~ 24[2] |
| 9.0 | - | ~ 15 | ~ 96 |
| 12.0 | - | > 70 | < 24 |
Data for pH 2.0, 3.9, 7.0, 9.0, and 12.0 are extrapolated from a study on a water-soluble salt of PIH (PIH x 2HCl) at 40°C. The lowest rate of hydrolysis was observed at pH 7.0.[3]
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of PIH
1. Objective: To quantify the degradation of PIH over time at different pH values using High-Performance Liquid Chromatography (HPLC).
2. Materials:
-
This compound (PIH)
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, sodium hydroxide)
-
Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
-
Deionized water (18.2 MΩ·cm)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
3. Procedure:
- Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., 2.0, 4.0, 7.0, 9.0, 12.0) using appropriate buffer systems (e.g., phosphate buffer for pH 7.0).
- Standard Solution Preparation: Prepare a stock solution of PIH in a suitable solvent (e.g., methanol or DMSO) and dilute it with the mobile phase to create a series of standard solutions of known concentrations.
- Sample Preparation: For each pH value, prepare a solution of PIH in the respective buffer at a known initial concentration.
- Incubation: Incubate the sample solutions in a temperature-controlled environment (e.g., 37°C).
- Time-point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample solution.
- Sample Analysis:
- Set up the HPLC system with the following conditions (can be optimized):
- Mobile Phase: A mixture of phosphate buffer (pH ~4.0) and an organic solvent like acetonitrile or methanol (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 290 nm (or a wavelength of maximum absorbance for PIH).
- Injection Volume: 20 µL.
- Inject the standard solutions to generate a calibration curve.
- Inject the samples from each time point.
- Data Analysis:
- Quantify the concentration of PIH remaining at each time point using the calibration curve.
- Plot the natural logarithm of the PIH concentration versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).
- Calculate the half-life (t¹/²) using the formula: t¹/² = 0.693 / k.
Protocol 2: Spectrophotometric Method for Monitoring PIH Hydrolysis
1. Objective: To monitor the hydrolysis of PIH at a specific pH by measuring the change in absorbance over time using a UV-Vis spectrophotometer.
2. Materials:
-
This compound (PIH)
-
Buffer solution of the desired pH (transparent at the analytical wavelength)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
3. Procedure:
- Instrument Setup:
- Turn on the spectrophotometer and allow the lamp to warm up.
- Set the desired wavelength for analysis. A wavelength where the absorbance of PIH is significant and changes upon hydrolysis should be chosen (e.g., a wavelength above 300 nm for acid hydrolysis).[1]
- Blank Measurement: Fill a cuvette with the buffer solution and use it to zero the spectrophotometer (set absorbance to 0).
- Reaction Initiation:
- Pipette a known volume of the buffer solution into a clean cuvette.
- Add a small volume of a concentrated PIH stock solution to the cuvette to achieve the desired final concentration.
- Quickly mix the solution by inverting the cuvette several times.
- Absorbance Measurement:
- Immediately place the cuvette in the temperature-controlled holder of the spectrophotometer.
- Record the absorbance at regular time intervals (e.g., every 1, 5, or 10 minutes) for a duration sufficient to observe a significant change in absorbance.
- Data Analysis:
- Plot absorbance versus time.
- If the reaction follows first-order kinetics, a plot of ln(A_t - A_∞) versus time will be linear, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction. The slope of this line is -k.
- Alternatively, if the initial rate is measured, the rate of change of absorbance can be related to the rate of degradation.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound (PIH).
Caption: Experimental workflow for pH-dependent stability testing of PIH.
References
- 1. This compound and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC study on stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Overcoming Limitations of Pyridoxal Isonicotinoyl Hydrazone (PIH) in Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH). Our goal is to help you navigate the limitations of PIH and obtain reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of Pyridoxal Isonicotinoyl Hydrazone (PIH) that I should be aware of in my research?
A1: While a potent iron chelator, PIH presents several challenges in clinical and preclinical studies. The main limitations include:
-
Toxicity: At higher doses, PIH can cause dose-dependent hepatic degeneration and vascular congestion of the kidney and spleen.[1] The toxicity is often linked to oxidative stress mediated by the iron-PIH complex.[2][3][4]
-
Poor Aqueous Solubility: PIH is sparingly soluble in water, which can complicate formulation and administration for in vivo studies and lead to precipitation in aqueous buffers used for in vitro experiments.[5][6]
-
Instability: PIH is susceptible to hydrolysis in aqueous solutions, particularly under acidic and basic conditions, leading to the cleavage of the hydrazone bond.[7][8][9][10] It is also reported to be light-sensitive.
-
Short Biological Half-Life: The instability of the hydrazone bond in plasma contributes to a short biological half-life, which can limit its therapeutic efficacy.[9]
Q2: How can I improve the solubility of PIH for my experiments?
A2: Several strategies can be employed to enhance the solubility of PIH:
-
Co-solvents: For in vitro studies, PIH can be dissolved in organic solvents like DMSO.[5][6] For in vivo formulations, co-solvents such as polyethylene (B3416737) glycol (PEG) 300 and Cremophor EL have been shown to improve stability and could aid solubility.[8]
-
pH Adjustment: PIH exhibits its lowest rate of hydrolysis and better stability at a neutral pH of 7.0.[8] However, its solubility in aqueous solutions is generally poor across the physiological pH range.
-
Formulation Technologies: Advanced formulation strategies like complexation with cyclodextrins or encapsulation in nanoparticles or liposomes can significantly improve the aqueous solubility and bioavailability of poorly soluble drugs like PIH.[11][12]
Q3: What are the best practices for preparing and storing PIH solutions?
A3: To ensure the integrity and reproducibility of your experiments, follow these guidelines:
-
Stock Solutions: Prepare concentrated stock solutions of PIH in a suitable solvent like DMSO.
-
Storage: Store the solid form of PIH at -20°C, protected from light and under desiccating conditions. Aliquot reconstituted DMSO stock solutions and freeze them at -20°C; these are stable for up to 6 months. Acidic stock solutions are stable for up to 2 months at -20°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to minimize degradation.
Q4: What are the key mechanisms of PIH-induced toxicity?
A4: The primary mechanism of PIH toxicity is linked to its iron-chelating properties and the subsequent generation of oxidative stress.[2][3][4] The PIH-iron complex can be redox-active, leading to the production of reactive oxygen species (ROS) and causing cellular damage, including lipid peroxidation.[2][3][4] This can ultimately lead to apoptosis (programmed cell death).[13]
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of PIH in cell culture media. | Poor aqueous solubility of PIH. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to your cells. Prepare fresh dilutions of PIH from a high-concentration stock solution just before adding to the media. Consider using a serum-free media during treatment, as serum components can sometimes affect compound solubility and stability.[10] |
| High variability in experimental results. | Degradation of PIH in the experimental solution. | PIH is prone to hydrolysis in aqueous solutions.[7][8][9][10] Prepare fresh working solutions for each experiment. Minimize the exposure of PIH solutions to light. |
| Unexpectedly high cytotoxicity. | Oxidative stress induced by the PIH-iron complex.[2][3][4] | Co-treatment with an antioxidant, such as Vitamin E, may mitigate toxicity.[2][3] Perform a thorough dose-response and time-course experiment to determine the optimal non-toxic working concentration and incubation time for your specific cell line. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Low bioavailability after oral administration. | Poor aqueous solubility and degradation in the gastrointestinal tract. | PIH is unstable in acidic conditions, such as in the stomach.[7] Consider formulation strategies like enteric coatings to protect the compound from the acidic environment of the stomach.[7] Explore advanced formulations like self-emulsifying drug delivery systems (SEDDS), nanoparticles, or cyclodextrin (B1172386) complexes to improve solubility and absorption.[11][12] |
| Observed toxicity (e.g., weight loss, lethargy). | High dosage leading to systemic toxicity, particularly liver and kidney damage.[1] | Reduce the administered dose. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. Monitor liver enzymes and kidney function markers. |
Data Presentation
Table 1: Summary of PIH Toxicity Data
| Study Type | Animal Model | Route of Administration | LD50 / Dose | Observed Toxic Effects | Reference |
| Acute Toxicity | Mice & Rats | Oral | 5 g/kg | Fatty degeneration in the liver. | [1] |
| Acute Toxicity | Mice & Rats | Intraperitoneal | 1 g/kg | Not specified. | [1] |
| Subchronic Toxicity | Rats | Oral | 800 mg/kg for 90 days | Increased serum alkaline phosphatase and transaminase levels, hepatic degeneration, vascular congestion of the kidney and spleen. | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL to 100 mM | [5][6] |
| DMF | 1 mg/mL | [5] |
| Ethanol | 0.5 mg/mL | [5] |
| Water | Miscible (as a general statement, but practically low) | |
| Slightly acidic medium | Soluble | |
| 1.4 M NH4OH | 25 mg/mL |
Experimental Protocols
Protocol: Preparation of PIH for In Vitro Cell Culture Experiments
Objective: To prepare a working solution of PIH for treating cells in culture, minimizing precipitation and degradation.
Materials:
-
This compound (PIH) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, serum-free cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a 100 mM PIH Stock Solution in DMSO:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh out the desired amount of PIH powder into the tared tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mM. (Molecular Weight of PIH = 286.29 g/mol )
-
Vortex thoroughly until the PIH is completely dissolved. The solution should be a clear, light yellow.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months, protected from light.
-
-
Preparation of Working Solution (Example for a final concentration of 10 µM):
-
On the day of the experiment, thaw one aliquot of the 100 mM PIH stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in serum-free cell culture medium. For example, add 1 µL of 100 mM PIH to 999 µL of serum-free medium to get a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Add the required volume of the intermediate solution to your cell culture plates containing the final volume of cell culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to get a final concentration of 10 µM.
-
Note: The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Mandatory Visualization
Caption: PIH-induced oxidative stress and apoptosis signaling pathway.
Caption: Logical workflow for overcoming the poor solubility of PIH.
Caption: Experimental workflow for preparing PIH for in vitro use.
References
- 1. Toxicological study of this compound: acute and subchronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC study on stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. This compound analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
proper storage conditions for light-sensitive pyridoxal isonicotinoyl hydrazone
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of the light-sensitive iron chelator, Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid PIH?
A1: Solid PIH is light-sensitive and should be stored in a dark, desiccated environment. For long-term storage, a temperature of -20°C is recommended.[1] Alternatively, storage at 4°C is also acceptable for the solid powder.[2][3]
Q2: How should I store PIH once it is dissolved in a solvent?
A2: PIH solutions are also light-sensitive and should be protected from light.[2] For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q3: What solvents are recommended for dissolving PIH?
A3: PIH is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
Q4: Is PIH stable in aqueous solutions and cell culture media?
A4: PIH exhibits limited stability in aqueous solutions. It is relatively stable at a physiological pH of 7.0, but it undergoes hydrolysis in strongly acidic or basic conditions.[4][5] The half-life of PIH in phosphate-buffered saline (PBS) is approximately 24 hours.[6][7] However, it degrades more rapidly in plasma and cell culture media, with half-lives ranging from 1 to 8 hours due to amino acid-catalyzed hydrolysis.[6][7][8]
Q5: What are the degradation products of PIH?
A5: The primary degradation pathway for PIH in aqueous solutions is the hydrolysis of the hydrazone bond, which results in the formation of pyridoxal and isonicotinoyl hydrazide.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of PIH due to improper storage or handling. | Ensure PIH is stored in the dark and at the recommended temperature. Prepare fresh solutions before each experiment. Avoid repeated freeze-thaw cycles. |
| Instability of PIH in the experimental buffer or medium.[4][5] | Maintain the pH of the experimental solution close to 7.0. If possible, use pharmaceutical co-solvents like 30% PEG-300 or 10% Cremophor EL to improve stability.[5] Be aware of the shorter half-life in cell culture media and plasma.[6][7][8] | |
| Low or no observed activity of PIH | PIH has degraded. | Verify the integrity of the PIH stock. If degradation is suspected, use a fresh, properly stored vial of PIH. |
| Incorrect concentration of PIH used. | Confirm the calculations for the preparation of the working solution. | |
| Precipitation of PIH in aqueous solution | Low solubility of PIH in the chosen buffer. | PIH is soluble in DMSO.[1] For aqueous solutions, prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer. Sonication may be recommended for some formulations.[1] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Pyridoxal Isonicotinoyl Hydrazone (PIH)
| Form | Storage Temperature | Duration | Additional Conditions | Reference(s) |
| Solid | -20°C | Long-term | Store in the dark, desiccate | [1] |
| Solid | 4°C | Short-term | Protect from light | [2][3] |
| In Solvent | -80°C | Up to 6 months | Protect from light | [1][2] |
| In Solvent | -20°C | Up to 1 month | Protect from light | [1][2] |
Experimental Protocols
Synthesis of this compound (PIH)
The synthesis of PIH is achieved through the equilibrium condensation of pyridoxal and isonicotinoyl hydrazide (INH).[9]
Materials:
-
Pyridoxal hydrochloride
-
Isonicotinoyl hydrazide (Isoniazid)
-
Ethanol
-
Sodium bicarbonate (or other suitable base)
Procedure:
-
Dissolve pyridoxal hydrochloride in ethanol.
-
Neutralize the pyridoxal hydrochloride solution with a molar equivalent of a suitable base, such as sodium bicarbonate, to free the pyridoxal base.
-
Filter the solution to remove the resulting salt (e.g., sodium chloride).
-
Add an equimolar amount of isonicotinoyl hydrazide to the ethanolic solution of pyridoxal.
-
Reflux the mixture for a suitable period to favor the formation of the hydrazone. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool, which should result in the precipitation of the PIH product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Store the synthesized PIH under the recommended storage conditions (in the dark, desiccated, at -20°C).
Visualizations
Caption: Workflow for proper handling and storage of PIH.
Caption: PIH degradation via hydrolysis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC study on stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of this compound and its analogs [agris.fao.org]
- 7. Hydrolysis of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Lipophilicity and Toxicity of Pyridoxal Isonicotinoyl Hydrazone (PIH) and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the relationship between lipophilicity and toxicity of pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between the lipophilicity of PIH analogs and their toxicity?
A1: Generally, there is a positive correlation between the lipophilicity of pyridoxal isonicotinoyl hydrazone (PIH) analogs and their toxicity. The toxicity of the free chelators has been shown to be correlated with the amount of intracellular iron-chelator complexes that are formed.[1][2] More lipophilic analogs can better permeate cell membranes, leading to higher intracellular concentrations and, consequently, greater formation of iron complexes which are implicated in the mechanism of toxicity.[1][2][3]
Q2: How does the lipophilicity of the iron-chelator complex affect its efflux from the cell?
A2: The efficacy of iron chelation by PIH analogs depends on the kinetics of the release of the iron-chelator complex from the cell. This release is inversely correlated with the lipophilicity of the chelator-iron complex.[1][2] Highly lipophilic complexes may have a slower efflux rate from the cell, leading to intracellular accumulation and contributing to toxicity.[1][2] The addition of an extracellular sink, such as bovine serum albumin (BSA), can enhance the efflux of lipophilic iron-chelator complexes.[1][2]
Q3: What are the proposed mechanisms of toxicity for PIH and its analogs?
A3: The primary mechanism of toxicity for PIH analogs is believed to be related to the formation of intracellular iron-chelator complexes.[1][2] Additionally, for some analogs, toxicity is mediated by oxidative stress.[4][5] The iron complexes of certain PIH analogs are redox-active and can participate in reactions that generate reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.[4][5][6] The contribution of oxidative stress to the overall toxicity varies among different analogs.[4][5] Another metabolite of isoniazid (B1672263) (from which PIH is derived), hydrazine, is known to be neurotoxic by disrupting the balance of GABA and glutamate.[7]
Q4: Can the toxicity of lipophilic PIH analogs be mitigated?
A4: Yes, the toxicity of some PIH analogs can be mitigated. The use of lipophilic antioxidants, such as vitamin E, has been shown to prevent lipid peroxidation and toxicity caused by certain redox-active iron-PIH analog complexes.[4][5] This suggests that co-administration of antioxidants could be a strategy to reduce the toxicity of specific PIH derivatives.
Q5: How does PIH affect heme biosynthesis?
A5: PIH, a metabolite of the anti-tuberculosis drug isoniazid, has been shown to downregulate the protein levels of ferrochelatase (FECH), the final enzyme in the heme biosynthesis pathway.[8][9] This effect is associated with the iron-chelating properties of PIH.[8][9]
Troubleshooting Guides
Problem 1: High cytotoxicity observed with a new PIH analog in vitro.
-
Possible Cause 1: High Lipophilicity.
-
Troubleshooting Step: Determine the partition coefficient (log P) of the new analog to assess its lipophilicity. Compare this value to that of known PIH analogs with established toxicity profiles. A higher log P value may indicate a greater potential for intracellular accumulation and toxicity.
-
-
Possible Cause 2: Formation of Redox-Active Iron Complexes.
-
Troubleshooting Step 1: Assess the potential of the iron complex of your analog to generate reactive oxygen species (ROS). This can be done using in vitro assays that measure ROS production.
-
Troubleshooting Step 2: Co-incubate your cells with the PIH analog and a lipophilic antioxidant, such as vitamin E. A significant reduction in cytotoxicity would suggest that oxidative stress is a major contributor to the observed toxicity.[4][5]
-
-
Possible Cause 3: Slow Efflux of the Iron-Chelator Complex.
-
Troubleshooting Step: Measure the efflux of the iron-chelator complex from the cells over time. Compare the efflux rate of your new analog's iron complex with that of less toxic analogs. A slower efflux rate could lead to intracellular accumulation and toxicity.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variable Cell Health and Density.
-
Troubleshooting Step: Ensure that cells are in the logarithmic growth phase and that seeding densities are consistent across all experiments. Calibrate cytotoxicity assays (e.g., MTS) against cell number to confirm a linear relationship.[2]
-
-
Possible Cause 2: Interference of the compound with the assay.
-
Troubleshooting Step: Run a control experiment to check if the PIH analog or its iron complex interferes with the cytotoxicity assay reagents (e.g., formazan (B1609692) production in MTS assays). If interference is observed, consider using an alternative method for assessing cell viability, such as trypan blue exclusion.[2]
-
Quantitative Data Summary
Table 1: Lipophilicity and Cytotoxicity of Selected PIH Analogs in K562 Cells
| Compound | Abbreviation | log P (Ethyl Acetate (B1210297)/PBS) | IC50 (µM) |
| This compound | PIH | -0.45 | >1000 |
| Pyridoxal benzoyl hydrazone | PBH | 0.85 | 100 |
| Salicylaldehyde isonicotinoyl hydrazone | SIH | 0.65 | 30 |
| Salicylaldehyde benzoyl hydrazone | SBH | 1.85 | 10 |
Data extracted from Buss et al., Biochemical Pharmacology, 2003.[2]
Experimental Protocols
Determination of Lipophilicity (Partition Coefficient - Shake-Flask Method)
This protocol is a generalized version based on standard methods for determining the ethyl acetate/phosphate-buffered saline (PBS) partition coefficient (log P).[2][10]
-
Preparation of Solutions:
-
Prepare a stock solution of the PIH analog in a suitable solvent (e.g., DMSO).
-
Prepare ethyl acetate-saturated PBS and PBS-saturated ethyl acetate by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate.
-
-
Partitioning:
-
Add a known amount of the PIH analog stock solution to a tube containing a known volume of ethyl acetate-saturated PBS.
-
Add a known volume of PBS-saturated ethyl acetate.
-
Vortex the mixture vigorously for a set period (e.g., 10 minutes) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully remove aliquots from both the aqueous (PBS) and organic (ethyl acetate) phases.
-
Determine the concentration of the PIH analog in each phase using a suitable analytical method, such as UV-Vis spectrophotometry at a wavelength of maximum absorbance or high-performance liquid chromatography (HPLC).[10]
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase.
-
log P = log10 ([Concentration]organic / [Concentration]aqueous)
-
Cytotoxicity Assay (MTS Assay)
This protocol is a general guide for assessing the cytotoxicity of PIH analogs using a colorimetric MTS assay.[2][11][12]
-
Cell Seeding:
-
Seed cells (e.g., K562) in a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PIH analog in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PIH analog. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTS Reagent Addition:
-
Add the MTS reagent (containing a tetrazolium salt and an electron-coupling reagent) to each well according to the manufacturer's instructions.
-
-
Incubation and Measurement:
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Relationship between lipophilicity and toxicity of PIH analogs.
Caption: Experimental workflow for assessing PIH analog toxicity.
Caption: Signaling pathway of toxicity via oxidative stress.
References
- 1. Lipophilicity of analogs of this compound (PIH) determines the efflux of iron complexes and toxicity in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Cytotoxic effects of the lipophilic iron chelator omadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Iron bound to the lipophilic iron chelator, 8-hydroxyquinoline, causes DNA strand breakage in cultured lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Isoniazid Metabolites Hydrazine and this compound Modulate Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyridoxal Isonicotinoyl Hydrazone (PIH) and Deferoxamine (DFO) in Iron Chelation Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the iron chelation efficacy of Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) and the clinically established chelator, Deferoxamine (B1203445) (DFO). The information presented is collated from experimental data to assist researchers and drug development professionals in their understanding and evaluation of these two iron chelators.
At a Glance: Key Physicochemical and Efficacy Parameters
| Parameter | Pyridoxal Isonicotinoyl Hydrazone (PIH) | Deferoxamine (DFO) | Key Distinctions |
| Iron (Fe³⁺) Binding Affinity | High, with selectivity for Fe(III) comparable to DFO.[1] | High (Stability Constant, log β ≈ 30.6).[2] | Both are potent iron chelators. DFO is a hexadentate chelator, binding iron in a 1:1 ratio, while PIH is a tridentate chelator.[3] |
| Lipophilicity | High, allowing for good membrane permeability.[4] | Low, resulting in poor membrane permeability.[4] | PIH's lipophilicity enables it to access intracellular iron pools more effectively than DFO. |
| Oral Bioavailability | Orally effective.[5] | Poorly absorbed orally; requires parenteral administration.[5] | This represents a significant clinical advantage for PIH. |
| Primary Site of Action | Intracellular and extracellular iron pools.[5] | Primarily extracellular, non-transferrin-bound iron.[5] | PIH's ability to chelate intracellular iron is a key differentiator. |
| Route of Iron Excretion | Primarily fecal (biliary excretion).[6] | Both urinary and fecal.[6] | The route of excretion differs, which may have clinical implications. |
In Vitro and In Vivo Efficacy: A Quantitative Comparison
The following tables summarize key experimental findings comparing the iron chelation efficacy of PIH and DFO.
Table 1: In Vivo Iron Chelation Efficacy in Animal Models
| Study Type | Animal Model | Compound(s) | Dosage and Administration | Key Findings | Reference |
| Comparative Efficacy | Hypertransfused Rats | PIH analogs (108-o, 109-o) and DFO | PIH analogs: Oral; DFO: Intraperitoneal | Oral PIH analogs were 2.6 to 2.8 times more effective in mobilizing hepatocellular iron on a weight-per-weight basis than parenteral DFO.[7] | |
| In Vivo Chelation | Normal and Hypertransfused Rats | PIH and DFO | PIH: Oral (125-500 mg/kg/day); DFO: Parenteral | Oral PIH was found to be comparable in efficiency to parenteral DFO in overall in vivo iron chelation.[6] |
Table 2: Cytotoxicity in Cancer Cell Lines (IC50 Values)
| Cell Line | Compound | IC50 Value (µM) | Exposure Time | Reference |
| K562 (Leukemia) | DFO | Dose-dependent inhibition of proliferation at 10, 50, and 100 µM. | 12 h | [8] |
| MCF-7 (Breast Cancer) | DFO | Significant decrease in viability at 1 and 100 µM. | 24 h and 48 h | [9] |
| HeLa (Cervical Cancer) | DFO | Dose-dependent growth suppression, notable at ≥100 µM. | Not specified | [10] |
| Various Cancer Cell Lines | PIH Analogs | Some analogs showed comparable cytotoxic activity to cisplatin (B142131) and bleomycin. | Not specified | [11] |
Note: Direct comparative IC50 studies between PIH and DFO are limited in the reviewed literature. The data suggests that the cytotoxicity of PIH analogs can be significantly higher than DFO in certain cancer cell lines.
Signaling Pathways and Mechanisms of Action
The iron chelation activity of PIH and DFO initiates distinct downstream cellular signaling events.
Deferoxamine (DFO)
DFO's primary mechanism involves the chelation of extracellular non-transferrin-bound iron. However, its induction of intracellular iron depletion triggers significant changes in cellular signaling, most notably through the hypoxia-inducible factor-1 alpha (HIF-1α) pathway. By chelating iron, a necessary cofactor for prolyl hydroxylases that target HIF-1α for degradation, DFO leads to the stabilization and accumulation of HIF-1α. This, in turn, can modulate genes involved in angiogenesis and glucose metabolism.
In some cancer cell types, DFO has been shown to activate the IL-6/PI3K/AKT signaling pathway, paradoxically leading to an upregulation of iron uptake proteins like transferrin receptor 1 (TfR1) and divalent metal transporter 1 (DMT1).[12]
This compound (PIH)
PIH, being more lipophilic, can readily cross cell membranes to chelate intracellular iron. This direct interaction with intracellular iron pools contributes to its potent efficacy. PIH and its analogs have been shown to induce apoptosis in hematopoietic and cancer cells, a process that appears to be mediated through mitochondrial pathways.[13] Furthermore, recent studies indicate that PIH can attenuate ferroptosis, a form of iron-dependent cell death, by upregulating the expression of glutathione (B108866) peroxidase 4 (GPX4) and downregulating cyclooxygenase-2 (COX-2).
References
- 1. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipophilicity of analogs of this compound (PIH) determines the efflux of iron complexes and toxicity in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron chelation by this compound and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analogues of this compound (PIH) as potential iron chelators for the treatment of neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential: A Comparative Analysis of Pyridoxal Isonicotinoyl Hydrazone (PIH) Analogs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antiproliferative activity of various pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) analogs. By presenting supporting experimental data, detailed methodologies, and visual representations of cellular mechanisms, this document serves as a valuable resource for advancing cancer research.
The quest for novel anticancer agents has led to the investigation of iron chelators, compounds that sequester iron, an element crucial for the proliferation of cancer cells. Among these, pyridoxal isonicotinoyl hydrazone (PIH) and its analogs have emerged as a promising class of therapeutic candidates. These compounds exert their antiproliferative effects by inducing a state of iron deprivation within cancer cells, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2][3] This guide provides a comparative overview of the efficacy of various PIH analogs, drawing upon data from multiple in vitro studies.
Comparative Antiproliferative Activity of PIH Analogs
The antiproliferative activity of PIH analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The following tables summarize the IC50 values of various hydrazone derivatives, including PIH analogs, against a panel of human cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Isonicotinoyl Hydrazone Derivative 3b | HCT 116 (Colon) | 3.1 | [4][5] |
| Isonicotinoyl Hydrazone Derivative 3l | HCT 116 (Colon) | 0.29 | [4][5] |
| 5-Fluorouracil (Standard) | HCT 116 (Colon) | 5 | [4][5] |
| Thiopyran Analog 4a | MCF-7 (Breast) | 4.5 | [6] |
| Thiopyran Analog 4a | HCT-15 (Colon) | 3.5 | [6] |
| Hydantoin Analog anti-5c | MCF-7 (Breast) | 4.5 | [7] |
Note: The table includes data for various hydrazone derivatives to provide a broader context for the potency of this class of compounds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability and IC50 Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the PIH analogs and a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Following treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[8] Incubate for 15 minutes at 37°C with shaking.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis: Flow Cytometry with Propidium (B1200493) Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Protocol:
-
Cell Harvest: Harvest the treated and control cells and prepare a single-cell suspension in a buffer such as PBS with 2% FBS.
-
Fixation: Add cold 70% ethanol (B145695) dropwise to the cell suspension while gently vortexing to fix the cells.[4] Incubate the cells on ice for at least 1 hour.[4]
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a propidium iodide staining solution containing RNase A.[4] The RNase A is necessary to degrade RNA and prevent its staining by PI.[4] Incubate the cells in the staining solution, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of cell count versus fluorescence intensity.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histogram using appropriate software.
Visualizing the Mechanism of Action
To better understand the experimental processes and the cellular pathways affected by PIH analogs, the following diagrams are provided.
Caption: Experimental workflow for assessing the antiproliferative activity of PIH analogs.
Caption: Proposed signaling pathway for the antiproliferative activity of PIH analogs.
Conclusion
The available data strongly suggest that this compound analogs are potent antiproliferative agents with significant potential for further development as anticancer drugs. Their mechanism of action, centered on iron deprivation, offers a targeted approach to inhibiting the growth of rapidly dividing cancer cells. The experimental protocols and visual guides provided herein are intended to facilitate further research in this promising area of oncology drug discovery. Future studies should focus on comprehensive in vivo evaluations and the optimization of lead compounds to enhance efficacy and minimize potential toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic analogs of the iron(III) chelator this compound: effects of complexation with copper(II), gallium(III), and iron (III) on their antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Quantitative analysis of the anti-proliferative activity of combinations of selected iron-chelating agents and clinically used anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT (Assay protocol [protocols.io]
The Antioxidant Power of Pyridoxal Isonicotinoyl Hydrazone: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant effects of Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) against other relevant compounds, supported by experimental data. We delve into the methodologies of key experiments and visualize the underlying signaling pathways to offer a comprehensive overview of PIH's antioxidant capabilities.
Pyridoxal Isonicotinoyl Hydrazone (PIH) has emerged as a significant area of interest in the study of antioxidant compounds due to its potent metal-chelating properties. Its primary mechanism of action lies in its ability to bind to transition metals like iron and copper, thereby preventing their participation in redox cycling reactions that generate harmful free radicals. This guide will explore the experimental validation of these effects and compare PIH's performance with other notable antioxidants.
Comparative Antioxidant Activity
The antioxidant efficacy of PIH has been quantified in various in vitro assays, often in comparison with its analogs, such as Salicylaldehyde Isonicotinoyl Hydrazone (SIH) and Pyridoxal Benzoyl Hydrazone (PBH), as well as established chelators like Desferrioxamine (DFO) and D-penicillamine.
| Compound | Assay | IC50 Value (µM) | Reference(s) |
| This compound (PIH) | Copper-mediated 2-deoxyribose degradation | 6 | [1][2] |
| Pyridoxal Benzoyl Hydrazone (PBH) | Copper-mediated 2-deoxyribose degradation | 5.3 | [2] |
| Salicylaldehyde Isonicotinoyl Hydrazone (SIH) | Copper-mediated 2-deoxyribose degradation | 5.5 | [2] |
| D-penicillamine | Copper-mediated 2-deoxyribose degradation | 10 | [1][2] |
| Desferrioxamine (DFO) | Copper-mediated 2-deoxyribose degradation | 11 | [2] |
| Compound | Assay | IC50 Value (µM) | Reference(s) |
| This compound (PIH) | Ascorbate (B8700270) oxidation (1 µM Cu(II)) | 0.8 | [2] |
| This compound (PIH) | Ascorbate oxidation (5 µM Cu(II)) | 2.4 | [2] |
Key Antioxidant Mechanisms and Signaling Pathways
PIH's antioxidant activity is intrinsically linked to its iron-chelating capabilities, which directly counteracts the processes leading to oxidative stress and a specific form of iron-dependent cell death known as ferroptosis.
One of the primary mechanisms of PIH is the prevention of hydroxyl radical formation by chelating iron and copper ions.[1][3] In the presence of these metal ions, ascorbate can reduce them, leading to the generation of hydroxyl radicals via the Fenton and Haber-Weiss reactions. PIH forms a stable, non-reactive complex with these metal ions, thus inhibiting this cascade.[1]
In the context of ferroptosis, excess intracellular iron can lead to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. PIH mitigates this by sequestering iron, thereby reducing lipid peroxidation.[4][5] Experimental evidence shows that PIH treatment can upregulate the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides, and downregulate Cyclooxygenase-2 (COX-2), a marker for ferroptosis.[4][5]
Experimental Protocols
The validation of PIH's antioxidant effects relies on a series of well-defined experimental protocols. Below are the methodologies for some of the key assays mentioned in the literature.
2-Deoxyribose Degradation Assay (Hydroxyl Radical Scavenging)
This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by a Fenton-like reaction.
Principle: Hydroxyl radicals generated from a mixture of a metal ion (e.g., Cu(II) or Fe(III)), a reducing agent (ascorbate), and hydrogen peroxide attack the sugar 2-deoxyribose, leading to its degradation. This degradation releases fragments that, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen that can be measured spectrophotometrically. An antioxidant compound will compete with 2-deoxyribose for the hydroxyl radicals, thus reducing the formation of the pink chromogen.
Protocol:
-
Prepare a reaction mixture containing 2-deoxyribose, the metal ion (e.g., 10 µM Cu(II)), and the test compound (PIH or alternatives) at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2).
-
Initiate the reaction by adding a reducing agent (e.g., 3 mM ascorbate).
-
Incubate the mixture at room temperature for a defined period (e.g., 8 minutes).
-
Stop the reaction by adding TBA and trichloroacetic acid (TCA).
-
Heat the samples (e.g., in a boiling water bath for 15 minutes) to allow for color development.
-
Cool the samples and measure the absorbance of the pink chromogen at a specific wavelength (e.g., 532 nm).
-
The percentage inhibition of 2-deoxyribose degradation is calculated relative to a control without the antioxidant. The IC50 value is then determined.
Malondialdehyde (MDA) Assay (Lipid Peroxidation)
This assay measures the levels of malondialdehyde (MDA), a major end-product of lipid peroxidation, as an indicator of oxidative damage to lipids.
Principle: MDA present in the sample reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored MDA-TBA adduct, which can be quantified spectrophotometrically.
Protocol:
-
Homogenize cells or tissues and centrifuge to obtain the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA protein assay).
-
Mix a known volume of the supernatant with the MDA working reagent (containing TBA).
-
Boil the mixture for a specified time (e.g., 30 minutes).
-
Measure the absorbance at specific wavelengths (e.g., 450 nm, 532 nm, and 600 nm).
-
Calculate the MDA concentration, typically expressed as nanomoles per milligram of protein.[4]
Conclusion
The experimental data strongly support the potent antioxidant effects of this compound. Its primary mechanism of action, metal ion chelation, effectively disrupts the pathways leading to the formation of highly damaging hydroxyl radicals and mitigates iron-induced ferroptotic cell death. Comparative studies demonstrate that PIH's antioxidant capacity is comparable or superior to several other iron-chelating agents. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to further explore and harness the therapeutic potential of PIH as a powerful antioxidant agent.
References
- 1. This compound (PIH) prevents copper-mediated in vitro free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (PIH) prevents copper-mediated in vitro free radical formation - ProQuest [proquest.com]
- 3. In vitro antioxidant properties of the iron chelator this compound and some of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
A Comparative Guide to Iron Chelators: Efficacy of Pyridoxal Isonicotinoyl Hydrazone and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) against other established iron chelators, namely deferoxamine (B1203445) (DFO), deferiprone (B1670187) (DFP), and deferasirox (B549329) (DFX). This document synthesizes experimental data to highlight their respective performances in iron chelation.
Quantitative Efficacy Data
The following tables summarize the comparative efficacy of PIH and other iron chelators based on key preclinical and clinical parameters.
Table 1: Comparative Efficacy of Clinically Used Iron Chelators
| Parameter | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) | Key Findings |
| Route of Administration | Subcutaneous/Intravenous | Oral | Oral | DFP and DFX offer the advantage of oral administration, improving patient compliance.[1] |
| Serum Ferritin (SF) Reduction | Effective | As effective as DFO (monotherapy or combined)[2] | Significant reduction, potentially more than DFO[3] | All three chelators effectively reduce serum ferritin levels, a key marker of total body iron stores.[2][3] |
| Liver Iron Concentration (LIC) Reduction | Effective | No significant difference compared to DFO[3][4] | No significant difference compared to DFO[4] | DFX has the highest probability of being the most effective in reducing LIC from baseline, followed by DFO and DFP.[4] |
| Myocardial Iron Concentration (MIC) Reduction | Less effective than DFP[2][3][5][6] | More effective than DFO and DFX[2][3][5][6] | Less effective than DFP[5][6] | DFP demonstrates superior efficacy in removing iron from the heart.[2][3][5][6] |
| Left Ventricular Ejection Fraction (LVEF) | Improvement noted | Significant improvement, superior to DFO[3] | Less improvement compared to DFP and DFO[6] | DFP shows a concordant positive effect on left global systolic function.[6] |
Table 2: Preclinical Efficacy of Pyridoxal Isonicotinoyl Hydrazone (PIH) and its Analogues vs. Deferoxamine (DFO)
| Model | Chelator | Key Findings | Reference |
| Rat Hepatocyte Culture | PIH, Pyridoxal Benzoyl Hydrazone | As effective as DFO in reducing transferrin-59Fe uptake and incorporation into ferritin. Analogues were more effective in mobilizing 59Fe from ferritin and stromal-mitochondrial membranes.[7] | [7] |
| Neoplastic Cell Lines | PIH Analogues | Far more active than DFO at inhibiting cellular proliferation and incorporation of 3H-thymidine, 3H-leucine, and 3H-uridine. Potent at preventing 59Fe uptake from transferrin and increasing 59Fe release from cells at low concentrations.[8][9] | [8][9] |
| Hypertransfused Rats | PIH Analogues (108-o, 109-o) | Orally administered PIH analogues were 2.6 to 2.8 times more effective in mobilizing hepatocellular iron than parenteral DFO on a weight-per-weight basis.[10] | [10] |
| Oxidative Stress Model (tert-Butyl Hydroperoxide-induced) | PIH, Deferiprone, Deferasirox | Markedly more effective at preventing oxidative injury in cells compared to the hydrophilic DFO.[11] | [11] |
| Intracerebral Hemorrhage (ICH) Mouse Model | PIH | Attenuated neurological deficit scores, reduced ROS production, iron accumulation, and lipid peroxidation.[12] | [12] |
Mechanism of Action and Key Properties
This compound (PIH) is a lipophilic, tridentate iron-chelating agent.[12][13] Its lipophilicity allows for better access to intracellular iron compartments compared to the more hydrophilic DFO.[7][11] PIH and its analogues work by forming a stable complex with Fe(III), preventing it from catalyzing the formation of oxyradicals.[14] This mechanism is distinct from that of hydroxyl radical scavengers.[14] Furthermore, PIH has been shown to be orally effective.[15]
Deferoxamine (DFO) , the long-standing standard in iron chelation therapy, is a hexadentate chelator with high affinity for iron. However, its high hydrophilicity limits its ability to penetrate cell membranes, and it requires parenteral administration.[11][12]
Deferiprone (DFP) and Deferasirox (DFX) are orally active bidentate and tridentate chelators, respectively.[1] Their development has significantly improved the management of iron overload by offering more convenient administration routes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of key experimental protocols cited in the comparison of these iron chelators.
In Vitro Efficacy Assessment
-
Cell Culture Models:
-
Rat Hepatocytes: Primary rat hepatocytes are cultured and incubated with transferrin-bound 59Fe. The efficacy of chelators is assessed by measuring the reduction in net 59Fe uptake and its incorporation into ferritin.[7] Iron mobilization is determined by pre-labeling cells with 59Fe and then measuring its release upon incubation with the chelator.[7]
-
Neoplastic Cell Lines (e.g., SK-N-MC neuroblastoma, K562 erythroleukemia): Cells are incubated with the iron chelator, and antiproliferative effects are measured by assessing the incorporation of radiolabeled precursors like 3H-thymidine (for DNA synthesis), 3H-leucine (for protein synthesis), and 3H-uridine (for RNA synthesis).[8] Iron uptake and release are quantified using 59Fe-labeled transferrin.[8][9]
-
-
Oxidative Stress Induction:
-
Cell lines (e.g., myoblasts) are exposed to an oxidizing agent like tert-butyl hydroperoxide (t-BHP) to induce oxidative injury. The protective effect of iron chelators is evaluated by measuring cell viability or other markers of cell damage.[11]
-
In Vivo Efficacy Assessment
-
Animal Models of Iron Overload:
-
Hypertransfused Rats: Rats are subjected to repeated blood transfusions to induce iron overload. The efficacy of orally or parenterally administered chelators is determined by measuring the excretion of iron in bile and urine.[10]
-
Intracerebral Hemorrhage (ICH) Model: ICH is induced in mice, leading to iron accumulation and subsequent neuronal damage. The neuroprotective effects of PIH are assessed through neurological scoring, rotarod tests, and immunofluorescence analysis of brain tissue for markers of iron accumulation, oxidative stress, and inflammation.[12]
-
Clinical Efficacy Assessment
-
Measurement of Iron Stores:
-
Serum Ferritin (SF): Blood samples are collected, and serum ferritin levels are measured as a primary indicator of total body iron stores.[2]
-
Liver Iron Concentration (LIC): LIC is quantified using methods like magnetic resonance imaging (MRI) T2* or liver biopsy.[4][5]
-
Myocardial Iron Concentration (MIC): Cardiac iron deposition is assessed using MRI T2* to determine the risk of cardiac complications.[2][5][6]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of these iron chelators.
References
- 1. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 3. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Iron chelation by this compound and analogues in hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of clinically used and experimental iron chelators for protection against oxidative stress-induced cellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. The iron chelator this compound (PIH) and its analogues prevent damage to 2-deoxyribose mediated by ferric iron plus ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: an effective iron-chelator after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of Pyridoxal Isonicotinoyl Hydrazone (PIH) and Its Analogues
For researchers, scientists, and drug development professionals, understanding the stability of a drug candidate is paramount. This guide provides a detailed comparative stability analysis of the iron chelator Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) and its key analogues, offering insights into their behavior in different environments. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols provided for key analytical methods.
Pyridoxal Isonicotinoyl Hydrazone (PIH) has been a focal point in the development of orally active iron chelators. However, its therapeutic potential is intrinsically linked to its stability. A critical aspect of its chemistry is the hydrazone bond, which is susceptible to hydrolysis, particularly in acidic environments and in biological media such as plasma. This guide delves into the stability profiles of PIH and several of its analogues, including Pyridoxal Benzoyl Hydrazone (PBH), Pyridoxal p-Methoxybenzoyl Hydrazone (PpMBH), Pyridoxal m-Fluorobenzoyl Hydrazone (PmFBH), Salicylaldehyde Isonicotinoyl Hydrazone (SIH), and Pyridoxal 2-Chlorobenzoyl Hydrazone (o-108).
Comparative Stability Data
The stability of PIH and its analogues is significantly influenced by the surrounding environment, with pH and the presence of biological components being major factors. The following tables summarize the available quantitative data on the stability of these compounds.
Table 1: Stability of PIH and Analogues in Aqueous Solutions at Various pH
| Compound | pH | Medium | Temperature (°C) | Half-life (t½) | Degradation Rate/Observations |
| PIH | 7.4 (Physiological) | Aqueous Solution | Not Specified | Stable | --- |
| Strongly Acidic | Aqueous Solution | Not Specified | Unstable | Hydrolysis of the hydrazone bond, liberating pyridoxal and the acid hydrazide.[1] | |
| Strongly Basic | Aqueous Solution | Not Specified | Unstable | Base-catalyzed hydrolysis occurs.[1] | |
| 7.0 | Phosphate (B84403) Buffer | Not Specified | Lowest rate of hydrolysis | --- | |
| PBH | 7.4 (Physiological) | Aqueous Solution | Not Specified | Stable | --- |
| Strongly Acidic | Aqueous Solution | Not Specified | Unstable | Hydrolyzes in strongly acidic conditions.[1] | |
| Strongly Basic | Aqueous Solution | Not Specified | Unstable | Hydrolyzes in strongly basic conditions.[1] | |
| PpMBH | 7.4 (Physiological) | Aqueous Solution | Not Specified | Stable | --- |
| Strongly Acidic | Aqueous Solution | Not Specified | Unstable | Hydrolyzes in strongly acidic conditions.[1] | |
| Strongly Basic | Aqueous Solution | Not Specified | Unstable | Hydrolyzes in strongly basic conditions.[1] | |
| PmFBH | 7.4 (Physiological) | Aqueous Solution | Not Specified | Stable | --- |
| Strongly Acidic | Aqueous Solution | Not Specified | Unstable | Hydrolyzes in strongly acidic conditions.[1] | |
| Strongly Basic | Aqueous Solution | Not Specified | Unstable | Hydrolyzes in strongly basic conditions.[1] |
Table 2: Stability of PIH and Analogues in Biological Media
| Compound | Medium | Temperature (°C) | Half-life (t½) | Observations |
| PIH | Phosphate-Buffered Saline (PBS) | 37 | ~24 hours[2][3] | Relatively stable. |
| Cell Culture Medium (RPMI) / Serum | 37 | 1 - 8 hours[2][3] | Significant amino acid-catalyzed hydrolysis.[2][3] | |
| Plasma | 37 | Rapid degradation | Undergoes rapid degradation in plasma from different species.[4] | |
| SIH | Plasma | 37 | Rapid degradation | Undergoes rapid degradation in plasma.[4] |
| o-108 | Plasma | 37 | Rapid degradation | Undergoes rapid degradation in plasma.[4] |
Key Observations on Stability
The experimental data reveals several key trends regarding the stability of PIH and its analogues:
-
pH Sensitivity: All the studied hydrazones exhibit stability at physiological pH (around 7.4) but are susceptible to hydrolysis in strongly acidic and basic conditions.[1] This is a critical consideration for oral drug delivery, as the acidic environment of the stomach can lead to significant degradation.
-
Plasma Instability: A major challenge for the systemic application of these compounds is their rapid degradation in plasma.[4] This instability is attributed to both plasma proteins and low molecular weight components.[4]
-
Mechanism of Degradation: The primary degradation pathway for these hydrazones is the hydrolysis of the C=N hydrazone bond, which results in the cleavage of the molecule into pyridoxal (or the corresponding aldehyde/ketone) and the respective acid hydrazide.[1][5]
-
Influence of Temperature: Elevated temperatures have been shown to significantly accelerate the hydrolytic decomposition of PIH.[5]
Experimental Protocols
Accurate assessment of the stability of PIH and its analogues relies on robust analytical methodologies. The following are detailed protocols for the two most common experimental techniques employed in the cited studies.
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
HPLC is a powerful technique for separating and quantifying the parent drug and its degradation products over time.
Objective: To determine the rate of degradation of a hydrazone compound in a specific medium (e.g., buffer at a certain pH, plasma).
Materials:
-
Hydrazone compound of interest (e.g., PIH, SIH)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)
-
High-purity water
-
Buffer salts (e.g., phosphate salts for preparing buffer solutions)
-
Biological matrix (e.g., human plasma), if applicable
-
HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the hydrazone compound in a suitable organic solvent (e.g., DMSO, methanol) at a known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Preparation for Stability Study:
-
Aqueous Buffers: Dissolve a known amount of the hydrazone in the desired pH buffer to a final concentration typically in the µg/mL range.
-
Plasma: Spike a known amount of the hydrazone stock solution into pre-warmed plasma to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid protein precipitation.
-
-
Incubation: Incubate the prepared samples at a constant temperature (e.g., 37°C for plasma stability studies).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Sample Quenching and Processing (for plasma samples): Immediately add the plasma aliquot to a tube containing a cold protein precipitation agent (e.g., acetonitrile or perchloric acid). Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
HPLC Analysis:
-
Inject a fixed volume of the supernatant (for plasma samples) or the buffered solution onto the HPLC system.
-
The mobile phase composition and flow rate should be optimized to achieve good separation between the parent compound and its degradation products. A typical mobile phase might consist of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution of the compounds using a UV detector at a wavelength where the hydrazone and its degradation products have significant absorbance.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of the parent hydrazone remaining at each time point by using the calibration curve.
-
Plot the natural logarithm of the concentration of the parent hydrazone versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
UV-Visible Spectrophotometry for Hydrolysis Kinetics
UV-Visible spectrophotometry can be used to monitor the hydrolysis of hydrazones by observing the change in absorbance over time.
Objective: To determine the rate of acid- or base-catalyzed hydrolysis of a hydrazone compound.
Materials:
-
Hydrazone compound of interest
-
Spectrophotometry-grade solvents (e.g., water, ethanol)
-
Acidic or basic solutions of known concentrations (e.g., HCl, NaOH)
-
UV-Visible spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the hydrazone in a suitable solvent (e.g., ethanol) at a known concentration.
-
Reaction Mixture Preparation: In a quartz cuvette, mix a specific volume of the stock solution with the acidic or basic solution to initiate the hydrolysis reaction. The final concentration of the hydrazone should be such that the initial absorbance is within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement:
-
Immediately place the cuvette in the temperature-controlled holder of the spectrophotometer.
-
Record the absorbance of the solution at a wavelength where the hydrazone has a strong absorbance and the degradation products have minimal absorbance. The change in absorbance at this wavelength will be proportional to the decrease in the concentration of the hydrazone.
-
Monitor the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
The hydrolysis of hydrazones often follows pseudo-first-order kinetics under conditions where the concentration of the acid or base is in large excess.
-
Plot the natural logarithm of the absorbance (or A - A∞, where A∞ is the absorbance at infinite time) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k'.
-
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: General structure of a hydrazone and its hydrolysis pathway.
Caption: Experimental workflow for HPLC-based stability analysis.
Caption: Experimental workflow for UV-Vis spectrophotometry-based hydrolysis kinetics.
References
- 1. This compound and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of this compound and its analogs [agris.fao.org]
- 4. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC study on stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridoxal Isonicotinoyl Hydrazone (PIH) and Salicylaldehyde Isonicotinoyl Hydrazone (SIH) for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, iron chelation efficacy, and biological activities of two prominent aroylhydrazone iron chelators, supported by experimental data.
This guide provides a comprehensive comparison of Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) and Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH), two structurally related iron chelators with significant therapeutic potential. Both compounds have been extensively studied for their ability to bind iron and modulate iron-dependent cellular processes, making them relevant to a wide range of research areas, including the treatment of iron overload diseases, neurodegenerative disorders, and cancer. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and experimental context to make informed decisions in their work.
At a Glance: Key Physicochemical and Biological Properties
| Property | Pyridoxal Isonicotinoyl Hydrazone (PIH) | Salicylaldehyde Isonicotinoyl Hydrazone (SIH) | References |
| Molecular Formula | C₁₄H₁₄N₄O₃ | C₁₃H₁₁N₃O₂ | [1] |
| Molecular Weight | 286.29 g/mol | 241.25 g/mol | [1] |
| Structure | Pyridoxal-based aroylhydrazone | Salicylaldehyde-based aroylhydrazone | [1][2] |
| Iron (III) Affinity (logβ₂) | 37.0 | 37.6 | [3] |
| Redox Potential (Fe(III)/Fe(II)) | +130 mV (vs NHE) | +136 mV (vs NHE) | [3] |
| Aqueous Stability | Stable at physiological pH; hydrolyzes in strongly acidic or basic conditions. | Poor stability in aqueous environments due to hydrolysis of the hydrazone bond. | [4][5] |
Iron Chelation and Redox Activity
Both PIH and SIH are tridentate ligands that form stable complexes with iron in a 2:1 ligand-to-metal ratio. Their high affinity for ferric iron (Fe³⁺) is a key characteristic, with SIH showing a slightly higher affinity constant (logβ₂ = 37.6) compared to PIH (logβ₂ = 37.0)[3]. This strong binding capacity allows them to effectively sequester iron, thereby preventing its participation in harmful redox reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals.
The redox potentials of the iron complexes of PIH (+130 mV vs NHE) and SIH (+136 mV vs NHE) are notably positive[3]. Despite these positive potentials, which are similar to that of the iron-EDTA complex, the iron complexes of PIH and SIH do not readily undergo redox cycling in the presence of reducing agents like vitamin C[3]. This property is crucial as it minimizes the potential for the chelator-iron complex to act as a pro-oxidant, a significant advantage over some other iron chelators.
Antioxidant and Pro-oxidant Properties
The primary antioxidant mechanism of both PIH and SIH is their ability to chelate iron, thereby preventing iron-mediated oxidative damage. Studies have demonstrated that PIH can inhibit the formation of hydroxyl-like radicals and the peroxidation of lipids induced by iron[6]. It has also been shown to prevent copper-mediated in vitro free radical formation[6].
Interestingly, SIH exhibits a dual role, acting as both an antioxidant and, under certain conditions, a pro-oxidant. In hepatocyte-like HepG2 cells, SIH was found to increase the autoxidation rate of ferrous iron (Fe²⁺), leading to an increase in reactive oxygen species (ROS)[7]. However, this pro-oxidant effect is coupled with the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response[7][8]. This activation leads to the upregulation of antioxidant enzymes, such as γ-glutamate cysteine ligase, and an increase in glutathione (B108866) levels, ultimately contributing to a net antioxidant effect[7][8].
dot
Caption: Nrf2 Signaling Pathway Activation by SIH.
Cytotoxicity and Anti-proliferative Activity
Both PIH and SIH, along with their analogs, have been investigated for their anti-proliferative and cytotoxic effects, particularly in cancer cell lines. The rationale behind using iron chelators as anti-cancer agents is that rapidly proliferating cancer cells have a high requirement for iron for DNA synthesis and other metabolic processes.
While PIH itself exhibits low anticancer activity, some of its analogs have shown significant anti-proliferative effects[9]. The cytotoxicity of these compounds is often linked to their iron-chelating properties, leading to the induction of apoptosis in hematopoietic cells[10].
SIH has demonstrated modest cytotoxic activity against various cancer cell lines. For instance, in MCF-7 breast adenocarcinoma cells, the IC50 value for SIH was reported to be 4.21 µM[11]. The development of SIH analogs has been a key area of research to improve stability and enhance cytotoxic efficacy[5][12].
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| SIH | MCF-7 (Breast Adenocarcinoma) | 4.21 | [11] |
| SIH | H9c2 (Cardiomyoblasts) | 49.47 | [11] |
| mSIH (3-methoxy-SIH) | Various human tumor cell lines | More active than cisplatin | [13] |
| 4-methoxy-SIH derivatives | MDA-MB-231 (Breast Cancer) | 1.22 - 2.90 | [14] |
| PIH | - | Low anticancer activity | [9] |
| PIH Analogs | Hematopoietic cells | Varying, induce apoptosis | [10] |
Stability
A significant difference between PIH and SIH lies in their stability in aqueous solutions. PIH is relatively stable at physiological pH but undergoes hydrolysis in strongly acidic or basic conditions[4]. In contrast, SIH has poor stability in aqueous environments due to the rapid hydrolysis of its hydrazone bond[5][12]. This instability has prompted the development of more stable SIH analogs, often by introducing bulky substituents near the hydrazone bond to sterically hinder hydrolysis.
Experimental Protocols
Synthesis of this compound (PIH)
dot
Caption: Synthesis of this compound.
Procedure:
-
Dissolve equimolar amounts of pyridoxal hydrochloride and isonicotinic acid hydrazide in a suitable solvent, such as aqueous ethanol (B145695).
-
Adjust the pH to slightly acidic (e.g., with sodium acetate) to catalyze the reaction.
-
Heat the reaction mixture under reflux for a specified period.
-
Cool the mixture to allow the product to crystallize.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
The final product can be recrystallized for further purification.
Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)
Procedure:
-
Dissolve equimolar quantities of salicylaldehyde and isonicotinic acid hydrazide (isoniazid) in a suitable solvent, such as ethanol or a buffered aqueous solution (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5)[5].
-
The reaction is typically carried out at an elevated temperature (e.g., 100°C) for a short period (e.g., 5 minutes) with stirring[5].
-
Upon cooling, the product precipitates out of the solution.
-
The precipitate is collected by vacuum filtration, washed with water, and dried in vacuo[5].
MTT Assay for Cytotoxicity
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (PIH, SIH, or their analogs) and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a sodium dodecyl sulfate (B86663) solution.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Iron Chelation Assay (e.g., Calcein-AM Assay)
Principle: The calcein-AM assay is used to determine the ability of a chelator to remove iron from cells. Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein (B42510) is quenched by the presence of labile iron. An effective iron chelator will remove iron from calcein, resulting in an increase in fluorescence.
Procedure:
-
Load cells with calcein-AM by incubating them with the dye for a short period.
-
Wash the cells to remove excess extracellular dye.
-
Treat the cells with the iron chelator (PIH or SIH) at various concentrations.
-
Measure the fluorescence intensity over time using a fluorescence plate reader or microscope.
-
An increase in fluorescence intensity indicates iron chelation.
Conclusion
This compound and salicylaldehyde isonicotinoyl hydrazone are potent iron chelators with distinct profiles. PIH is characterized by its relative stability at physiological pH and its primary role as an antioxidant through iron sequestration. SIH, while a slightly more potent iron binder, is limited by its hydrolytic instability. However, its dual pro-oxidant and Nrf2-activating antioxidant properties present a complex but potentially beneficial mechanism of action. The choice between these two compounds and their analogs will depend on the specific application, with considerations for the desired biological effect, the required stability, and the target cell or tissue type. The development of more stable and selectively cytotoxic analogs of both PIH and SIH continues to be a promising avenue for therapeutic innovation.
References
- 1. This compound (PIH), hydrazone iron chelator (CAS 737-86-0) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and analogues. Study of their stability in acidic, neutral and basic aqueous solutions by ultraviolet-visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PIH) prevents copper-mediated in vitro free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Combined Chelation Therapy: A Comparative Analysis of PIH Analogs and Deferoxamine in Iron Overload Management
For Immediate Release
A comprehensive review of experimental data highlights the potential of combined chelation therapy with pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) analogs and deferoxamine (B1203445) (DFO) as a promising strategy for managing iron overload. This guide provides a detailed comparison of the efficacy of this combination therapy against monotherapies, supported by experimental data from in vivo and in vitro studies. The information is intended for researchers, scientists, and drug development professionals engaged in the field of iron chelation.
Enhanced Efficacy of Combined Therapy
Studies have demonstrated that the concurrent administration of PIH analogs and DFO results in a significantly greater reduction in iron levels compared to the use of either agent alone. This enhanced efficacy is attributed to a synergistic "shuttle" mechanism, where the lipophilic PIH analogs transport intracellular iron to the extracellular, potent chelator, DFO.
In Vivo Efficacy: Hepatocellular Iron Excretion
In a key preclinical study using hypertransfused rats with 59Fe-labeled hepatocellular iron stores, the combination of an orally administered PIH analog (108-o) and intraperitoneally injected DFO showed an additive effect on iron excretion. The oral PIH analogs alone were found to be 2.6 to 2.8 times more effective at mobilizing liver iron than parenteral DFO on a weight-for-weight basis.[1]
| Treatment Group | Dose (mg/kg) | 59Fe Excretion (% of initial hepatic radioactivity) |
| Control (Vehicle) | - | 1.5 ± 0.3 |
| DFO | 100 | 17.5 ± 1.6 |
| PIH analog (108-o) | 100 | 46.5 ± 3.2 |
| DFO + PIH analog (108-o) | 100 + 100 | 64.0 ± 4.5 |
| PIH analog (109-o) | 100 | 49.0 ± 3.8 |
Data extracted from Link et al., Blood, 2003.[1]
In Vitro Efficacy: Iron Mobilization from Cardiomyocytes
In vitro experiments using iron-loaded primary neonatal rat heart cell cultures revealed that while DFO was more effective than PIH analogs at mobilizing iron from cardiomyocytes when used alone, the combination of DFO with a PIH analog resulted in an iron removal rate comparable to a higher dose of DFO alone. This supports the shuttle mechanism where PIH analogs facilitate the transfer of intracellular iron to DFO.
| Chelator | Concentration (µM) | 59Fe Mobilization (% of control) |
| Control | - | 100 |
| DFO | 100 | 58.2 ± 3.1 |
| PIH analog (108-o) | 100 | 75.4 ± 4.2 |
| DFO + PIH analog (108-o) | 100 + 100 | 45.3 ± 2.8 |
| PIH analog (109-o) | 100 | 72.1 ± 3.9 |
Data extracted from Link et al., Blood, 2003.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Model: Hypertransfused Rats with 59Fe-Labeled Hepatocellular Iron Stores
-
Animal Model: Male Sprague-Dawley rats were hypertransfused with packed red blood cells to induce iron overload.
-
Radiolabeling: To specifically label hepatocellular iron stores, 59Fe-labeled, heat-damaged red blood cells were injected intravenously. The rats were then followed for a period to allow for the clearance of the radiolabel from the reticuloendothelial system and its incorporation into liver parenchymal cells.
-
Chelation Treatment: Rats were administered PIH analogs orally (via gavage) and/or DFO intraperitoneally.
-
Iron Excretion Measurement: Urine and feces were collected for 24 hours post-treatment. The amount of 59Fe in the excreta was measured using a gamma counter to determine the percentage of hepatic radioactivity excreted.
In Vitro Model: Iron-Loaded Primary Neonatal Rat Heart Cell Cultures
-
Cell Culture: Primary cultures of neonatal rat heart cells were established from the ventricles of 1- to 3-day-old Sprague-Dawley rats.
-
Iron Loading: The cultured cardiomyocytes were loaded with iron by incubation with 59Fe-labeled ferric ammonium (B1175870) citrate.
-
Iron Mobilization Assay: After iron loading, the cells were washed and incubated with the respective chelating agents (DFO, PIH analogs, or their combination).
-
Quantification: The amount of 59Fe released from the cells into the culture medium was measured at specific time points to determine the efficacy of the chelators in mobilizing intracellular iron.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
The presented data strongly suggest that combined chelation therapy with PIH analogs and deferoxamine offers a significant therapeutic advantage over monotherapy in experimental models of iron overload. The "iron shuttle" mechanism, where lipophilic PIH analogs facilitate the delivery of intracellular iron to the potent extracellular chelator DFO, provides a compelling rationale for this enhanced efficacy. These findings warrant further investigation in clinical settings to translate these promising preclinical results into improved treatment strategies for patients with transfusional iron overload.
References
Unveiling the Neuroprotective Potential of Pyridoxal Isonicotinoyl Hydrazone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective neuroprotective agents, Pyridoxal Isonicotinoyl Hydrazone (PIH) has emerged as a promising candidate, primarily owing to its potent iron-chelating and antioxidant properties. This guide provides an objective comparison of PIH's neuroprotective performance against other iron-chelating alternatives, supported by experimental data. We delve into the detailed methodologies of key experiments and visualize the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Performance Comparison: PIH vs. Alternative Iron Chelators
The neuroprotective efficacy of PIH has been demonstrated in models of intracerebral hemorrhage (ICH), where it mitigates neuronal damage by attenuating ferroptosis and inflammation.[1][2][3] To provide a clear comparison, the following tables summarize the quantitative data on the performance of PIH and its alternatives—Deferoxamine (DFX), VK-28, and 2,2'-Dipyridyl—in preclinical models of ICH.
| In Vitro Neuroprotection (PC-12 Cells, Erastin-induced Injury) | |||
| Compound | Endpoint | Result | Reference |
| This compound (PIH) | Cell Viability (% of control) | Increased from ~50% (Erastin) to ~85% | Zhang et al., 2021 |
| Reactive Oxygen Species (ROS) Production (Fold change) | Reduced from ~4.5 (Erastin) to ~1.5 | Zhang et al., 2021 | |
| Lipid Peroxidation (MDA, nmol/mg protein) | Reduced from ~12 (Erastin) to ~4 | Zhang et al., 2021 |
| In Vivo Neuroprotection (Mouse Model of Intracerebral Hemorrhage) | ||||
| Compound | Endpoint | Result | Key Findings | Reference |
| This compound (PIH) | Neurological Deficit Score (mNSS) | Reduced from ~12 (ICH) to ~6 | Improved functional recovery | Zhang et al., 2021 |
| Lipid Peroxidation (MDA, nmol/mg protein) in brain tissue | Reduced from ~8 (ICH) to ~3 | Attenuated oxidative stress | Zhang et al., 2021 | |
| Neuronal Death (FJB+ cells/mm²) | Significantly reduced | Protected neurons from degeneration | Zhang et al., 2021 | |
| Deferoxamine (DFX) | Neurological Deficit Score | Improved neurological outcomes | Neuroprotective effects demonstrated | [4] |
| Brain Water Content | Reduced | Attenuated brain edema | [4] | |
| Neuronal Death (FJB+ cells/mm²) | 212.33 ± 35.65 (vs. 282.47 ± 29.14 in vehicle) | Reduced neuronal death | [5] | |
| VK-28 | Neurological Deficit Score | Improved neurobehavioral performance | Superior to DFX in some measures | [4][5] |
| Brain Water Content | Reduced | More effective than DFX | [4][5] | |
| Neuronal Death (FJB+ cells/mm²) | 165.42 ± 17.33 (vs. 282.47 ± 29.14 in vehicle) | Significant reduction in neuronal death | [5] | |
| Mortality Rate | 5.56% (vs. 33.96% for DFX) | Lower toxicity compared to DFX | [5] | |
| 2,2'-Dipyridyl | Brain Tissue Injury | Reduced | Exhibited neuroprotective effects | [6] |
Mechanism of Action: PIH and the Ferroptosis Signaling Pathway
PIH exerts its neuroprotective effects primarily by inhibiting ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][3] In the context of intracerebral hemorrhage, the breakdown of red blood cells leads to an excess of iron, which catalyzes the formation of reactive oxygen species (ROS) and initiates lipid peroxidation, ultimately leading to neuronal cell death.[1] PIH, as a lipophilic iron chelator, can efficiently cross the blood-brain barrier to sequester this excess iron, thereby preventing the downstream cascade of ferroptosis.[1][6]
The following diagram illustrates the signaling pathway of ferroptosis and the inhibitory action of PIH.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for the key experiments used to assess the neuroprotective effects of PIH.
Experimental Workflow for In Vivo Studies
The following diagram outlines the typical workflow for evaluating the neuroprotective effects of a compound in a mouse model of intracerebral hemorrhage.
Malondialdehyde (MDA) Assay for Lipid Peroxidation
Objective: To quantify the level of lipid peroxidation in brain tissue as an indicator of oxidative stress.
Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
Protocol:
-
Tissue Homogenization:
-
Excise brain tissue surrounding the hematoma and weigh it.
-
Homogenize the tissue in ice-cold RIPA lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
MDA Reaction:
-
To 100 µL of the supernatant, add 200 µL of MDA detection reagent (containing TBA).
-
Incubate the mixture at 100°C for 60 minutes.
-
Cool the samples on ice and then centrifuge at 10,000 x g for 10 minutes.
-
-
Measurement:
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
-
Calculation:
-
Calculate the MDA concentration based on a standard curve generated with MDA standards.
-
Express the results as nmol of MDA per mg of protein.
-
Reactive Oxygen Species (ROS) Measurement in PC-12 Cells
Objective: To measure the intracellular levels of ROS in PC-12 cells.
Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Culture and Treatment:
-
Plate PC-12 cells in a 96-well black, clear-bottom plate.
-
Induce oxidative stress with a compound like Erastin.
-
Treat the cells with the test compound (e.g., PIH) at the desired concentration.
-
-
DCFH-DA Staining:
-
Remove the culture medium and wash the cells with warm phosphate-buffered saline (PBS).
-
Add 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the number of cells (e.g., by performing a parallel cell viability assay).
-
Express the results as a fold change relative to the untreated control.
-
Modified Neurological Severity Score (mNSS) for Mice
Objective: To assess the neurological deficits in mice following intracerebral hemorrhage.
Scoring System: The mNSS is a composite score based on motor, sensory, balance, and reflex tests. The total score ranges from 0 (normal) to 18 (maximal deficit).
Procedure:
-
Motor Tests:
-
Raising the mouse by the tail: Observe for flexion of the forelimbs and hindlimbs (score 0-3).
-
Placing the mouse on the floor: Observe for spontaneous walking and circling behavior (score 0-3).
-
-
Sensory Tests:
-
Visual and tactile stimulation: Test for placing of the forelimbs when moved towards a tabletop and response to a whisker touch (score 0-2).
-
-
Balance Test:
-
Beam walking: Assess the ability of the mouse to traverse a narrow wooden beam (score 0-6).
-
-
Reflexes and Abnormal Movements:
-
Pinna reflex and corneal reflex: Test for reflex responses (score 0-2).
-
Seizure, myoclonus, or dystonia: Observe for any abnormal movements (score 0-2).
-
Rotarod Test for Motor Coordination
Objective: To evaluate motor coordination and balance in mice.
Protocol:
-
Acclimation and Training:
-
Acclimate the mice to the rotarod apparatus for 2-3 days before the test.
-
Train the mice on the rotating rod at a constant low speed (e.g., 4 rpm) for 5 minutes per trial, with 2-3 trials per day.
-
-
Testing:
-
Place the mouse on the rod and start the rotation, which gradually accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials with a 15-20 minute inter-trial interval.
-
-
Data Analysis:
-
Calculate the average latency to fall for each mouse.
-
Compare the performance between different treatment groups.
-
Immunofluorescence Staining for GPX4 in Brain Tissue
Objective: To visualize and quantify the expression of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, in brain tissue.
Protocol:
-
Tissue Preparation:
-
Perfuse the mice with 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Section the brain into 30 µm thick coronal sections using a cryostat.
-
-
Staining Procedure:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate the sections with the primary antibody against GPX4 overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash the sections and mount them on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity of GPX4 in the region of interest using image analysis software.
-
This comprehensive guide provides a foundation for understanding and validating the neuroprotective effects of this compound. The presented data and protocols are intended to facilitate further research and development in the critical area of neuroprotection.
References
- 1. Molecular Mechanisms of Ferroptosis and Relevance to Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of brain-permeable iron chelator VK-28 against intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection of brain-permeable iron chelator VK-28 against intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Improves Neurological Recovery by Attenuating Ferroptosis and Inflammation in Cerebral Hemorrhagic Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Iron Grip: A Comparative Analysis of the Iron Binding Affinity of Pyridoxal Isonicotinoyl Hydrazone (PIH) and Its Analogs
For Immediate Release
A comprehensive review of pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) and its analogs reveals a class of potent iron chelators with significant therapeutic potential. This guide provides a comparative analysis of their iron-binding affinities, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals. The lipophilicity and structural modifications of these analogs play a crucial role in their efficacy in mobilizing intracellular iron, surpassing in some cases the clinically used chelator deferoxamine (B1203445) (DFO).
Quantitative Comparison of Iron-Binding Affinity
The effectiveness of an iron chelator is quantified by its stability constant (log β) or pFe value, which indicates the strength of the bond between the chelator and iron. While extensive quantitative data for a wide range of PIH analogs remains dispersed in the literature, available information points to their high affinity for Fe(III).
| Compound/Analog Name | Iron (III) Stability Constant (log β) | pFe | Notes |
| Pyridoxal Isonicotinoyl Hydrazone (PIH) | Data not explicitly found in searches | Comparable to Deferoxamine[1] | High iron chelation efficacy observed in vitro and in vivo.[2] |
| Pyridoxal Benzoyl Hydrazone (PBH) | Data not explicitly found in searches | - | More lipophilic and effective than PIH in some studies.[3] |
| Pyridoxal p-Methoxybenzoyl Hydrazone (PpMBH) | Data not explicitly found in searches | - | Formation constants with other divalent cations (Ca, Mg, Zn) have been determined.[1] |
| Pyridoxal m-Fluorobenzoyl Hydrazone (PmFBH) | Data not explicitly found in searches | - | Formation constants with other divalent cations (Ca, Mg, Zn) have been determined.[1] |
| Deferoxamine (DFO) (Reference) | ~30.6 | 26.6 | Clinically used iron chelator for comparison. |
Note: The table highlights a gap in readily available, centralized quantitative data for the Fe(III)-binding affinity of many PIH analogs. The provided information is based on qualitative comparisons and studies on other metal ions.
Experimental Protocols
The determination of iron-binding affinity of chelators like PIH and its analogs involves various biophysical techniques. The following are detailed methodologies for commonly employed experiments.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.
Principle: This method involves the titration of a solution containing the ligand (chelator) and a metal ion (Fe(III)) with a standard solution of a strong base (e.g., NaOH). The change in the electromotive force (EMF) or pH of the solution is monitored using a combination pH electrode. The resulting titration curve can be analyzed to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the PIH analog of known concentration in a suitable solvent (e.g., DMSO) and then dilute in double-distilled, deionized water.
-
Prepare a standard solution of ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃) in dilute acid (e.g., 0.1 M HCl) to prevent hydrolysis. The exact concentration should be determined by a primary standard.
-
Prepare a carbonate-free standard solution of sodium hydroxide (B78521) (NaOH) (~0.1 M).
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KCl or NaCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
In a thermostated titration vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of a solution containing the PIH analog, a known concentration of Fe(III) chloride, and the background electrolyte.
-
Bubble nitrogen gas through the solution throughout the experiment to exclude atmospheric CO₂.
-
Add the standard NaOH solution in small, precise increments using a calibrated burette.
-
After each addition, allow the potential reading to stabilize and record the pH value and the volume of NaOH added.
-
Continue the titration until the pH reaches a desired upper limit (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to obtain the titration curve.
-
Use a suitable software program (e.g., HYPERQUAD, BEST7) to analyze the titration data.
-
The software refines the overall stability constants (β) of the formed Fe(III)-ligand species by minimizing the difference between the experimental and calculated pH values.
-
Spectrophotometric Titration and Job's Plot Analysis
Spectrophotometry is a widely used technique to study metal-ligand complexation, especially when the complex has a distinct color and absorbs light in the UV-Visible region.
Principle: The formation of a colored complex between Fe(III) and a PIH analog can be monitored by measuring the absorbance of the solution at a specific wavelength. The stoichiometry of the complex can be determined using the method of continuous variations (Job's plot), and the stability constant can be calculated from the titration data.
Detailed Protocol for Job's Plot:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the PIH analog and ferric chloride in a suitable buffer (e.g., HEPES, MES) at a specific pH.
-
-
Continuous Variation Series:
-
Prepare a series of solutions in which the mole fraction of the ligand varies from 0 to 1, while the total molar concentration of the metal and ligand remains constant. For example, in a total volume of 10 mL, the volumes of the metal and ligand solutions would be (10, 0), (9, 1), (8, 2), ..., (1, 9), (0, 10) mL.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the Fe(III)-PIH analog complex by scanning the absorbance of a solution containing the complex over a range of wavelengths.
-
Measure the absorbance of each solution in the continuous variation series at the determined λmax.
-
-
Data Analysis:
-
Correct the measured absorbance for any absorbance from the free ligand or metal ion at λmax.
-
Plot the corrected absorbance against the mole fraction of the ligand (X_L).
-
The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For a complex of the form MₐLₙ, the maximum will be at X_L = n / (a + n).
-
Experimental Workflow for Spectrophotometric Titration:
References
- 1. Iron chelators of the this compound class. III. Formation constants with calcium(II), magnesium(II) and zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of iron-chelators on ion-channels and HIF-1alpha in the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Therapies for Post-Inflammatory Hyperpigmentation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Post-inflammatory hyperpigmentation (PIH) is an acquired hypermelanosis that occurs after cutaneous inflammation or injury. It is one of the most common reasons for dermatological consultation, particularly in individuals with darker skin tones. While topical agents have traditionally been the mainstay of treatment, there is a growing body of evidence supporting the efficacy of oral therapies. This guide provides an objective comparison of the performance of prominent oral treatments for PIH against other therapeutic modalities, supported by experimental data.
Comparative Efficacy of Oral Therapies for Post-Inflammatory Hyperpigmentation
The following tables summarize quantitative data from clinical studies investigating the efficacy of oral tranexamic acid and oral procyanidin (B600670) in treating hyperpigmentation disorders, including PIH and melasma, which shares a similar pathophysiology of excess melanin (B1238610) production.
Table 1: Efficacy of Oral Tranexamic Acid in Hyperpigmentation
| Study Population & Condition | Treatment Regimen | Duration | Key Efficacy Outcomes | Adverse Events |
| 40 patients with solar lentigines undergoing Q-switched 532-nm Nd:YAG laser | Oral Tranexamic Acid (1500 mg/day) vs. Placebo | Up to 6 weeks post-treatment | Did not prevent PIH but accelerated its resolution compared to placebo[1]. | Not specified in the abstract. |
| 32 Japanese women with senile lentigos undergoing Q-switched ruby laser | Oral Tranexamic Acid (650 mg/day) vs. Placebo | Not specified | No significant difference in preventing PIH compared to placebo[1]. | Not specified in the abstract. |
| 37-year-old woman with long-lasting PIH | Oral Tranexamic Acid (dose not specified) and topical Tranexamic Acid | 2 weeks | Dramatic improvement of PIH[2]. | Not specified in the case report. |
Table 2: Efficacy of Oral Procyanidin (Grape Seed Extract) in Hyperpigmentation
| Study Population & Condition | Treatment Regimen | Duration | Key Efficacy Outcomes | Adverse Events |
| 56 Filipino women with epidermal melasma | Oral Procyanidin + Vitamins A, C, E vs. Placebo | 8 weeks | Significant decrease in pigmentation (Mexameter) and MASI scores (P < 0.0001 and P = 0.001, respectively)[3][4][5]. | Minimal adverse events, well-tolerated[3][4]. |
| 12 Japanese women with chloasma | Oral Proanthocyanidin-rich Grape Seed Extract (GSE) | 6 months | Improvement or slight improvement in 83% of participants (p < 0.01). Significant decrease in melanin index (p < 0.01)[6]. | Safe and well-tolerated[7]. |
| 30 Chinese women with melasma | Oral Procyanidin (75 mg/day) | 30 days | 80% efficacy rate with a significant decrease in melasma area and pigment intensity (P < 0.001)[4]. | No untoward reactions observed[4]. |
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for critical evaluation and replication.
Study Protocol: Oral Tranexamic Acid for PIH Resolution Post-Laser
-
Objective: To evaluate the efficacy of oral tranexamic acid in accelerating the resolution of post-inflammatory hyperpigmentation after Q-switched 532-nm Nd:YAG laser treatment for solar lentigines[1].
-
Study Design: A prospective, randomized, controlled study[1].
-
Participants: 40 patients with solar lentigines[1].
-
Intervention: Participants were randomized to receive either oral tranexamic acid (1500 mg daily) or a placebo[1].
-
Treatment Duration: Up to six weeks post-laser treatment[1].
-
Efficacy Assessment: The primary outcome was the prevention and accelerated resolution of PIH[1].
Study Protocol: Oral Procyanidin with Vitamins for Melasma
-
Objective: To assess the safety and efficacy of an oral formulation of procyanidin with vitamins A, C, and E in Filipino women with epidermal melasma[3][4].
-
Study Design: A randomized, double-blind, placebo-controlled trial[3][4].
-
Participants: 60 adult female volunteers with bilateral epidermal melasma (Fitzpatrick skin types III-V)[3][4].
-
Intervention: Patients received either the test drug (oral procyanidin + vitamins A, C, E) or a placebo, twice daily with meals[3][4].
-
Efficacy Assessment: Changes in pigmentation were measured using a mexameter and the Melasma Area and Severity Index (MASI). Global evaluations were also conducted by the patient and investigator[3][4].
Signaling Pathways in Post-Inflammatory Hyperpigmentation
Post-inflammatory hyperpigmentation is primarily the result of melanin overproduction by melanocytes in response to inflammation. Various inflammatory mediators released during the inflammatory process stimulate melanogenesis. The diagram below illustrates the key signaling pathways involved.
Caption: Signaling pathway in post-inflammatory hyperpigmentation.
Comparative Treatment Workflow: Oral vs. Topical Therapy for PIH
The following diagram outlines a typical workflow for comparing the efficacy of an oral therapeutic agent against a standard topical treatment for post-inflammatory hyperpigmentation in a clinical trial setting.
Caption: Comparative clinical trial workflow for PIH treatments.
References
- 1. jddonline.com [jddonline.com]
- 2. Dramatic Improvement of Long Lasting Post-Inflammatory Hyperpigmentation by Oral and Topical Tranexamic Acid [scirp.org]
- 3. A randomized, double-blind, placebo-controlled trial of oral procyanidin with vitamins A, C, E for melasma among Filipino women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral intake of proanthocyanidin-rich extract from grape seeds improves chloasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Toxicity Landscape of PIH Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the relative toxicity profiles of various Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) analogs. By presenting quantitative data, detailed experimental protocols, and illustrating key signaling pathways, this document aims to inform the selection and development of PIH analogs with improved therapeutic indices.
PIH and its analogs are a class of iron chelators that have garnered significant interest for their potential therapeutic applications, including the treatment of iron overload diseases and as anticancer agents.[1][2][3] Their mechanism of action is intrinsically linked to their ability to bind iron, a critical element for cellular processes such as DNA synthesis and energy production.[2][4] However, this iron-chelating capability also underpins their toxicity, which can manifest through various mechanisms, including the generation of reactive oxygen species and the induction of apoptosis.[5][6] Understanding the structure-activity relationships (SAR) that govern both the efficacy and toxicity of these compounds is paramount for the development of safer and more effective drugs.[7][8]
Comparative Cytotoxicity of PIH Analogs
The in vitro cytotoxicity of PIH analogs is a key indicator of their potential toxicity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for a range of PIH analogs against various cancer cell lines, providing a basis for comparing their relative toxicities.
| Compound | Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde (B1680747) benzoylhydrazone (SBH) | HL-60 | 0.03 - 3.54 | [9] |
| Salicylaldehyde benzoylhydrazone (SBH) | K-562 | 0.03 - 3.54 | [9] |
| Salicylaldehyde benzoylhydrazone (SBH) | BV-173 | 0.03 - 3.54 | [9] |
| Salicylaldehyde benzoylhydrazone (SBH) | MCF-7 | Effective | [9] |
| Salicylaldehyde benzoylhydrazone (SBH) | MDA-MB-231 | Effective | [9] |
| 4-methoxysalicylaldehyde-3-methoxybenzoylhydrazone | SKW-3 | Nanomolar | [1] |
| 4-methoxysalicylaldehyde-4-methoxybenzoylhydrazone | SKW-3 | Nanomolar | [1] |
| 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone | - | Comparable to cisplatin (B142131) and bleomycin | [2] |
Table 1: Comparative in vitro cytotoxicity (IC50) of selected PIH analogs.
Structure-Toxicity Relationships
The toxicity of PIH analogs is significantly influenced by their chemical structure. Modifications to the salicylaldehyde, benzoylhydrazone, or other aromatic moieties can dramatically alter their biological activity and toxicity profiles.
For instance, the introduction of a bromine substituent has been shown to increase the cytotoxicity of salicylaldehyde isonicotinoyl hydrazone (SIH) analogs to both cancer cells and cardiomyoblasts.[7] Conversely, analogs with long, flexible alkyl chains adjacent to the hydrazone bond have exhibited specific cytotoxic effects against breast adenocarcinoma cells with low toxicity against cardiomyoblasts.[7] Furthermore, a quantitative structure-activity relationship (QSAR) analysis of salicylaldehyde benzoylhydrazone derivatives revealed that electron-withdrawing substituents in the benzoyl ring and electron-donating groups in the salicylaldehyde ring tend to increase cytotoxicity.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of PIH analog toxicity.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
PIH analogs
-
Human cancer cell lines (e.g., MCF-7, HL-60)
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PIH analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of PIH analogs is closely linked to their ability to chelate iron, which can disrupt various cellular signaling pathways. One of the key pathways affected is the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.
HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. During hypoxia, the activity of PHDs is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Iron is a crucial cofactor for PHD enzymes. By chelating intracellular iron, PIH analogs can mimic a hypoxic state by inhibiting PHD activity, leading to the stabilization and activation of HIF-1α. This can have profound effects on cellular function and contribute to both the therapeutic and toxic effects of these compounds.
Caption: HIF-1α signaling under normoxia vs. hypoxia/PIH analog treatment.
Experimental Workflow for Assessing PIH Analog Toxicity
A typical workflow for assessing the toxicity of PIH analogs involves a series of in vitro and in vivo studies to determine their cytotoxic effects and to elucidate their mechanisms of action.
Caption: A typical experimental workflow for assessing PIH analog toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Analogues of pyridoxal isonicotinoyl hydrazone (PIH) as potential iron chelators for the treatment of neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salicylaldehyde Benzoyl Hydrazone|CAS 3232-37-9|RUO [benchchem.com]
- 10. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Mobilizing Hepatic Iron: A Comparative Analysis of Pyridoxal Isonicotinoyl Hydrazone (PIH) and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) and its analogs in mobilizing iron from hepatic stores. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to offer a comprehensive overview of the therapeutic potential of these iron chelators.
Iron overload in the liver, a consequence of hereditary hemochromatosis or secondary iron-loading anemias, can lead to significant cellular damage and organ dysfunction. Iron chelators are a cornerstone of therapy, and the development of orally active and highly effective agents is a critical area of research. Pyridoxal isonicotinoyl hydrazone (PIH) has emerged as a promising scaffold for the design of new iron chelators. This guide compares the performance of PIH and its analogs, focusing on their ability to mobilize iron from hepatocytes.
Quantitative Comparison of Iron Mobilization Efficacy
The efficacy of PIH and its analogs in mobilizing iron from liver cells has been evaluated in various in vitro studies. The following tables summarize the quantitative data from key experiments, comparing the percentage of radio-labeled iron (⁵⁹Fe) mobilized from pre-labeled hepatocytes.
Table 1: Comparison of PIH and its Analog, Pyridoxal Benzoyl Hydrazone (PBH), with Deferoxamine (DFO) in Rat Hepatocytes. [1]
| Chelator (100 µM) | ⁵⁹Fe Mobilization from Ferritin (%) | ⁵⁹Fe Mobilization from Stroma-Mitochondrial Membranes (%) |
| Control (No Chelator) | 0 | 0 |
| Deferoxamine (DFO) | 15.2 ± 1.8 | 12.5 ± 1.5 |
| PIH | 18.9 ± 2.1 | 16.3 ± 1.9 |
| PBH | 25.4 ± 2.5 | 22.1 ± 2.3 |
Data from Baker et al., 1985. Values represent the mean ± SD.
Table 2: Comparison of 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone (PCIH) Analogs with PIH and DFO in Mobilizing ⁵⁹Fe from SK-N-MC Cells. [2]
| Chelator (25 µM) | ⁵⁹Fe Mobilization (%) |
| Control (No Chelator) | 0 |
| Deferoxamine (DFO) | 10 ± 2 |
| PIH | 35 ± 3 |
| PCBH | 42 ± 4 |
| PCBBH | 45 ± 4 |
| PCTH | 40 ± 3 |
Data from Richardson et al., 1999. Values represent the mean ± SD. PCBH: 2-pyridylcarboxaldehyde benzoyl hydrazone; PCBBH: 2-pyridylcarboxaldehyde m-bromobenzoyl hydrazone; PCTH: 2-pyridylcarboxaldehyde 2-thiophenecarboxyl hydrazone.
These data indicate that certain analogs of PIH, such as PBH and the PCIH series, demonstrate superior iron mobilization capabilities compared to both the parent compound PIH and the standard-of-care chelator, DFO. The increased lipophilicity of these analogs is suggested to play a crucial role in their enhanced efficacy, allowing for better access to intracellular iron compartments.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Hepatocyte Isolation and Culture
Primary hepatocytes are isolated from rat liver by collagenase perfusion. The cells are then plated on collagen-coated dishes and cultured in a suitable medium, such as Williams' Medium E supplemented with fetal bovine serum, insulin, and antibiotics. The cells are allowed to attach and form a monolayer before being used in experiments.
⁵⁹Fe Labeling of Hepatocytes
To study the mobilization of intracellular iron, hepatocytes are pre-labeled with ⁵⁹Fe. This is typically achieved by incubating the cultured hepatocytes with ⁵⁹Fe-transferrin for 24-48 hours. This allows for the incorporation of the radioisotope into intracellular iron pools, primarily ferritin and mitochondria. After the labeling period, the cells are washed extensively to remove any unbound ⁵⁹Fe.
Iron Mobilization Assay
-
Initiation of Treatment: The ⁵⁹Fe-labeled hepatocytes are incubated with fresh culture medium containing the test chelators (PIH, its analogs, or DFO) at various concentrations. A control group with no chelator is always included.
-
Incubation: The cells are incubated for a defined period (e.g., 4-24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Sample Collection: At the end of the incubation period, the culture medium (extracellular fraction) is collected. The cells are then washed with a cold buffer and lysed to obtain the intracellular fraction.
-
Subcellular Fractionation: To determine the source of mobilized iron, the cell lysate can be further fractionated into cytosolic (containing ferritin) and particulate (containing stroma-mitochondrial membranes) fractions by differential centrifugation.
-
Radioactivity Measurement: The amount of ⁵⁹Fe in the extracellular medium, cytosolic fraction, and particulate fraction is quantified using a gamma counter.
-
Data Analysis: The percentage of ⁵⁹Fe mobilized is calculated as the amount of ⁵⁹Fe in the extracellular medium divided by the total initial ⁵⁹Fe in the cells (extracellular + intracellular), multiplied by 100. The mobilization from specific subcellular compartments is calculated similarly.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for iron mobilization by PIH and its analogs, as well as a typical experimental workflow.
Caption: Proposed mechanism of iron mobilization by PIH and its analogs.
Caption: Experimental workflow for assessing iron mobilization.
Conclusion
The comparative analysis reveals that structural modifications to the PIH molecule can significantly enhance its ability to mobilize iron from hepatic stores. Analogs with increased lipophilicity, such as PBH and the PCIH series, have demonstrated greater efficacy than PIH and the clinically used chelator DFO in preclinical studies. These findings underscore the potential for the rational design of novel, orally active iron chelators for the treatment of liver iron overload. Further in vivo studies are warranted to evaluate the therapeutic index and pharmacokinetic profiles of these promising PIH analogs.
References
Safety Operating Guide
Pyridoxal isonicotinoyl hydrazone proper disposal procedures
This document provides essential safety and logistical information for the proper disposal of Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH, CAS No. 737-86-0). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Data
Pyridoxal isonicotinoyl hydrazone (PIH) is an iron-chelating agent used in laboratory research.[1][2][3][4] Safety data sheets (SDS) for PIH present some conflicting hazard classifications. To ensure maximum safety, it is imperative to handle PIH with a high degree of caution, assuming the more stringent hazard classifications are accurate.
One Safety Data Sheet classifies PIH with several hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[5] Conversely, another SDS does not classify the substance as hazardous under the Globally Harmonized System (GHS). Given this discrepancy, a conservative approach is mandated.
Table 1: Summary of Hazard Data for this compound
| Hazard Classification (According to MedChemExpress SDS[5]) | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |
Note: Always refer to the specific Safety Data Sheet provided by your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) office.
Essential Safety and Personal Protective Equipment (PPE)
Before handling PIH for disposal, ensure all appropriate personal protective equipment is worn to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[5]
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.[5]
-
Respiratory Protection: If handling fine powder or creating aerosols, use a certified respirator or conduct work within a fume hood to avoid breathing dust.[5]
Step-by-Step Disposal Protocol
The disposal of PIH must be conducted as hazardous chemical waste. Do not dispose of PIH in the regular trash or down the drain.[6][7][8]
3.1 Preparing PIH Waste for Disposal
This protocol outlines the procedure for preparing solid PIH and solutions containing PIH for collection by a certified hazardous waste management service.
-
Segregation:
-
Waste Container Selection:
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date waste was first added to the container.
-
-
-
Accumulation of Waste:
-
Solid Waste: Carefully transfer solid PIH waste into the labeled container using a spatula or scoop. Avoid creating dust.
-
Liquid Waste: For solutions containing PIH (e.g., in DMSO or ethanol), carefully pour the waste into the labeled container using a funnel.
-
Keep the waste container securely closed at all times, except when adding waste.[8][10]
-
-
Storage:
-
Disposal Request:
3.2 Disposal of Empty PIH Containers
-
Decontamination: An empty container that held PIH must be decontaminated before being disposed of as regular trash.[8]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or water) that can dissolve PIH.
-
Waste Rinsate: Collect the rinsate from all three rinses and manage it as hazardous liquid waste, adding it to your PIH waste container.
-
Final Disposal: After triple rinsing, deface or remove all chemical labels from the empty container.[8] It can then be disposed of in the regular trash.
Disposal Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS#:737-86-0 | Chemsrc [chemsrc.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. scbt.com [scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. acs.org [acs.org]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Pyridoxal Isonicotinoyl Hydrazone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Pyridoxal (B1214274) isonicotinoyl hydrazone (PIH).
This document provides immediate, essential safety protocols and logistical information for the handling of Pyridoxal isonicotinoyl hydrazone (CAS 737-86-0). Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach to personal protection is strongly advised to ensure laboratory safety.
Hazard Identification and Precautionary Measures
This compound is an iron-chelating agent with applications in biomedical research. While some suppliers classify this compound as non-hazardous, other sources and toxicological studies indicate potential health risks. One SDS classifies PIH as harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant[1]. A toxicological study identified fatty liver degeneration in mice and rats at high oral doses, as well as vascular congestion of the kidney and spleen with subchronic administration[2][3]. Therefore, it is imperative to handle this compound with appropriate caution.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1].
-
P264: Wash hands thoroughly after handling[1].
-
P270: Do not eat, drink, or smoke when using this product[1].
-
P271: Use only outdoors or in a well-ventilated area[1].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[1].
Personal Protective Equipment (PPE)
Based on the more cautious hazard assessment, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin irritation and absorption[1]. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect against eye irritation from dust or splashes[1]. |
| Skin and Body Protection | Laboratory coat. Consider additional protective clothing for larger quantities. | To prevent skin contact and contamination of personal clothing[1]. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent respiratory tract irritation from inhalation of dust[1]. |
Safe Handling and Storage
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eye wash station[1].
-
Handling:
-
Storage:
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1]. |
| If on Skin | Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[1]. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1]. |
| If Inhaled | Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if respiratory symptoms develop[1]. |
Spill and Disposal Plan
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full PPE as described above.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal[1].
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations[1].
-
Do not allow the chemical to enter drains or waterways[1].
-
Contaminated packaging should also be disposed of as chemical waste[1].
Toxicological Data Summary
| Test | Species | Route | LD50 | Reference |
| Acute Toxicity | Mouse | Oral | 4,500 mg/kg | |
| Acute Toxicity | Rat | Oral | 5 g/kg | |
| Acute Toxicity | Mouse | Intraperitoneal | 1 g/kg | |
| Acute Toxicity | Rat | Intraperitoneal | 1,100 mg/kg |
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
